molecular formula C9H9FO B1329323 4'-Fluoropropiophenone CAS No. 456-03-1

4'-Fluoropropiophenone

Cat. No.: B1329323
CAS No.: 456-03-1
M. Wt: 152.16 g/mol
InChI Key: QIJNVLLXIIPXQT-UHFFFAOYSA-N
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Description

4'-Fluoropropiophenone is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63354. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)propan-1-one
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InChI

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJNVLLXIIPXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60196559
Record name 4-Fluoropropiophenone
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Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

456-03-1
Record name 1-(4-Fluorophenyl)-1-propanone
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Record name 4-Fluoropropiophenone
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Record name 4'-Fluoropropiophenone
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Record name 4-Fluoropropiophenone
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Record name 4-fluoropropiophenone
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Record name 4′-Fluoropropiophenone
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Foundational & Exploratory

Technical Guide: 4'-Fluoropropiophenone (CAS 456-03-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Fluoropropiophenone, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and primary applications, with a focus on its relevance in research and development.

Chemical Identity and Properties

This compound, also known as ethyl 4-fluorophenyl ketone, is an aromatic ketone characterized by a propiophenone structure with a fluorine atom substituted at the para position of the phenyl ring.[1] This fluorine substitution enhances its reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 456-03-1[2]
Molecular Formula C₉H₉FO[1]
Molecular Weight 152.17 g/mol [1]
IUPAC Name 1-(4-fluorophenyl)propan-1-one
Synonyms p-Fluoropropiophenone, Ethyl 4-fluorophenyl ketone[1]
InChI InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3[2]
InChIKey QIJNVLLXIIPXQT-UHFFFAOYSA-N[2]
SMILES CCC(=O)C1=CC=C(C=C1)F
PubChem CID 68004[1]
MDL Number MFCD00000356[1]

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless to light pink/yellow liquid[1][3]
Boiling Point 100-102 °C at 22 mmHg[3]
Density 1.096 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.5059[2][3]
Flash Point 76 - 77 °C (168 - 170.6 °F) - closed cup[2]
Solubility Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.
Storage Temperature 0-8 °C, Inert atmosphere, Room Temperature[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: 1H NMR Spectral Data (CDCl₃, 89.56 MHz)

AssignmentChemical Shift (ppm)
Aromatic Protons (ortho to C=O)~7.98
Aromatic Protons (ortho to F)~7.12
Methylene Protons (-CH₂-)~2.97
Methyl Protons (-CH₃)~1.22

Table 4: 13C NMR Spectral Data (Predicted)

AssignmentChemical Shift (ppm)Rationale
Carbonyl Carbon (C=O)~198-200Typical range for aryl ketones.
Aromatic Carbon (C-F)~165 (d, 1JCF ≈ 250 Hz)Strong deshielding by fluorine and large C-F coupling constant.
Aromatic Carbon (C-C=O)~133 (d)Quaternary carbon, deshielded by the carbonyl group.
Aromatic Carbons (ortho to C=O)~131 (d)Deshielded by the adjacent carbonyl group.
Aromatic Carbons (ortho to F)~115 (d, 2JCF ≈ 22 Hz)Shielded by the +M effect of fluorine; shows smaller C-F coupling.
Methylene Carbon (-CH₂-)~31Typical range for a methylene group adjacent to a carbonyl.
Methyl Carbon (-CH₃)~8Typical range for a terminal methyl group in a propyl chain.

Table 5: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
1528.2[M]⁺ (Molecular Ion)
123 100.0 [M - C₂H₅]⁺ (Base Peak, loss of ethyl group)
9535.3[C₆H₄F]⁺ (Fluorophenyl fragment)
759.9[C₆H₃]⁺ Fragment

Table 6: Infrared (IR) Spectroscopy Data (Liquid Film)

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H Stretch
~2980Aliphatic C-H Stretch
~1685 C=O Stretch (Aryl Ketone)
~1600, ~1505Aromatic C=C Stretch
~1230C-F Stretch
~840p-Substituted Benzene C-H Bend

Experimental Protocols

Synthesis

Method 1: Friedel-Crafts Acylation of Fluorobenzene

This is a standard and direct method for synthesizing aryl ketones. The reaction involves the electrophilic acylation of fluorobenzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride.

  • Materials:

    • Fluorobenzene

    • Propanoyl chloride

    • Anhydrous Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (HCl, concentrated)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ice

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.

    • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Add propanoyl chloride (1.0 equivalent) dropwise to the suspension via the addition funnel.

    • After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by TLC or GC.

    • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

G Workflow: Friedel-Crafts Synthesis of this compound cluster_prep Reaction Setup cluster_workup Workup & Purification Setup 1. Suspend AlCl3 in DCM at 0°C AddAcyl 2. Add Propanoyl Chloride Setup->AddAcyl AddArene 3. Add Fluorobenzene AddAcyl->AddArene React 4. Stir at RT (2-4h) AddArene->React Quench 5. Quench with Ice/HCl React->Quench Extract 6. DCM Extraction & Wash Quench->Extract Dry 7. Dry (MgSO4) & Filter Extract->Dry Evap 8. Concentrate (Rotovap) Dry->Evap Purify 9. Vacuum Distillation Evap->Purify Product Pure This compound Purify->Product

Workflow for the Friedel-Crafts synthesis of this compound.

Method 2: Ruthenium-Catalyzed Isomerization

This method synthesizes this compound from 1-(4-fluorophenyl)prop-2-en-1-ol.[3]

  • Materials:

    • 1-(4-fluorophenyl)prop-2-en-1-ol

    • Ruthenium complex [RuCl₂(p-cymene)]₂ (or similar)

    • Potassium carbonate (K₂CO₃)

    • Tetrahydrofuran (THF, anhydrous)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Silica gel

  • Procedure:

    • In a sealed tube under a nitrogen atmosphere, add the ruthenium catalyst (0.5-2.5 mol%) and K₂CO₃ (0.05-0.25 mmol) to a solution of 1-(4-fluorophenyl)prop-2-en-1-ol (4 mmol) in anhydrous THF (4 mL).[3]

    • Stir the reaction mixture at 75 °C.[3]

    • Monitor the reaction progress by taking aliquots (e.g., every hour), diluting with dichloromethane, and analyzing by Gas Chromatography (GC).[3]

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated catalyst.

    • Evaporate the solvent from the filtrate.

    • Purify the resulting residue by silica gel column chromatography using an EtOAc-hexane mixture (e.g., 1:10) as the eluent to obtain the final product.[3]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for confirming the purity and identity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 1-10 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

  • Instrumentation Parameters (Example):

    • GC Column: Agilent 190915-433UI (30 m x 250 µm, film thickness 0.25 µm) or equivalent.

    • Injection: Splitless injection.

    • Oven Program: Maintain an initial temperature, then ramp to a final temperature (e.g., up to 320 °C) to ensure elution.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

G Workflow: GC-MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1. Prepare Stock (1 mg/mL) Dilute 2. Dilute to Working Conc. Stock->Dilute Vial 3. Transfer to Autosampler Vial Dilute->Vial Inject 4. Inject Sample (Splitless) Vial->Inject Separate 5. Separate on GC Column Inject->Separate Ionize 6. Ionize (EI, 70 eV) Separate->Ionize Detect 7. Detect Fragments (Mass Analyzer) Ionize->Detect Chromatogram 8. Generate Chromatogram Detect->Chromatogram MassSpec 9. Obtain Mass Spectrum Detect->MassSpec Identify 10. Identify by RT & Fragmentation MassSpec->Identify

General workflow for the GC-MS analysis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with broad applications across several scientific and industrial fields. Its primary value lies in its ability to serve as a scaffold for building more complex molecules.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its role in developing analgesics and anti-inflammatory drugs.[1] The fluorophenyl moiety is a common feature in many modern drugs, often introduced to modulate metabolic stability and binding affinity.

  • Organic Synthesis: The compound is widely used in the production of other complex fluorinated molecules.[1] The presence of the ketone functional group allows for a wide range of subsequent chemical transformations, such as reduction to an alcohol, reductive amination to form amines, or α-halogenation to introduce further reactive sites.

  • Agrochemicals: It serves as a precursor in the synthesis of novel pesticides and herbicides, contributing to the development of more effective crop protection agents.[1]

  • Material Science: The chemical is employed in formulating specialty polymers and resins, where the incorporation of fluorine can enhance properties like thermal stability, chemical resistance, and durability.[1]

  • Analytical Chemistry: It can be used as a reference standard in analytical methods for the accurate identification and quantification of related substances in complex mixtures.[1]

G Key Application Areas of this compound cluster_pharma Drug Development cluster_agro Crop Protection cluster_material Advanced Materials Core This compound (CAS 456-03-1) Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material Analysis Analytical Chemistry Core->Analysis Analgesics Analgesics Pharma->Analgesics AntiInflam Anti-inflammatory Drugs Pharma->AntiInflam APIs Other APIs Pharma->APIs Pesticides Pesticides Agro->Pesticides Herbicides Herbicides Agro->Herbicides Polymers Specialty Polymers Material->Polymers Resins Durable Resins Material->Resins

Logical diagram illustrating the primary applications of this compound.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory or industrial setting.

Table 7: GHS Safety Information

CategoryInformation
Signal Word Danger[2]
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]
Storage Class 10 - Combustible liquids[2]
Personal Protective Equipment (PPE) Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[2]

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from open flames, hot surfaces, and sources of ignition.

  • Store in a tightly closed container in a dry, cool place.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Fluoropropiophenone

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a versatile ketone that serves as a key intermediate in the synthesis of various organic compounds. This document details its characteristics, experimental protocols for its synthesis, and relevant safety information.

Core Properties of this compound

This compound, also known as 1-(4-fluorophenyl)propan-1-one, is a fluorinated aromatic ketone.[1][2] Its chemical structure consists of a propiophenone molecule substituted with a fluorine atom at the para position of the phenyl ring. This fluorine substitution enhances its reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis.[1]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₉FO[1][2][3]
Molecular Weight 152.17 g/mol [1][3]
CAS Number 456-03-1[3]
Appearance Clear colorless to light yellow or light pink liquid.[1][2][3]
Boiling Point 100-102 °C at 22 mmHg[3][4]
Density 1.096 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.5059[3]
Flash Point 77 °C (170.6 °F) - closed cup[3]
Storage Temperature Room Temperature, under an inert atmosphere.[3][4]
Solubility Information on solubility in various solvents is not readily available in the provided search results.
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific peak values are not detailed in the search results, the availability of various spectra is noted.

Spectroscopic TechniqueAvailability
¹H NMR Spectrum is available.[5]
Mass Spectrometry (GC-MS) Used for structural confirmation.[3][6]
Infrared (FTIR) Spectroscopy 7 FTIR spectra are available.[6]
Raman Spectroscopy 3 Raman spectra are available.[6]
UV-Vis Spectroscopy 1 UV-Vis spectrum is available.[6]

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound.

Synthesis of this compound from 1-(4-fluorophenyl)prop-2-en-1-ol

A general procedure for the synthesis of this compound involves the isomerization of 1-(4-fluorophenyl)prop-2-en-1-ol using a ruthenium complex as a catalyst.[3]

Materials and Reagents:

  • 1-(4-fluorophenyl)prop-2-en-1-ol

  • Ruthenium complex [RuCl₂(η⁶-C₆H₆)(PTA-Me)]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel

Procedure:

  • Under a nitrogen atmosphere, add the ruthenium complex (0.02-0.1 mmol) and K₂CO₃ (0.05-0.25 mmol) to a solution of 1-(4-fluorophenyl)prop-2-en-1-ol (4 mmol) in THF (4 mL) in a sealed tube.[3]

  • Stir the reaction mixture at 75°C.[3]

  • Monitor the reaction progress by taking a 10 μL sample, diluting it with 3 mL of dichloromethane, and analyzing it by GC approximately every hour.[3]

  • Upon completion, cool the reaction mixture to room temperature, which will cause the ruthenium complex to partially precipitate.[3]

  • Remove the precipitated solids by filtration.[3]

  • Separate the reaction products by evaporating the solvent.[3]

  • Purify the residue using silica gel column chromatography with a 1:10 mixture of ethyl acetate and hexane as the eluent.[3]

  • Confirm the structure of the resulting this compound by GC/MS analysis and NMR spectroscopy.[3]

Below is a diagram illustrating the workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound A Reactants Loading (1-(4-fluorophenyl)prop-2-en-1-ol, Ru catalyst, K2CO3, THF) in a sealed tube under N2 B Reaction (Stirring at 75°C) A->B C Reaction Monitoring (GC analysis) B->C Periodic Sampling D Cooling to Room Temperature B->D Upon Completion C->B E Filtration (Removal of precipitated catalyst) D->E F Solvent Evaporation E->F G Purification (Silica Gel Column Chromatography) F->G H Structural Confirmation (GC/MS and NMR) G->H I Pure this compound H->I

Caption: Synthesis and Purification Workflow of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] It is also utilized in the production of other fluorinated compounds, which are valuable for creating materials with enhanced properties such as increased stability and reactivity.[1] Its applications extend to material science in the formulation of specialty polymers and resins, and in agrochemical research for the synthesis of more effective pesticides and herbicides.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is a combustible liquid and can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

  • Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.[7] Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

  • Handling: Handle in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[7] Keep away from open flames, hot surfaces, and sources of ignition.[7]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]

First Aid:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If inhaled: Move the person into fresh air.[8]

  • If swallowed: Have the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[8]

The logical relationship for handling a chemical spill of this compound is outlined in the diagram below.

G Chemical Spill Response for this compound A Spill Occurs B Ensure Adequate Ventilation A->B C Wear Personal Protective Equipment (Gloves, Eye Protection, Respirator) A->C D Remove All Sources of Ignition A->D E Contain Spill with Inert Absorbent Material B->E C->E D->E F Collect and Place in Suitable, Closed Containers for Disposal E->F G Dispose of Waste Material (in accordance with local regulations) F->G

Caption: Chemical Spill Response for this compound.

References

4'-Fluoropropiophenone: A Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides a detailed technical summary of the molecular structure and weight of 4'-Fluoropropiophenone, a compound of significant interest in pharmaceutical and chemical research. This information is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Molecular Structure and Properties

This compound is an aromatic ketone. Its structure consists of a propiophenone core which is substituted with a fluorine atom at the para-position (position 4) of the phenyl ring. The presence and position of the fluorine atom significantly influence the compound's electronic properties and reactivity.

The key structural identifiers and molecular properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H9FO[1][2][3][4]
Molecular Weight 152.17 g/mol [1][4][5]
IUPAC Name 1-(4-fluorophenyl)propan-1-one[3]
Synonyms Ethyl 4-fluorophenyl ketone, p-Fluoropropiophenone[6]
CAS Number 456-03-1[7][1][5]
SMILES String CCC(=O)c1ccc(F)cc1[3][4][5]
InChI Key QIJNVLLXIIPXQT-UHFFFAOYSA-N[3][4][5]

Molecular Visualization

To provide a clear representation of the molecular structure of this compound, the following diagram is provided.

Figure 1: 2D chemical structure of this compound.

References

An In-depth Technical Guide to the Reactivity of 4'-Fluoropropiophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Fluorinated Ketone

4'-Fluoropropiophenone is a fluorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of chemical entities, most notably in the realms of pharmaceuticals and agrochemicals. Its chemical structure, featuring a fluorine atom on the phenyl ring and a reactive carbonyl group, imparts unique properties that make it a valuable building block for medicinal chemists and researchers. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides a comprehensive overview of the reactivity of this compound, including its physical and chemical properties, key reactions, and its application in the synthesis of bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 456-03-1
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Colorless to light orange/yellow liquid
Density 1.096 g/mL at 25 °C
Boiling Point 100-102 °C at 22 mmHg
Refractive Index (n20/D) 1.5059
Flash Point 170 °F (77 °C)

Table 2: Spectroscopic Data of this compound

Spectroscopic Technique Key Data Reference
¹H NMR (CDCl₃) δ 8.00-7.94 (d, 2H), 7.50-7.44 (d, 2H), 5.27-5.19 (q, 1H), 1.92-1.89 (d, 3H)
¹³C NMR (CDCl₃, 90 MHz) δ 199.5, 165.5 (d, J=254.5 Hz), 133.0 (d, J=3.0 Hz), 131.0 (d, J=9.2 Hz), 115.6 (d, J=21.8 Hz), 31.8, 8.4
Mass Spectrometry (EI) m/z (%): 152 (M+, 8.2), 123 (100), 95 (35.3), 75 (9.9)
Infrared (IR) Major peaks expected around 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C stretch), 1230 cm⁻¹ (C-F stretch)

Key Reactions and Reactivity Profile

The reactivity of this compound is primarily centered around its carbonyl group and the adjacent α-carbon. These sites allow for a variety of transformations, making it a versatile precursor for more complex molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, although the primary reactions of interest for synthetic chemists typically involve the propiophenone core.

Alpha-Bromination: A Gateway to Further Functionalization

The α-carbon of this compound is readily halogenated, most commonly via bromination, to produce 2-bromo-4'-fluoropropiophenone. This α-bromo ketone is a highly valuable intermediate, as the bromine atom serves as a good leaving group for subsequent nucleophilic substitution reactions. This reaction is a critical first step in the synthesis of many pharmaceutical agents, including cathinone derivatives.

This protocol is adapted from a procedure for the structurally similar 4'-chloropropiophenone.[1]

Materials:

  • This compound

  • Bromine (Br₂)

  • Methanol

  • 48% Hydrobromic acid (HBr)

  • Saturated sodium bicarbonate solution

  • Methylene chloride (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1.2 eq) to the stirred solution over a period of 10 minutes.

  • Add a few drops of 48% hydrobromic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extract the aqueous layer with methylene chloride (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-bromo-4'-fluoropropiophenone.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: High yields, often exceeding 80-90%, are reported for the α-bromination of similar propiophenone derivatives.[2]

Reduction of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(4-fluorophenyl)propan-1-ol, using common reducing agents such as sodium borohydride (NaBH₄). This transformation is a fundamental step in the synthesis of many chiral ligands and pharmaceutical intermediates.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield 1-(4-fluorophenyl)propan-1-ol.

  • The product can be further purified by distillation or column chromatography if required.

The Mannich Reaction: Building Complexity

The Mannich reaction is a three-component condensation reaction involving an enolizable ketone (like this compound), an amine, and a non-enolizable aldehyde (typically formaldehyde). This reaction is a powerful tool for introducing an aminomethyl group at the α-position of the ketone, leading to the formation of β-amino ketones, also known as Mannich bases. These products are valuable intermediates in the synthesis of a variety of pharmaceuticals.

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol (95%)

  • Concentrated Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (1.1 eq).

  • Add 95% ethanol and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-3 hours. The reaction should become a homogeneous solution.

  • After cooling, filter the solution if it is not clear.

  • Transfer the warm solution to an Erlenmeyer flask and dilute with acetone to induce crystallization.

  • Allow the mixture to cool to room temperature and then chill in a refrigerator to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration and wash with cold acetone.

  • The product can be recrystallized from an ethanol/acetone mixture to improve purity.

Application in Drug Development: The Synthesis of Cathinone Derivatives

This compound is a key precursor in the synthesis of substituted cathinones, a class of compounds that has garnered significant interest in medicinal chemistry due to their psychoactive properties and potential therapeutic applications. One of the most well-known examples is bupropion, an antidepressant and smoking cessation aid. Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI). Although bupropion itself is a chlorinated derivative, the synthetic pathway is analogous for fluorinated cathinones.

The general synthetic route to these compounds involves the α-bromination of the propiophenone derivative, followed by a nucleophilic substitution with an appropriate amine.

Signaling Pathway of Cathinone Derivatives

Substituted cathinones, such as bupropion and its fluorinated analogs, exert their pharmacological effects by modulating the levels of the neurotransmitters dopamine and norepinephrine in the synaptic cleft. They act as reuptake inhibitors by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synapse back into the presynaptic neuron. This leads to an increased concentration of dopamine and norepinephrine in the synapse, enhancing neurotransmission.

cathinone_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release NE_Vesicle Norepinephrine Vesicles NE_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine Dopamine Norepinephrine Norepinephrine Cathinone_Derivative Cathinone Derivative Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor Binding Cathinone_Derivative->DAT Inhibition Cathinone_Derivative->NET Inhibition Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Mechanism of action of cathinone derivatives.
Experimental Workflow: Synthesis of a 4'-Fluoro-Cathinone Derivative

The following diagram illustrates a typical experimental workflow for the synthesis of a 4'-fluoro-cathinone derivative from this compound. This multi-step synthesis highlights the utility of the key reactions discussed in this guide.

synthesis_workflow Start This compound Step1 Alpha-Bromination (Br₂, HBr cat.) Start->Step1 Intermediate1 2-Bromo-4'-fluoropropiophenone Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., Methylamine) Intermediate1->Step2 Purification1 Purification (e.g., Column Chromatography) Intermediate1->Purification1 Intermediate2 4'-Fluoro-cathinone (Free Base) Step2->Intermediate2 Step3 Salt Formation (e.g., HCl) Intermediate2->Step3 Final_Product 4'-Fluoro-cathinone Hydrochloride Step3->Final_Product Purification2 Purification (e.g., Recrystallization) Final_Product->Purification2

Synthesis of a 4'-fluoro-cathinone derivative.

Conclusion

This compound is a chemical intermediate of significant value to the scientific and drug development communities. Its reactivity, centered at the carbonyl and α-carbon positions, allows for a range of synthetic transformations that are crucial for the construction of complex and biologically active molecules. The ability to introduce a fluorine atom into a molecular scaffold via this building block provides a powerful strategy for modulating the properties of drug candidates. The detailed experimental protocols and reaction pathways provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

References

Synthesis of 4'-Fluoropropiophenone from Fluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-fluoropropiophenone from fluorobenzene, a key reaction in the production of various pharmaceutical intermediates. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and widely utilized method for the formation of aryl ketones. This document outlines the underlying chemical principles, detailed experimental protocols, a comparative analysis of catalytic systems, and thorough characterization of the final product. The information is presented to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its propiophenone core, functionalized with a fluorine atom at the para position of the phenyl ring, is a common feature in many pharmaceutical compounds. The fluorine substituent can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, efficient and scalable methods for the synthesis of this compound are of great interest to the pharmaceutical industry.

The most direct and common method for the preparation of this compound is the Friedel-Crafts acylation of fluorobenzene with a propionylating agent, such as propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation of fluorobenzene proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.

  • Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final product.

Friedel_Crafts_Acylation Fluorobenzene Fluorobenzene AreniumIon Arenium Ion Intermediate (para-substituted) Fluorobenzene->AreniumIon Electrophilic Attack PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon->AreniumIon Product This compound AreniumIon->Product Deprotonation Byproduct HCl + Lewis Acid Complex AreniumIon->Byproduct Experimental_Workflow Start Start: Reagents and Glassware Preparation Reaction Friedel-Crafts Acylation (Fluorobenzene + Acylating Agent + Catalyst) Start->Reaction Quenching Reaction Quenching (Ice/HCl) Reaction->Quenching Workup Aqueous Work-up (Separation, Washing) Quenching->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Characterization Product Characterization (NMR, IR, MS, etc.) Purification->Characterization End End: Pure this compound Characterization->End

A Technical Guide to the Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 4'-fluoropropiophenone, a key intermediate in the manufacturing of various pharmaceuticals. The primary focus is on the Friedel-Crafts acylation of fluorobenzene, a fundamental and versatile method for C-C bond formation on an aromatic ring.[1][2] This guide details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant chemical and physical data to aid in research and development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[3][4] The process involves the introduction of an acyl group onto an aromatic ring.[5] In the synthesis of this compound, fluorobenzene is acylated using an acylating agent like propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][6]

The mechanism proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion, which is stabilized by resonance.[1]

  • Electrophilic Attack: The electron-rich fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para-directing group; however, the bulkier acylium ion preferentially adds to the sterically less hindered para position to yield the 4'-substituted product.[7] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group.[5][8] This action restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product complexed with the catalyst.[1]

  • Product Liberation: The final product, this compound, is liberated from the aluminum chloride complex during an aqueous work-up.[3]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Product Liberation PC Propionyl Chloride AI Acylium Ion (Electrophile) PC->AI + AlCl₃ FB Fluorobenzene AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ AlCl3->AlCl4 - Cl⁻ Sigma Arenium Ion (Sigma Complex) FB->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex + AlCl₄⁻ HCl HCl Product_Complex->HCl - AlCl₃ Final_Product This compound Product_Complex->Final_Product + H₂O (Work-up)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol describes a general laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Reagents should be anhydrous, as the Lewis acid catalyst is sensitive to moisture.[7]

Materials:

  • Fluorobenzene

  • Propionyl chloride (or propionic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction flask with stir bar, dropping funnel, and reflux condenser fitted with a drying tube (e.g., CaCl₂)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.[2]

  • Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. In a dropping funnel, prepare a solution of fluorobenzene (1.0 molar equivalent) and propionyl chloride (1.0 to 1.1 molar equivalents) in anhydrous dichloromethane.[2]

  • Add the fluorobenzene/propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a clear yellow liquid, can be purified by vacuum distillation to obtain high-purity this compound.[7][10]

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow A 1. Setup - Charge AlCl₃ and DCM - Cool to 0-5 °C B 2. Reagent Addition - Add Fluorobenzene/ Propionyl Chloride solution dropwise A->B C 3. Reaction - Stir at room temperature - Monitor by TLC/GC B->C D 4. Quenching - Cool reaction - Add ice and HCl C->D E 5. Extraction - Separate organic layer - Extract aqueous layer with DCM D->E F 6. Washing - Wash with H₂O, NaHCO₃, Brine E->F G 7. Drying & Concentration - Dry over MgSO₄ - Remove solvent via rotary evaporation F->G H 8. Purification - Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Data and Expected Results

Successful synthesis will yield this compound as the major product. The primary side product is typically the ortho-isomer, 2'-fluoropropiophenone, though its formation is sterically hindered.[7]

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 456-03-1
Molecular Formula C₉H₉FO [10]
Molecular Weight 152.17 g/mol
Appearance Clear, colorless to yellow liquid [10][11]
Boiling Point 100-102 °C at 22 mmHg [10]
Density 1.096 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5059

| Flash Point | 77 °C (170.6 °F) | |

Table 2: Representative Reaction Parameters and Outcomes

Parameter Condition Notes
Acylating Agent Propionyl Chloride or Propionic Anhydride Acid chlorides are generally more reactive.[5]
Catalyst Anhydrous AlCl₃, FeCl₃, Scandium Triflate AlCl₃ is traditional; others can be used for greener methods.[12][13]
Solvent Dichloromethane, Carbon Disulfide, Nitrobenzene Dichloromethane is common for laboratory scale.
Temperature 0 °C to Room Temperature Initial cooling is critical to control the exothermic reaction.
Selectivity High para-selectivity Steric hindrance disfavors ortho-substitution.[7]
Yield 70-90% (Typical) Yields are highly dependent on conditions and purity of reagents.

| Purity (Post-distillation) | >98% | |

Troubleshooting

  • Low Yield: Often caused by moisture inactivating the AlCl₃ catalyst. Ensure all glassware is dry and reagents are anhydrous.[7]

  • Formation of Side Products: The primary side product is the ortho-isomer.[7] Polyacylation is generally not an issue, as the first acyl group deactivates the ring toward further substitution.[7][14] Harsh conditions (high temperature, excess catalyst) could increase side product formation.

References

A Comprehensive Spectroscopic Analysis of 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4'-Fluoropropiophenone (CAS No. 456-03-1), a key intermediate in the synthesis of various pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure

Chemical Formula: C₉H₉FO[1][2][3]

Molecular Weight: 152.17 g/mol [2][3][4]

Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 (dd)Doublet of doublets2HAromatic (H-2, H-6)
~7.1 (t)Triplet2HAromatic (H-3, H-5)
2.99 (q)Quartet2H-CH₂-
1.22 (t)Triplet3H-CH₃

Solvent: CDCl₃, Frequency: 90 MHz. Data interpreted from publicly available spectra. Chemical shifts are approximate.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~199.0C=O (Ketone)
~165.5 (d, ¹JCF)C-F
~133.0C-1 (Aromatic)
~131.0 (d, ³JCF)C-2, C-6 (Aromatic)
~115.5 (d, ²JCF)C-3, C-5 (Aromatic)
~31.5-CH₂-
~8.5-CH₃

Solvent: CDCl₃. Data interpreted from publicly available spectra. Chemical shifts are approximate. 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and aromatic C-H bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O (Ketone) stretching
~1600, ~1500Medium-StrongC=C Aromatic ring stretching
~1230StrongC-F stretching
~3000-3100MediumAromatic C-H stretching
~2850-2980MediumAliphatic C-H stretching

Sample preparation: Liquid film or KBr pellet. Data interpreted from typical values for aromatic ketones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
152High[M]⁺ (Molecular ion)[1]
123100% (Base Peak)[M - C₂H₅]⁺ or [FC₆H₄CO]⁺[1]
95High[FC₆H₄]⁺[1]
75Medium[C₆H₄F - H]⁺

Ionization method: Electron Ionization (EI) at 75 eV.[1]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-25 mg of this compound (a liquid at room temperature) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).[5]

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[5]

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).

  • Solvent: CDCl₃.[1]

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

  • As this compound is a liquid, a simple liquid film method can be used.

  • A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are pressed together to form a thin film.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is acquired. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).[6][7] The functional group region (4000–1200 cm⁻¹) and the fingerprint region (1200–600 cm⁻¹) are then analyzed.[8]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample can be introduced via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.[9]

  • Electron Ionization (EI) is a common method for small, volatile molecules like this compound. In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Procedure: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Liquid Sample) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Liquid Film Sample->Prep_IR Prep_MS Dilute/Inject Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Solubility of 4'-Fluoropropiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Fluoropropiophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative assessment based on the known properties of structurally similar compounds, alongside detailed experimental protocols for determining precise solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physical property that influences its behavior in chemical reactions, purification processes, and formulation development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar carbonyl group and a relatively nonpolar fluorophenyl ring, is expected to exhibit good solubility in a range of organic solvents.

Estimated Solubility Profile

Based on these analogs, this compound is anticipated to be soluble in a variety of common organic solvents. The following table summarizes the expected qualitative solubility.

Solvent FamilySpecific SolventsExpected SolubilityRationale
Protic Solvents Methanol, EthanolSolubleThe carbonyl group can form hydrogen bonds with the hydroxyl group of the alcohols.
Aprotic Polar Solvents Acetone, Ethyl Acetate, DichloromethaneSolubleThe polarity of these solvents is compatible with the polar nature of the ketone.
Aprotic Nonpolar Solvents Toluene, HexaneLikely Soluble to Sparingly SolubleThe aromatic ring and alkyl chain contribute to nonpolar character, allowing for some solubility.
Aqueous Solvents WaterInsolubleThe large nonpolar aromatic ring dominates the molecule's character, making it immiscible with water.[1]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a general method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment:
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains in each vial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Collect and filter supernatant B->C D Dilute sample to known volume C->D E Analyze by HPLC or GC D->E F Calculate solubility from calibration curve E->F

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Logical Framework for Solubility Prediction

The decision-making process for predicting the solubility of a compound like this compound can be visualized as follows.

G Solubility Prediction Logic A Analyze Molecular Structure of this compound B Identify Functional Groups (Carbonyl, Fluorophenyl) A->B C Assess Polarity (Polar and Nonpolar Regions) B->C E Apply 'Like Dissolves Like' Principle C->E D Consider Solvent Properties (Polar vs. Nonpolar) D->E F Predict High Solubility in Polar Aprotic & Protic Solvents E->F G Predict Low Solubility in Highly Nonpolar & Aqueous Solvents E->G

Caption: A diagram illustrating the logical steps for predicting the solubility of a chemical compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong qualitative prediction of its behavior can be made based on its chemical structure and the properties of similar molecules. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. This information is crucial for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.

References

An In-Depth Technical Guide to 4'-Fluoropropiophenone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-fluoropropiophenone, a key building block in organic synthesis. The document details its historical discovery, common synthetic methodologies with a focus on the Friedel-Crafts acylation, and its physical and spectral properties. While direct biological activities and specific signaling pathways of this compound are not extensively documented in scientific literature, this guide explores its crucial role as an intermediate in the synthesis of various biologically active molecules and discusses the general toxicological and biological context of aromatic fluorinated ketones. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in their scientific endeavors.

Discovery and History

The first synthesis of this compound is attributed to N. P. Buu-Hoï and P. Jacquignon in 1952. Their work on carcinogenic nitrogen compounds led to the preparation of various intermediates, including fluorinated ketones. The synthesis was achieved through the Friedel-Crafts acylation of fluorobenzene. This reaction, first discovered by Charles Friedel and James Mason Crafts in 1877, involves the acylation of an aromatic ring in the presence of a Lewis acid catalyst. In the case of this compound, fluorobenzene is acylated using an acylating agent like propionyl chloride or propionic anhydride, with aluminum chloride being a common catalyst. The fluorine atom on the benzene ring directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Since its initial synthesis, this compound has become a commercially available and widely utilized reagent in organic chemistry. Its significance lies in its utility as a precursor for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can impart unique properties to the final products, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity.

Physicochemical and Spectral Data

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and spectral properties are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 456-03-1
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Boiling Point 100-102 °C at 22 mmHg
Density 1.096 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5059

Table 2: Spectroscopic Data of this compound

Spectroscopy Key Peaks/Shifts
¹H NMR (CDCl₃) δ ~8.0 (dd, 2H, Ar-H), ~7.1 (t, 2H, Ar-H), ~3.0 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~199 (C=O), ~165 (d, C-F), ~131 (d, Ar-C), ~128 (d, Ar-C), ~115 (d, Ar-C), ~32 (-CH₂-), ~8 (-CH₃)
IR (neat) ν (cm⁻¹) ~1685 (C=O stretch), ~1595 (C=C stretch), ~1230 (C-F stretch)
Mass Spectrometry (EI) m/z (%) 152 (M⁺), 123 ([M-C₂H₅]⁺), 95 ([M-C₂H₅CO]⁺)

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene.

General Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fluorobenzene Fluorobenzene Reaction + Fluorobenzene->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Lewis Acid Product This compound Reaction->Product Friedel-Crafts Acylation

Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Fluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • Addition of Substrate: After the addition of propionyl chloride is complete, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

G start Propionyl Chloride + AlCl₃ acylium Acylium Ion [CH₃CH₂C=O]⁺ start->acylium Formation of Electrophile sigma_complex Sigma Complex (Resonance Stabilized) acylium->sigma_complex Electrophilic Attack by Aromatic Ring fluorobenzene Fluorobenzene fluorobenzene->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product This compound deprotonation->product Restoration of Aromaticity catalyst_regen Catalyst Regeneration (AlCl₃ + HCl) deprotonation->catalyst_regen

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the direct biological activities or signaling pathway interactions of this compound itself. Its primary role in the life sciences is that of a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.

The introduction of a fluorine atom into a molecule can significantly impact its biological properties. In general, fluorination can:

  • Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to a longer biological half-life of a drug.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

  • Alter Lipophilicity: The effect of fluorine on lipophilicity is context-dependent and can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

While no specific signaling pathways have been identified for this compound, its derivatives have been explored in various therapeutic areas. For instance, it serves as a starting material for the synthesis of compounds with potential analgesic, anti-inflammatory, and other pharmacological activities.

From a toxicological perspective, while specific data for this compound is limited, aromatic ketones are a general class of compounds with varied toxicological profiles. The introduction of fluorine can also influence toxicity. Therefore, appropriate safety precautions should be taken when handling this compound in a laboratory setting.

Conclusion

This compound is a historically significant and synthetically valuable molecule. Its discovery through the application of the Friedel-Crafts acylation opened avenues for the creation of a diverse range of fluorinated compounds. While its own biological activity is not well-characterized, its importance as a building block in drug discovery and development is well-established. This guide has provided a detailed overview of its history, synthesis, and properties, offering a valuable resource for researchers in the chemical and pharmaceutical sciences. Further investigation into the direct biological effects of this compound and other simple fluorinated ketones could be a potential area for future research.

stability and storage conditions for 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4'-Fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis. Given the limited availability of specific stability studies for this compound, this document combines information from safety data sheets, supplier recommendations, and established principles of pharmaceutical stability analysis. It also proposes experimental protocols for a comprehensive stability assessment.

Overview of this compound

This compound (CAS No. 456-03-1) is a fluorinated aromatic ketone widely used as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a fluorine atom on the phenyl ring and a keto group, influences its reactivity and stability profile. Understanding its stability is crucial for ensuring the quality, purity, and shelf-life of both the intermediate and the final drug product.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available data and best practices for similar chemical entities.[2][3]

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale and Remarks
Temperature Store at 0-8 °C for long-term storage.[1] Room temperature is acceptable for short periods.Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidative degradation.
Light Store in a light-resistant container (e.g., amber glass vial).[4]Protects against photodegradation, a common pathway for aromatic ketones.
Moisture Keep container tightly closed in a dry place.Prevents hydrolysis and absorption of atmospheric moisture.
pH Maintain in a neutral to slightly acidic environment if in solution.Ketones can be susceptible to base-catalyzed reactions.[4]
Incompatibilities Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.These substances can react with the ketone functional group or the aromatic ring.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential degradation routes can be postulated based on its chemical structure and general knowledge of ketone and aromatic compound stability. Forced degradation studies, as outlined in the subsequent section, would be necessary to confirm these pathways.

A potential signaling pathway for degradation could involve oxidation of the ethyl group or reactions involving the ketone functionality.

G Potential Degradation Pathways for this compound A This compound B Oxidation A->B C Hydrolysis (under extreme pH) A->C D Photodegradation A->D E Oxidized Products (e.g., benzoic acid derivatives) B->E F Hydrolytic Products C->F G Photolytic Products (e.g., radical species, dimers) D->G

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][7]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7][8]

Table 2: Illustrative Protocol for Forced Degradation of this compound

Stress ConditionProposed Experimental SetupPurpose
Acid Hydrolysis 1 mg/mL solution in 0.1 M HCl at 60°C for 24 hours.To assess stability in acidic conditions.
Base Hydrolysis 1 mg/mL solution in 0.1 M NaOH at 60°C for 24 hours.To assess stability in basic conditions.
Oxidation 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.To evaluate susceptibility to oxidation.
Thermal Stress Solid sample heated at 80°C for 48 hours.To determine the effect of heat on the solid form.
Photostability Solid sample and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).To assess sensitivity to light.
Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[9][10]

Table 3: Proposed Parameters for a Stability-Indicating HPLC Method

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with a pH-adjusting modifier like formic acid or a buffer) in a gradient elution.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength of maximum absorbance (e.g., ~245 nm)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

The workflow for developing and validating such a method would follow established pharmaceutical guidelines.

G Workflow for Stability-Indicating Method Development A Method Development (Column, Mobile Phase, etc.) B Forced Degradation Studies A->B C Analysis of Stressed Samples B->C D Method Optimization (Resolution of degradants) C->D E Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) D->E F Application to Stability Studies E->F

References

Methodological & Application

The Versatility of 4'-Fluoropropiophenone: A Keystone Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4'-Fluoropropiophenone, a fluorinated aromatic ketone, is a critical starting material in organic synthesis, enabling the creation of a diverse array of molecules with significant applications in pharmaceuticals and material science. Its unique chemical properties, imparted by the fluorine atom and the reactive keto group, make it a valuable precursor for developing novel compounds, including anti-inflammatory agents, anticonvulsants, and specialized polymers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties of this compound

PropertyValue
CAS Number 456-03-1
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 100-102 °C at 22 mmHg
Density 1.096 g/mL at 25 °C
Refractive Index n20/D 1.5059

Application in the Synthesis of Bioactive Molecules

This compound serves as a versatile scaffold for the synthesis of various biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules to their biological targets.

Synthesis of Chalcones: Precursors to Anti-inflammatory and Antimicrobial Agents

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized from this compound. These compounds are known for their broad spectrum of biological activities.

Reaction Scheme:

G A This compound C Base (e.g., NaOH or KOH) Ethanol A->C B Aromatic Aldehyde B->C D 4'-Fluorochalcone C->D Claisen-Schmidt Condensation

Caption: Claisen-Schmidt condensation for 4'-Fluorochalcone synthesis.

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-(phenyl)prop-2-en-1-one

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (10-20 mL).

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (40%) or potassium hydroxide.

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Isolation and Purification: The precipitated solid is filtered, washed with cold water until the filtrate is neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Representative 4'-Fluorochalcones:

Aromatic AldehydeProductYield (%)
Benzaldehyde(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one~85%
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one~90%
4-Methoxybenzaldehyde(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~88%
Synthesis of Pyrazolines: Potential Anticonvulsant and Antimicrobial Agents

The synthesized 4'-fluorochalcones can be further utilized to construct five-membered heterocyclic compounds like pyrazolines, which are known to exhibit a range of pharmacological activities.

Reaction Scheme:

G A 4'-Fluorochalcone C Solvent (e.g., Ethanol) Acid (e.g., Acetic Acid) A->C B Hydrazine Hydrate B->C D 4,5-dihydro-1H-pyrazole derivative C->D Cyclocondensation

Caption: Synthesis of Pyrazoline derivatives from 4'-Fluorochalcones.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

  • Reaction Setup: A mixture of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (1.0 eq) and hydrazine hydrate (1.5 eq) is taken in ethanol (25 mL).

  • Catalyst Addition: A catalytic amount of glacial acetic acid is added to the mixture.

  • Reaction Conditions: The reaction mixture is refluxed for 6-8 hours.

  • Work-up: After cooling, the mixture is poured into ice-cold water.

  • Isolation and Purification: The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrazoline derivative.[1][2]

Quantitative Data for a Representative Pyrazoline Synthesis:

Chalcone PrecursorProductYield (%)Melting Point (°C)
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole7899-101[1]
Synthesis of β-Aminoketones via Mannich Reaction: Building Blocks for Pharmaceuticals

The Mannich reaction is a three-component condensation that provides access to β-aminoketones, which are valuable intermediates in the synthesis of various pharmaceuticals.

Reaction Scheme:

G A This compound D Acid Catalyst (e.g., HCl) A->D B Amine (e.g., Dimethylamine) B->D C Aldehyde (e.g., Formaldehyde) C->D E β-Aminoketone D->E Mannich Reaction

Caption: Mannich reaction for the synthesis of β-Aminoketones.

Experimental Protocol: General Procedure for the Synthesis of β-Aminoketones

  • Reaction Setup: this compound (1.0 eq), a secondary amine (e.g., dimethylamine hydrochloride, 1.2 eq), and paraformaldehyde (1.5 eq) are mixed in ethanol.

  • Catalyst Addition: A catalytic amount of concentrated hydrochloric acid is added.

  • Reaction Conditions: The mixture is refluxed for 4-6 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Isolation and Purification: The precipitated product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude β-aminoketone, which can be further purified by column chromatography or recrystallization.

Note: Yields for the Mannich reaction are typically in the range of 60-80%, depending on the specific substrates used.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of diverse molecular frameworks, including chalcones, pyrazolines, and β-aminoketones, highlights its importance in the fields of medicinal chemistry and materials science. The protocols outlined in this document provide a solid foundation for researchers to explore the vast synthetic potential of this key intermediate.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 4'-Fluoropropiophenone. This versatile starting material serves as a crucial building block in the development of various active pharmaceutical ingredients (APIs), particularly in the synthesis of antiemetic and antifungal agents.[1] The protocols outlined below focus on the synthesis of a key morpholinone intermediate for the antiemetic drug Aprepitant.

Introduction

This compound is an aromatic ketone characterized by a fluorine atom at the para position of the phenyl ring. This fluorine substitution can enhance the metabolic stability and binding affinity of drug candidates. Its propiophenone scaffold provides a reactive handle for various chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic structures found in many pharmaceuticals. These notes detail the conversion of this compound into (2S,3S)-3-(4-fluorophenyl)morpholin-2-ol, a crucial chiral intermediate in the synthesis of Aprepitant.

Synthetic Pathway Overview

The synthesis of the Aprepitant intermediate from this compound involves a multi-step process, beginning with the α-bromination of the ketone, followed by a cyclization reaction with a chiral amino alcohol, and subsequent stereoselective reduction.

Synthesis_Pathway Start This compound Intermediate1 2-Bromo-1-(4-fluorophenyl)propan-1-one Start->Intermediate1 Bromination Intermediate2 (S)-3-(4-fluorophenyl)-4-benzylmorpholin-2-one Intermediate1->Intermediate2 Cyclization with (S)-2-aminoethanol derivative Final (2S,3S)-3-(4-fluorophenyl)morpholin-2-ol Intermediate2->Final Reduction caption Synthetic pathway from this compound to an Aprepitant intermediate. Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction s1_start Dissolve this compound in CCl4 s1_reagents Add NBS and AIBN s1_start->s1_reagents s1_reflux Reflux and monitor by TLC s1_reagents->s1_reflux s1_workup Cool, filter, wash with NaHCO3 and brine s1_reflux->s1_workup s1_purify Dry, concentrate, and purify by chromatography s1_workup->s1_purify s1_product Obtain 2-Bromo-1-(4-fluorophenyl)propan-1-one s1_purify->s1_product s2_start Dissolve (S)-2-(Benzylamino)ethanol and K2CO3 in Acetonitrile s1_product->s2_start s2_reagents Add 2-Bromo-1-(4-fluorophenyl)propan-1-one s2_start->s2_reagents s2_reflux Reflux and monitor by TLC s2_reagents->s2_reflux s2_workup Cool, filter, and concentrate s2_reflux->s2_workup s2_purify Purify by chromatography s2_workup->s2_purify s2_product Obtain (S)-3-(4-fluorophenyl)-4-benzylmorpholin-2-one s2_purify->s2_product s3_start Dissolve morpholinone in Methanol at 0°C s2_product->s3_start s3_reagents Add NaBH4 portion-wise s3_start->s3_reagents s3_react Stir at 0°C and monitor by TLC s3_reagents->s3_react s3_workup Quench with water, remove solvent, extract s3_react->s3_workup s3_purify Dry, concentrate, and purify s3_workup->s3_purify s3_product Obtain (2S,3S)-3-(4-fluorophenyl)morpholin-2-ol s3_purify->s3_product caption Detailed experimental workflow for the synthesis of the Aprepitant intermediate.

References

Application of 4'-Fluoropropiophenone in Agrochemical Synthesis: A Review of Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypothetical Application: Synthesis of a Benzoylurea Insecticide

Benzoylurea insecticides are a class of insect growth regulators that interfere with chitin synthesis in insects, leading to mortality during molting. A key structural feature of many benzoylurea insecticides is a substituted benzoylurea moiety linked to a substituted phenyl group. 4'-Fluoropropiophenone can serve as a precursor to the substituted phenyl portion of such a molecule.

The proposed synthetic pathway involves the initial conversion of this compound to a key intermediate, α-bromo-4'-fluoropropiophenone, followed by a series of reactions to construct the final benzoylurea structure.

Synthetic Pathway Overview

The logical workflow for the synthesis of a hypothetical benzoylurea insecticide from this compound is outlined below.

G A This compound B α-Bromo-4'-fluoropropiophenone A->B Bromination C α-Amino-4'-fluoropropiophenone B->C Amination D Substituted Aniline Intermediate C->D Reduction/Rearrangement F Hypothetical Benzoylurea Insecticide D->F Coupling Reaction E Substituted Benzoyl Isocyanate E->F

Figure 1: Proposed synthetic workflow for a hypothetical benzoylurea insecticide starting from this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway.

Step 1: Synthesis of α-Bromo-4'-fluoropropiophenone (Intermediate B)

This step introduces a bromine atom at the alpha position to the carbonyl group, creating a reactive site for subsequent nucleophilic substitution.

  • Materials:

    • This compound (1.0 eq)

    • Bromine (1.1 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield α-bromo-4'-fluoropropiophenone.

Step 2: Synthesis of α-Amino-4'-fluoropropiophenone (Intermediate C)

This step involves the displacement of the bromine atom with an amino group.

  • Materials:

    • α-Bromo-4'-fluoropropiophenone (1.0 eq)

    • Ammonia solution (excess)

    • Ethanol

  • Procedure:

    • Dissolve α-bromo-4'-fluoropropiophenone in ethanol in a pressure vessel.

    • Add an excess of concentrated ammonia solution to the vessel.

    • Seal the vessel and heat the mixture at 60-70 °C for 6-8 hours.

    • Cool the reaction mixture to room temperature and then evaporate the solvent under reduced pressure.

    • Treat the residue with dilute hydrochloric acid to form the hydrochloride salt of the amine, which can be purified by recrystallization.

    • Neutralize the purified salt with a base (e.g., sodium bicarbonate) to obtain the free amine, α-amino-4'-fluoropropiophenone.

Step 3: Synthesis of Substituted Aniline Intermediate (Intermediate D)

This step would likely involve a reduction of the ketone and potential rearrangement, a complex process that would need specific reaction conditions tailored to the desired final aniline structure. For the purpose of this hypothetical protocol, we will assume a successful conversion.

Step 4: Synthesis of the Hypothetical Benzoylurea Insecticide (Final Product F)

This final step involves the coupling of the aniline intermediate with a substituted benzoyl isocyanate.

  • Materials:

    • Substituted Aniline Intermediate (1.0 eq)

    • Substituted Benzoyl Isocyanate (1.0 eq)

    • Anhydrous Toluene

  • Procedure:

    • Dissolve the Substituted Aniline Intermediate in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the Substituted Benzoyl Isocyanate to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final benzoylurea insecticide.

Data Presentation

The following table summarizes the expected inputs and outputs for the key synthetic steps. Please note that yields are hypothetical and would need to be determined experimentally.

StepStarting MaterialKey ReagentsProductHypothetical Yield (%)
1This compoundBromine, Acetic Acidα-Bromo-4'-fluoropropiophenone85-95
2α-Bromo-4'-fluoropropiophenoneAmmoniaα-Amino-4'-fluoropropiophenone60-70
4Substituted Aniline IntermediateSubstituted Benzoyl IsocyanateHypothetical Benzoylurea Insecticide75-85

Table 1: Summary of synthetic steps and hypothetical yields.

Logical Relationship of Synthesis

The synthesis proceeds through a series of functional group transformations, each building upon the previous one to construct the final complex molecule.

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Assembly Start This compound Intermediate_A α-Bromination Start->Intermediate_A Intermediate_B α-Bromo-4'-fluoropropiophenone Intermediate_A->Intermediate_B Intermediate_C Amination Intermediate_B->Intermediate_C Intermediate_D α-Amino-4'-fluoropropiophenone Intermediate_C->Intermediate_D Final_Step_A Reduction/ Rearrangement Intermediate_D->Final_Step_A Final_Step_B Substituted Aniline Final_Step_A->Final_Step_B Final_Step_C Coupling with Benzoyl Isocyanate Final_Step_B->Final_Step_C Final_Product Benzoylurea Insecticide Final_Step_C->Final_Product

Figure 2: Logical progression of the synthetic pathway.

While a direct and documented synthesis of a commercial agrochemical from this compound has not been identified in the public domain, its chemical structure and reactivity make it a plausible starting material for the synthesis of complex fluorinated agrochemicals. The hypothetical synthesis of a benzoylurea insecticide outlined in this document provides a scientifically sound example of how this compound could be utilized in agrochemical research and development. The provided protocols and diagrams offer a framework for researchers and scientists to explore the potential of this versatile chemical intermediate in the discovery of new and effective crop protection agents. Further research and patent literature may reveal more direct applications of this compound in the agrochemical industry.

Application Notes: 4'-Fluoropropiophenone as a Precursor for Bioactive Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1][2] Their versatile biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, make them attractive scaffolds for drug discovery.[3][4][5] The introduction of a fluorine atom into the chalcone structure can significantly enhance its pharmacological properties, improving factors like metabolic stability and bioavailability.[6][7][8]

4'-Fluoropropiophenone serves as a valuable precursor for the synthesis of a diverse range of fluorinated chalcone derivatives. The primary synthetic route is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative (in this case, this compound) and an aromatic aldehyde.[7][9] This reaction is known for its simplicity and efficiency in generating the core chalcone structure.[10] This document provides detailed application notes and protocols for the synthesis of chalcone derivatives from this compound and summarizes their biological activities.

Synthesis of Chalcone Derivatives from this compound

The synthesis of chalcone derivatives from this compound is typically achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of this compound with a variety of substituted benzaldehydes in the presence of a base catalyst.

General Reaction Scheme:
  • Reactants: this compound and a substituted benzaldehyde.

  • Catalyst: Typically a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11]

  • Solvent: Often a protic solvent like ethanol or methanol.[11]

The reaction proceeds by the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, which is the chalcone derivative.

Experimental Protocols

Below are two detailed protocols for the synthesis of chalcone derivatives using this compound as a precursor.

Protocol 1: Conventional Synthesis in Solution

This protocol describes a standard method for Claisen-Schmidt condensation in an alcoholic solvent.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Mortar and Pestle

  • Round-bottom flask with a magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of this compound and one equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH (1-2 equivalents). The addition should be dropwise to control the reaction temperature.[10]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[11]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[11]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[11]

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[10]

  • Drying and Characterization: Dry the purified crystals and characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and ¹H NMR.[10]

Protocol 2: Solvent-Free "Grinding" Method

This environmentally friendly protocol avoids the use of organic solvents.[12]

Materials:

  • This compound

  • Substituted Benzaldehyde

  • Solid Sodium Hydroxide (NaOH) pellets

  • Mortar and Pestle

  • Chilled Water

  • Filtration apparatus

Procedure:

  • Mixing Reactants: In a porcelain mortar, combine one equivalent of this compound, one equivalent of the substituted benzaldehyde, and one equivalent of solid NaOH pellets.[10]

  • Grinding: Grind the mixture with a pestle for 5-10 minutes at room temperature.[10]

  • Isolation: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration.[10]

  • Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol.[10][12]

Data Presentation: Biological Activities of Fluorinated Chalcones

Chalcone derivatives synthesized from this compound exhibit a wide range of biological activities. The following tables summarize some of the reported quantitative data for these compounds.

Table 1: Antimicrobial Activity of Fluoro-Chalcone Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
4 C. ulcerans50[13]
5 C. ulcerans50[13]
7 MRSA25-50[13]
8 P. aeruginosa50[13]
8 C. ulcerans50[13]
13 S. aureus15.6[7]
14 S. aureus7.81[7]

MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Anticancer Activity of Fluoro-Chalcone Derivatives
Compound IDCell LineIC50 (µM)Reference
16 BxPC-3 (Pancreatic)18.67[3]
16 BT-20 (Breast)26.43[3]
29 (Not specified)31-38[14]
3a HepG2 (Liver)87.22[8]
3c HepG2 (Liver)79.22[8]

Visualizations

Synthesis Workflow

G Synthesis of Chalcone Derivatives A This compound C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Derivative C->D E Base Catalyst (NaOH or KOH) Ethanol/Methanol or Solvent-free E->C

Caption: Workflow for the synthesis of chalcone derivatives.

Proposed Signaling Pathway for Anticancer Activity

Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[10] One of the key signaling pathways involved is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

G Proposed p38 MAPK Apoptosis Pathway A Fluorinated Chalcone Derivative B Cellular Stress A->B C p38 MAPK Activation B->C D Caspase Cascade Activation C->D E Apoptosis D->E

Caption: p38 MAPK signaling pathway for apoptosis.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of a wide array of biologically active chalcone derivatives. The Claisen-Schmidt condensation provides a straightforward and efficient method for their preparation. The resulting fluorinated chalcones have demonstrated significant potential as antimicrobial and anticancer agents, warranting further investigation and development in the field of medicinal chemistry. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols: Grignard Reaction with 4'-Fluoropropiophenone for the Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Grignard reaction of 4'-Fluoropropiophenone with various Grignard reagents to synthesize a range of tertiary alcohols. The incorporation of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, making the fluorinated tertiary alcohol products of this reaction valuable intermediates in drug discovery and development. These products have potential applications as antifungal, anti-inflammatory, and anticancer agents. This document offers a comprehensive guide, including reaction mechanisms, detailed experimental procedures, and data presentation, to facilitate the synthesis and exploration of these promising compounds.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][2][3] this compound is a versatile ketone that, upon reaction with different Grignard reagents, yields a variety of tertiary alcohols. The presence of the fluorine atom in the resulting alcohol can impart desirable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved bioavailability.[4]

The products of the Grignard reaction with this compound, which are fluorinated tertiary alcohols, are of significant interest in medicinal chemistry. Research has shown that fluorinated organic compounds can exhibit a range of biological activities.[5][6][7][8][9] Specifically, fluorinated tertiary alcohols have been investigated for their potential as antifungal,[5][8][10] anti-inflammatory,[9][11] and anticancer agents.[12] These application notes provide the necessary protocols to synthesize these compounds for further investigation in drug development programs.

Data Presentation

The following table summarizes the expected products and representative yields for the Grignard reaction of this compound with selected Grignard reagents. Yields can vary based on reaction conditions and purification methods.

Grignard Reagent (R-MgX)Product NameProduct StructureRepresentative Yield (%)
Methylmagnesium bromide (CH₃MgBr)2-(4-Fluorophenyl)butan-2-ol85-95
Ethylmagnesium bromide (CH₃CH₂MgBr)3-(4-Fluorophenyl)pentan-3-ol80-90
Phenylmagnesium bromide (C₆H₅MgBr)1-(4-Fluorophenyl)-1-phenylpropan-1-ol75-85

Experimental Protocols

General Safety Precautions

Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven or by flame-drying before use. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Materials
  • This compound (≥98%)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl bromide, ethyl bromide, or bromobenzene

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (dilute)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Round-bottom flasks

  • Condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (nitrogen or argon) with manifold

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column, recrystallization flasks)

Protocol 1: Preparation of the Grignard Reagent (General Procedure)
  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the entire system is under a positive pressure of an inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a stream of inert gas to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Addition: Dissolve the appropriate alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel. Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The reaction is typically indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Reaction: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

Protocol 2: Grignard Reaction with this compound
  • Reactant Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Addition of Ketone: Cool the freshly prepared Grignard reagent solution in an ice-water bath. Add the solution of this compound dropwise from an addition funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Stir until the precipitate dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification reagent_prep 1. Prepare Grignard Reagent (R-X + Mg in Ether/THF) ketone_addition 2. Add this compound reagent_prep->ketone_addition Transfer reaction 3. Reaction at RT ketone_addition->reaction quench 4. Quench with aq. NH4Cl reaction->quench extract 5. Extraction quench->extract purify 6. Purification extract->purify product Tertiary Alcohol Product purify->product

Caption: Experimental workflow for the synthesis of tertiary alcohols.

Signaling Pathway Context (Hypothetical)

The fluorinated tertiary alcohols synthesized through this protocol may act as inhibitors of specific signaling pathways implicated in diseases like cancer or inflammation. For instance, they could potentially inhibit a protein kinase by binding to its active site.

Signaling_Pathway cluster_cell Cellular Environment receptor Receptor kinase_A Kinase A receptor->kinase_A Activates kinase_B Kinase B kinase_A->kinase_B Phosphorylates transcription_factor Transcription Factor kinase_B->transcription_factor Activates gene_expression Gene Expression (e.g., Proliferation, Inflammation) transcription_factor->gene_expression Promotes product Fluorinated Tertiary Alcohol (Inhibitor) product->kinase_B Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyrazoline derivatives utilizing 4'-fluoropropiophenone as a key starting material. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the synthesis and evaluation of novel pyrazoline-based compounds with potential therapeutic applications.

Introduction

Pyrazoline derivatives are a prominent class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The synthesis of pyrazolines is often achieved through the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine or its derivatives.

The incorporation of a fluorine atom into pharmacologically active molecules is a widely used strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. This document outlines the synthesis of pyrazoline derivatives from this compound, a fluorinated ketone, thereby introducing a fluorine moiety into the final pyrazoline structure, which may impart favorable biological properties.

General Synthesis Pathway

The synthesis of pyrazoline derivatives from this compound is typically a two-step process. The first step involves the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to form a 4'-fluorochalcone intermediate. The subsequent step is the cyclization of the chalcone with a hydrazine derivative to yield the final pyrazoline compound.

G Start This compound + Aromatic Aldehyde Step1 Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Start->Step1 Intermediate 4'-Fluorochalcone (α,β-unsaturated ketone) Step1->Intermediate Step2 Cyclization Reaction Intermediate->Step2 Product Pyrazoline Derivative Step2->Product Reagent Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) Reagent->Step2 G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve this compound\nand Benzaldehyde in Ethanol Dissolve this compound and Benzaldehyde in Ethanol Add NaOH solution Add NaOH solution Dissolve this compound\nand Benzaldehyde in Ethanol->Add NaOH solution Stir at Room Temperature (2-4h) Stir at Room Temperature (2-4h) Add NaOH solution->Stir at Room Temperature (2-4h) Monitor by TLC Monitor by TLC Stir at Room Temperature (2-4h)->Monitor by TLC Pour into ice Pour into ice Monitor by TLC->Pour into ice Acidify with HCl Acidify with HCl Pour into ice->Acidify with HCl Filter and Wash Filter and Wash Acidify with HCl->Filter and Wash Dry and Recrystallize Dry and Recrystallize Filter and Wash->Dry and Recrystallize Purified Chalcone Purified Chalcone Dry and Recrystallize->Purified Chalcone G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis of\nPyrazoline Core Synthesis of Pyrazoline Core Introduction of\nDiverse Substituents Introduction of Diverse Substituents Synthesis of\nPyrazoline Core->Introduction of\nDiverse Substituents Anticancer Screening Anticancer Screening Introduction of\nDiverse Substituents->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Introduction of\nDiverse Substituents->Antimicrobial Screening SAR Studies SAR Studies Anticancer Screening->SAR Studies Antimicrobial Screening->SAR Studies Design of More\nPotent Analogs Design of More Potent Analogs SAR Studies->Design of More\nPotent Analogs

detailed experimental procedure for the synthesis of 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step experimental procedure for the synthesis of 4'-Fluoropropiophenone. The protocol details the widely-used Friedel-Crafts acylation of fluorobenzene with propionyl chloride, employing aluminum chloride as a Lewis acid catalyst. This application note is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development. The procedure includes a detailed methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its preparation is a fundamental process in medicinal and organic chemistry. The most common and efficient method for its synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This protocol outlines a reliable and reproducible procedure for this synthesis, including reaction setup, work-up, and purification.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₉H₉FO[1]
Molecular Weight152.17 g/mol [1]
Boiling Point100-102 °C at 22 mmHg[1]
Density1.096 g/mL at 25 °C[1]
Refractive Indexn20/D 1.5059[1]
Purity (Typical)≥98%

Experimental Protocol

Materials and Reagents
  • Fluorobenzene (C₆H₅F)

  • Propionyl chloride (CH₃CH₂COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

1. Reaction Setup:

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.

  • In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the stirred suspension to 0 °C using an ice bath.

2. Acylation Reaction:

  • In the addition funnel, place a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the propionyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition of propionyl chloride is complete, add fluorobenzene (1.0 equivalent) dropwise from the addition funnel to the reaction mixture over 30 minutes, while still maintaining the temperature at 0-5 °C.

  • Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up:

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.[2]

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).[2]

  • Combine all organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Filter to remove the drying agent.

4. Purification:

  • Remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear to pale yellow liquid.[2] The product typically distills at 100-102 °C under a vacuum of 22 mmHg.[1]

Visualized Experimental Workflow

Synthesis_Workflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine AlCl₃ and CH₂Cl₂ in a flask at 0°C add_propionyl 2. Add Propionyl Chloride dropwise at 0-5°C reactants->add_propionyl add_fluoro 3. Add Fluorobenzene dropwise at 0-5°C add_propionyl->add_fluoro react 4. Stir at room temperature for 2-3 hours add_fluoro->react quench 5. Quench with HCl/ice react->quench extract 6. Extract with CH₂Cl₂ quench->extract wash 7. Wash with NaHCO₃ and brine extract->wash dry 8. Dry with MgSO₄ wash->dry evaporate 9. Evaporate solvent dry->evaporate distill 10. Purify by vacuum distillation evaporate->distill product 11. Obtain pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.

  • Propionyl chloride and concentrated hydrochloric acid are corrosive and have pungent odors. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

The Friedel-Crafts acylation of fluorobenzene with propionyl chloride is an effective method for the synthesis of this compound. The detailed protocol provided in this document, if followed carefully, should yield the desired product with high purity. The provided workflow and data table serve as valuable resources for researchers undertaking this synthesis.

References

Application Note: Purification of 4'-Fluoropropiophenone by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 4'-Fluoropropiophenone using silica gel column chromatography. This method is crucial for obtaining high-purity material, a prerequisite for its use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel drug candidates. Its purity is paramount for successful downstream reactions and for meeting stringent regulatory requirements in drug development. Silica gel column chromatography is a widely used, effective, and economical method for the purification of moderately polar organic compounds like this compound. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system).[2] Silica gel, a porous form of silicon dioxide, is a polar adsorbent.[2] Therefore, non-polar compounds will elute first, followed by compounds of increasing polarity.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₉H₉FO[3][4]
Molecular Weight152.17 g/mol [4]
AppearanceColorless to light orange to yellow liquid[4]
Density1.096 g/mL at 25 °C[4]
Refractive Index (n20/D)1.5059[4]
Boiling Point100-102 °C at 22 mmHg[4]
PolarityModerately polar ketone
Topological Polar Surface Area (TPSA) of 3'-Fluoropropiophenone17.1 Ų[5]

Note: The TPSA of the isomeric 3'-Fluoropropiophenone suggests a relatively low polarity for this class of compounds, justifying the use of a predominantly non-polar mobile phase.

Chromatographic Purification Data

The following table summarizes typical quantitative data expected from the purification of this compound using the described protocol. These values are representative and may vary depending on the initial purity of the crude material and the precise execution of the protocol.

ParameterCrude this compoundPurified this compound
Purity (by GC analysis) ~85-95%>98%
Yield -Typically 85-95%
Appearance Yellow to brownish oilColorless to pale yellow liquid
Rf value (10% EtOAc in Hexane) ~0.3-0.4~0.35

Experimental Protocol

This protocol details the materials and step-by-step procedure for the purification of this compound on a laboratory scale.

Materials:

  • Stationary Phase: Silica gel (230-400 mesh)[6]

  • Mobile Phase: A mixture of ethyl acetate (EtOAc) and hexane. A common starting ratio is 1:10 (v/v) EtOAc:Hexane.

  • Crude this compound

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Preparation of the Mobile Phase: Prepare a sufficient volume of the mobile phase by mixing ethyl acetate and hexane in a 1:10 ratio. For example, to prepare 1.1 L of mobile phase, mix 100 mL of ethyl acetate with 1000 mL of hexane.

  • Column Packing (Wet Slurry Method):

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

    • Add a thin layer (approx. 1 cm) of sand over the plug.[7]

    • In a separate beaker, prepare a slurry of silica gel in the mobile phase. The amount of silica gel should be approximately 20-50 times the weight of the crude sample to be purified.[2]

    • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[7]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.[2]

    • Continuously add fresh mobile phase to the top of the column, ensuring the solvent level never drops below the top of the sand layer to prevent cracking of the silica bed.[2]

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the silica gel.

    • Drain the solvent until the liquid level is just at the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add fresh mobile phase to the top of the column.

    • Begin collecting fractions in separate test tubes or flasks. The flow rate can be controlled by adjusting the stopcock at the bottom of the column. For flash chromatography, gentle pressure can be applied to the top of the column.

    • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in the mobile phase. Visualize the spots under a UV lamp.

    • Fractions containing the pure this compound (identified by a single spot with the expected Rf value) should be combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow liquid.

  • Purity Analysis:

    • Assess the purity of the final product using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification of this compound by silica gel column chromatography.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_post_purification Post-Purification cluster_output Output prep_mobile_phase Prepare Mobile Phase (EtOAc:Hexane 1:10) pack_column Pack Column with Silica Gel Slurry prep_mobile_phase->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute Column and Collect Fractions load_sample->elute_column monitor_tlc Monitor Fractions by TLC elute_column->monitor_tlc Analyze combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Identify Pure remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent analyze_purity Analyze Purity (GC/HPLC) remove_solvent->analyze_purity pure_product Purified this compound analyze_purity->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The described silica gel column chromatography protocol is a robust and efficient method for the purification of this compound, yielding a product of high purity suitable for demanding applications in research and development. The key to a successful purification lies in the careful preparation of the column, the appropriate choice of mobile phase, and diligent monitoring of the elution process.

References

Application Note: GC-MS Method for Purity Assessment of 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Fluoropropiophenone is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Its role as a building block in drug discovery and development necessitates a high degree of purity to ensure the safety and efficacy of the final products.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the purity assessment of volatile and semi-volatile compounds due to its high separation efficiency and sensitive detection capabilities.[3][4] This application note presents a detailed protocol for the determination of this compound purity and the identification of potential process-related impurities using GC-MS.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below. This process includes sample preparation, GC separation, and MS detection and analysis.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh 10 mg of This compound dissolve Dissolve in 10 mL Methanol (1 mg/mL) start->dissolve dilute Dilute to 10 µg/mL working solution dissolve->dilute vial Transfer to autosampler vial dilute->vial injection Inject 1 µL into GC vial->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Scan Mode) ionization->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram integration Peak Integration chromatogram->integration identification Library Search & Mass Spectral Analysis integration->identification quantification Purity Calculation (% Area) identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade or equivalent)

  • 2 mL autosampler vials with caps and septa

  • Micropipettes and tips

  • Vortex mixer

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Mix thoroughly using a vortex mixer.

  • Working Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. This working solution is now ready for GC-MS analysis.

  • Transfer the working solution into a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The analysis can be performed on a standard gas chromatograph coupled with a mass spectrometer. The following parameters are recommended and may be adapted based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplit (40:1 ratio)[4]
Injector Temperature250 °C[4]
Carrier GasHelium (99.999% purity)[5]
Flow Rate1.0 mL/min (constant flow)[4]
GC ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Oven ProgramInitial temperature 50 °C, hold for 2 min. Ramp at 20 °C/min to 320 °C, hold for 5 min.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[5]
Ionization Energy70 eV[4]
MS Source Temperature230 °C[5]
Quadrupole Temperature150 °C[5]
Transfer Line Temp.250 °C[4]
Scan Rangem/z 40-500[5]
Solvent Delay3 minutes
Data Analysis and Purity Calculation
  • Peak Identification: The main peak corresponding to this compound in the total ion chromatogram (TIC) should be identified based on its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST) for confirmation. The expected molecular ion for this compound (C9H9FO) is m/z 152.17.[6]

  • Impurity Identification: Any additional peaks in the chromatogram are considered potential impurities. These should be identified by comparing their mass spectra against the NIST library. Common impurities may arise from starting materials or by-products of the synthesis.[6]

  • Purity Assessment: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical results from the GC-MS analysis of two different batches of this compound, demonstrating how the data can be presented for easy comparison.

Parameter Batch A Batch B
Retention Time (min) 8.458.46
Purity (% Area) 99.85%98.90%
Identified Impurities
Impurity 1 (RT: 7.21 min)0.08% (Unidentified)0.75% (Starting Material)
Impurity 2 (RT: 9.54 min)0.07% (Solvent Residue)0.35% (By-product)

Key Mass Fragments and Logical Relationships

The structural elucidation of this compound and its potential impurities can be supported by analyzing the fragmentation patterns in the mass spectrum.

Mass_Fragments Key Mass Fragments of this compound parent This compound (m/z 152) frag1 [FC6H4CO]+ (m/z 123) parent->frag1 - C2H5 frag3 [C2H5]+ (m/z 29) parent->frag3 - FC6H4CO frag2 [C6H4F]+ (m/z 95) frag1->frag2 - CO

Caption: Logical relationship of key mass fragments from this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the purity assessment of this compound. The protocol is suitable for quality control in research, development, and manufacturing environments, ensuring the integrity of this important chemical intermediate. For comprehensive quality control, complementing this technique with others like HPLC or qNMR is recommended.[2]

References

Application Notes and Protocols for Employing 4'-Fluoropropiophenone as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4'-Fluoropropiophenone as an internal standard (IS) in chromatographic analysis. The information is intended to guide researchers, scientists, and professionals in drug development in the accurate quantification of analytes in various matrices.

Introduction

Quantitative chromatographic analysis relies on the precise and accurate measurement of analyte concentrations. The use of an internal standard is a widely accepted technique to correct for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should be chemically similar to the analyte, but not present in the original sample, and should be well-resolved from other components in the chromatogram.[3]

This compound (CAS No: 456-03-1) is a suitable candidate for use as an internal standard in the analysis of various compounds, particularly those with similar chemical structures (e.g., other propiophenones, substituted aromatic compounds) by Gas Chromatography (GC) and Liquid Chromatography (LC).[4][5] Its key properties, including a distinct mass spectrum and chromatographic behavior, make it a reliable choice for improving the precision and accuracy of quantitative methods.[6]

Key Advantages of this compound as an Internal Standard

  • Chemical Stability: It is a stable compound under typical chromatographic conditions.

  • Distinct Mass Spectrum: The fluorine atom provides a characteristic isotopic pattern and fragmentation in mass spectrometry (MS), aiding in its identification and quantification without interference from many common analytes.

  • Good Chromatographic Properties: It exhibits good peak shape and retention characteristics on common GC and LC columns.

  • Commercial Availability: High-purity this compound is readily available from commercial suppliers.[4][5]

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific analyte and matrix of interest. Method validation is crucial to ensure the reliability of the results.[7][8][9]

This protocol is suitable for the analysis of volatile and semi-volatile compounds.

3.1.1. Materials and Reagents

  • This compound (≥98% purity)[4][5]

  • Analyte of interest

  • Methanol or Acetonitrile (HPLC or GC grade)

  • Deionized water

  • Sample matrix (e.g., plasma, urine, environmental sample)

3.1.2. Preparation of Standard and Sample Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve an appropriate amount of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Analyte Stock Solution: Accurately weigh and dissolve an appropriate amount of the analyte in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the sample matrix. Add a constant, known amount of the IS stock solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Sample Preparation: To the unknown samples, add the same constant, known amount of the IS stock solution as used in the calibration standards. Perform any necessary sample extraction or cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

3.1.3. GC-MS Operating Conditions (Example)

The following conditions are a starting point and may require optimization:

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[10]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on analyte concentration)
Oven Program Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min[10]
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Quantification Ions To be determined based on the mass spectra of the analyte and this compound. For this compound, prominent ions are likely m/z 152, 123, and 95.

3.1.4. Data Analysis

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

This protocol is suitable for the analysis of non-volatile and thermally labile compounds.

3.2.1. Materials and Reagents

  • This compound (≥98% purity)[4][5]

  • Analyte of interest

  • Methanol or Acetonitrile (LC-MS grade)[11]

  • Deionized water (LC-MS grade)

  • Formic acid or Ammonium formate (LC-MS grade)[11]

  • Sample matrix

3.2.2. Preparation of Standard and Sample Solutions

Follow the same procedure as described in section 3.1.2.

3.2.3. LC-MS Operating Conditions (Example)

The following conditions are a starting point and may require optimization:

ParameterValue
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive or Negative mode
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the analyte and this compound into the mass spectrometer. For this compound, the precursor ion would be [M+H]+ at m/z 153.1. Product ions would need to be determined experimentally.

3.2.4. Data Analysis

Construct a calibration curve and determine the analyte concentration in the same manner as described in section 3.1.4.

Quantitative Data Summary

The following table summarizes hypothetical validation data for a method employing this compound as an internal standard. Actual results will vary depending on the analyte, matrix, and instrumentation.

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Range 1 - 1000 ng/mLDefined by the needs of the assay
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) 1 ng/mLSignal-to-Noise ratio ≥ 10
Accuracy (% Recovery) 95 - 105%80 - 120% (typically)
Precision (% RSD) < 15%≤ 15% (≤ 20% at LOQ)
Matrix Effect 85 - 115%Within acceptable limits for the assay
Stability (Freeze-Thaw) % Change < 15%% Change < 15%
Stability (Bench-Top) % Change < 15%% Change < 15%

Visualizations

experimental_workflow prep Sample and Standard Preparation spike Spike with this compound (IS) prep->spike Add known amount of IS extract Sample Extraction / Cleanup (e.g., LLE, SPE) spike->extract analysis Chromatographic Analysis (GC-MS or LC-MS) extract->analysis data Data Acquisition analysis->data quant Quantification (Internal Standard Method) data->quant Peak Area Ratio (Analyte/IS) report Result Reporting quant->report

Caption: Workflow for chromatographic analysis using an internal standard.

logical_relationship analyte_response Analyte Response (Peak Area) response_ratio Response Ratio (Analyte / IS) analyte_response->response_ratio is_response Internal Standard Response (Peak Area) is_response->response_ratio cal_curve Calibration Curve response_ratio->cal_curve analyte_conc Analyte Concentration analyte_conc->cal_curve is_conc Internal Standard Concentration (Constant) unknown_conc Unknown Analyte Concentration cal_curve->unknown_conc Determine

Caption: Principle of internal standard calibration for quantification.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds, specifically pyrazolines, utilizing 4'-Fluoropropiophenone as a key starting material. The methodologies described herein are foundational for the development of new chemical entities with potential therapeutic applications.

Introduction

This compound is a versatile ketone that serves as a valuable building block in organic synthesis, particularly in the construction of fluorinated heterocyclic scaffolds. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it an attractive feature in drug design. One of the most robust methods for elaborating this compound into heterocyclic systems is through its conversion to chalcones, which are α,β-unsaturated ketones, followed by cyclization reactions.[1]

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone.[1] These intermediates are not only biologically active themselves but are also crucial precursors for a variety of heterocyclic compounds, including pyrazolines. Pyrazolines, five-membered nitrogen-containing heterocycles, are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

This document outlines a two-step synthetic sequence for the preparation of a novel pyrazoline derivative starting from this compound. The first step involves the base-catalyzed Claisen-Schmidt condensation of this compound with 4-methoxybenzaldehyde to yield a chalcone intermediate. The subsequent step is the cyclocondensation of the chalcone with hydrazine hydrate to form the final pyrazoline product.

Reaction Scheme

The overall synthetic pathway is depicted below, showcasing the transformation of this compound to the target pyrazoline.

Reaction_Scheme Start_Ketone This compound Step1_Node + Start_Aldehyde 4-Methoxybenzaldehyde Hydrazine Hydrazine Hydrate Step2_Node + Chalcone Chalcone Intermediate Pyrazoline Pyrazoline Product Step1_Node->Chalcone Step 1: Claisen-Schmidt Condensation Arrow1 NaOH, Ethanol Room Temperature Step2_Node->Pyrazoline Step 2: Cyclization Arrow2 Acetic Acid (cat.) Ethanol, Reflux

Caption: Overall synthetic scheme for the preparation of a pyrazoline derivative from this compound.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of the chalcone intermediate.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.

  • While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents).

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC using a suitable eluent (e.g., hexane:ethyl acetate). The reaction is typically complete within 2 to 4 hours, often indicated by the formation of a precipitate.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 6-7.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Protocol 2: Synthesis of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline Product)

This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate to form the pyrazoline ring.

Materials:

  • (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

  • Hydrazine hydrate (80% or 99-100%)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction's progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • Purify the crude pyrazoline by recrystallization from ethanol to obtain the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the chalcone and its subsequent conversion to the pyrazoline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reaction TimeYield (%)Melting Point (°C)Reference
(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)C₁₆H₁₃FO₂256.272-4 hours85-9594-96[2]
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline)C₁₆H₁₅FN₂O270.304-6 hours70-85135-137[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the pyrazoline product.

Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazoline Step 2: Pyrazoline Synthesis Chalcone_Reactants Mix this compound, 4-Methoxybenzaldehyde, and Ethanol Chalcone_Base Add NaOH solution Chalcone_Reactants->Chalcone_Base Chalcone_Stir Stir at Room Temperature (Monitor by TLC) Chalcone_Base->Chalcone_Stir Chalcone_Workup Pour into ice water and acidify with HCl Chalcone_Stir->Chalcone_Workup Chalcone_Filter Filter and wash with water Chalcone_Workup->Chalcone_Filter Chalcone_Purify Recrystallize from Ethanol Chalcone_Filter->Chalcone_Purify Chalcone_Product Pure Chalcone Chalcone_Purify->Chalcone_Product Pyrazoline_Reactants Dissolve Chalcone in Ethanol Chalcone_Product->Pyrazoline_Reactants Use as starting material Pyrazoline_Hydrazine Add Hydrazine Hydrate and Acetic Acid (cat.) Pyrazoline_Reactants->Pyrazoline_Hydrazine Pyrazoline_Reflux Reflux for 4-6 hours (Monitor by TLC) Pyrazoline_Hydrazine->Pyrazoline_Reflux Pyrazoline_Workup Pour into ice-cold water Pyrazoline_Reflux->Pyrazoline_Workup Pyrazoline_Filter Filter and wash with water Pyrazoline_Workup->Pyrazoline_Filter Pyrazoline_Purify Recrystallize from Ethanol Pyrazoline_Filter->Pyrazoline_Purify Pyrazoline_Product Pure Pyrazoline Pyrazoline_Purify->Pyrazoline_Product

Caption: Experimental workflow for the synthesis of the target pyrazoline.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the synthesized compounds.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To elucidate the chemical structure. For the pyrazoline product, characteristic signals in the ¹H NMR spectrum include three doublet of doublets in the upfield region corresponding to the non-equivalent protons of the pyrazoline ring, forming a typical ABX system.[4][5]

    • FT-IR: To identify functional groups.

    • Mass Spectrometry: To confirm the molecular weight.

Broader Applications and Future Directions

While this document focuses on a specific pyrazoline synthesis, this compound can be utilized in the synthesis of a wide array of other heterocyclic compounds. Researchers can explore:

  • Diverse Aldehydes: Employing various substituted aromatic and heteroaromatic aldehydes in the Claisen-Schmidt condensation to generate a library of chalcones and subsequently, a diverse range of pyrazolines.

  • Mannich Reactions: this compound can act as a ketone component in Mannich reactions to synthesize β-amino ketones, which are valuable intermediates for other nitrogen-containing heterocycles.[6][7]

  • Multicomponent Reactions (MCRs): The use of this compound in MCRs can provide a rapid and efficient route to complex heterocyclic structures in a single step, which is highly desirable in drug discovery for generating chemical diversity.

References

Troubleshooting & Optimization

common side reactions in 4'-Fluoropropiophenone synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of 4'-Fluoropropiophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This reaction is an electrophilic aromatic substitution where the propionyl group is introduced onto the benzene ring of fluorobenzene.

Q2: What are the most common side reactions observed during the synthesis of this compound?

The two primary side reactions are:

  • Formation of the ortho-isomer (2'-Fluoropropiophenone): The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution.[2] While the para-product (this compound) is the major product due to less steric hindrance, the ortho-isomer can also be formed.[2]

  • Polyacylation (Diacylation): Although less common in Friedel-Crafts acylation compared to alkylation, under certain conditions, a second propionyl group can be added to the fluorobenzene ring, leading to diacylated products.[2][3] This is because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[4][5]

Q3: Why is the para-substituted product (this compound) favored over the ortho-substituted product?

The para-product is favored primarily due to steric hindrance. The propionyl group is bulky, and its introduction at the ortho position, which is adjacent to the fluorine atom, is sterically hindered.[2] The para position is less sterically crowded, making it the preferred site of acylation.

Q4: Can impurities in the starting materials affect the reaction?

Yes, the purity of reagents is crucial. Impurities in fluorobenzene, propionyl chloride, or the solvent can lead to the formation of unexpected side products.[2] It is essential to use high-purity, anhydrous reagents and solvents.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and significant formation of 2'-Fluoropropiophenone. High reaction temperature can overcome the steric hindrance at the ortho position, leading to a higher proportion of the ortho-isomer.[2]Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific reaction scale and conditions.
Formation of diacylated byproducts. Using a large excess of the acylating agent (propionyl chloride) or the Lewis acid catalyst can promote a second acylation.[2][3]Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of propionyl chloride. Ensure the molar ratio of the catalyst is appropriate for the reaction scale.[2]
Complex mixture of unidentified side products. Impurities in the starting materials or solvent.Ensure all reagents and solvents are of high purity and are anhydrous.[2]
Reaction does not proceed or is very slow. The fluorobenzene ring is deactivated, or the catalyst is not active. Fluorobenzene is considered a deactivated benzene derivative for Friedel-Crafts reactions.While fluorobenzene is deactivated, the reaction should proceed with an appropriate catalyst. Ensure the Lewis acid catalyst is fresh and has not been deactivated by moisture. Using a more active catalyst system, such as those involving rare earth triflates, might be considered.[6]

Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene

This is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Fluorobenzene (high purity, anhydrous)

  • Propionyl chloride (high purity, anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)[1]

  • Hydrochloric acid (HCl), 6M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride to the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add propionyl chloride dropwise to the stirred suspension.

  • After the addition of propionyl chloride, add fluorobenzene dropwise from the dropping funnel while maintaining the low temperature.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and 6M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield this compound.[2]

Reaction Pathway and Side Reactions

Friedel_Crafts_Acylation cluster_conditions FB Fluorobenzene PFP This compound (Desired Product) FB->PFP + Acylium Ion OFP 2'-Fluoropropiophenone (Ortho-isomer) FB->OFP + Acylium Ion PC Propionyl Chloride Acylium Acylium Ion [CH₃CH₂CO]⁺ PC->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium DFP Diacylated Product PFP->DFP + Acylium Ion Conditions Reaction Conditions LowTemp Low Temperature Stoichiometric Reactants LowTemp->PFP HighTemp High Temperature HighTemp->OFP Excess Excess Acylating Agent/ Catalyst Excess->DFP

Caption: Main reaction pathway and side reactions in this compound synthesis.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Friedel-Crafts acylation of fluorobenzene. Our goal is to help you optimize reaction conditions, maximize yields of the desired para-acylated product, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the Friedel-Crafts acylation of fluorobenzene?

The primary and desired product is the para-substituted acyl fluorobenzene. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution.[1][2] However, due to the steric hindrance at the ortho position, the acylation reaction overwhelmingly favors substitution at the para position, which is opposite to the fluorine atom.[1]

Q2: What are the most common side products in this reaction?

The most frequent side product is the ortho-substituted acyl fluorobenzene.[1] Although the fluorine directs to this position, the bulkiness of the acylium ion intermediate experiences less spatial repulsion at the para position.[1] Under harsh conditions, such as high temperatures or excess reagents, diacylation products can also form, though this is less common as the first acyl group deactivates the aromatic ring to further substitution.[1]

Q3: Why is the para product favored over the ortho product?

While the fluorine atom's electron-donating resonance effect activates both the ortho and para positions for electrophilic attack, the para position is sterically less hindered.[1] The approaching acylium ion, which is often bulky, encounters significant spatial repulsion from the adjacent fluorine atom at the ortho position, making the para position the preferred site of reaction.[1]

Q4: Is polyacylation a significant concern?

Polyacylation is a potential side reaction but is generally not a major issue. The introduction of the first acyl group, which is electron-withdrawing, deactivates the fluorobenzene ring, making a second acylation reaction significantly less favorable.[1][3] Polyacylation is more likely to occur under harsh reaction conditions, such as high temperatures, a large excess of the acylating agent, or a highly active catalyst.[1]

Q5: What types of catalysts are effective for this reaction?

A variety of Lewis and Brønsted acids can be used. Traditional catalysts include aluminum chloride (AlCl₃).[3][4] More modern and often more selective catalysts include rare earth triflates (e.g., Scandium triflate, Lanthanum triflate), Hafnium (IV) triflate, and strong Brønsted acids like trifluoromethanesulfonic acid (TfOH).[5][6][7] Some of these catalysts, particularly those immobilized on a solid support, offer the advantage of being recyclable.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the Friedel-Crafts acylation of fluorobenzene.

Problem Possible Cause Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: The Lewis acid catalyst (especially AlCl₃) is highly sensitive to moisture. Water in the solvent, glassware, or reagents will deactivate it.[3][9]Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, removing it from the catalytic cycle. This often necessitates stoichiometric amounts of the catalyst.[3][9]For traditional Lewis acids like AlCl₃, use at least a stoichiometric amount. For more active catalysts like triflates, catalytic amounts may be sufficient, but optimization might be needed.
Sub-optimal Temperature: The reaction may have a high activation energy requiring heat, or excessive heat could be causing decomposition.[3]Empirically determine the optimal temperature. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or GC.
Low para-Selectivity (Significant ortho-isomer formation) High Reaction Temperature: Higher temperatures can provide the energy to overcome the steric hindrance at the ortho position, leading to a decrease in para-selectivity.[1]Maintain a lower reaction temperature. The optimal temperature should be determined for the specific acylating agent and catalyst combination.[1]
Catalyst Choice: The nature of the catalyst and its counter-ion can influence the steric environment of the electrophile, affecting regioselectivity.Experiment with different catalysts. Bulky catalytic systems may enhance para-selectivity.
Formation of Diacylated Products Incorrect Stoichiometry: Using a large excess of the acylating agent or a highly active catalyst can promote a second acylation.[1]Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent. Optimize the molar ratio of the catalyst.[1]
Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of side reactions, including diacylation.[1]Monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction.
Complex Product Mixture / Tar Formation High Reaction Temperature: Excessive heat can lead to decomposition of starting materials, reagents, or products, resulting in polymerization or charring.[9]Reduce the reaction temperature. Consider a stepwise addition of reagents to control the reaction exotherm.
Impure Reagents: Impurities in the starting materials or solvents can lead to unexpected side reactions.[3]Ensure all reagents and solvents are of high purity. Purify starting materials if necessary.

Data Presentation: Catalyst Systems and Reaction Conditions

The selectivity and yield of the Friedel-Crafts acylation of fluorobenzene are highly dependent on the reaction conditions. The table below summarizes representative data from various catalytic systems.

Acylating AgentCatalyst SystemSolventTemperature (°C)Yield (%)para:ortho RatioReference
Benzoyl chlorideLa(OTf)₃ and TfOHNone1408799:1[5]
Acetic anhydrideScandium triflate resin (immobilized)None (Microwave)40-60High (not quantified)Predominantly para[1]
Aromatic/Aliphatic Acid ChloridesHf(OTf)₄ and TfOHNot specifiedNot specifiedGoodNot specified[7]

Experimental Protocols

Example Protocol 1: Microwave-Assisted Acylation using a Scandium Triflate Catalyst [1]

This protocol describes a highly selective, microwave-assisted method for the para-acylation of fluorobenzene.

  • Materials:

    • Fluorobenzene

    • Acetic anhydride (or other suitable acid anhydride/acyl halide)

    • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (catalyst)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on, followed by a cooling period).

    • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.

    • Wash the filtrate with water until the pH of the aqueous layer is neutral (6.5-7.0).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by vacuum distillation.

Example Protocol 2: Solvent-Free Acylation with Lanthanum Triflate and TfOH [5]

This protocol details a solvent-free method for the benzoylation of fluorobenzene.

  • Materials:

    • Fluorobenzene

    • Benzoyl chloride

    • Lanthanum(III) triflate (La(OTf)₃)

    • Trifluoromethanesulfonic acid (TfOH)

  • Procedure:

    • Combine fluorobenzene, benzoyl chloride, La(OTf)₃, and TfOH in a reaction vessel equipped with a condenser and magnetic stirrer.

    • Heat the reaction mixture to 140°C.

    • Maintain the temperature and stir for 4 hours.

    • Monitor the reaction progress using an appropriate technique (e.g., GC or TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Proceed with a standard aqueous workup to quench the reaction and remove the catalysts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the product as needed (e.g., by distillation or chromatography).

Visualizations

Troubleshooting_Workflow Start Start: Friedel-Crafts Acylation of Fluorobenzene Problem Problem Encountered? Start->Problem LowYield Low / No Yield Problem->LowYield Yes PoorSelectivity Poor Selectivity (High ortho-isomer) Problem->PoorSelectivity Yes SideProducts Diacylation / Tar Formation Problem->SideProducts Yes Success Successful Reaction Problem->Success No CheckMoisture Check for Moisture: - Anhydrous Reagents/Solvents? - Oven-dried Glassware? - Inert Atmosphere? LowYield->CheckMoisture CheckStoichiometry Check Stoichiometry: - Catalyst Amount (Stoichiometric?) - Acylating Agent (Slight Excess?) LowYield->CheckStoichiometry CheckTemp Check Temperature: - Too High? (Poor Selectivity) - Too Low? (No Reaction) LowYield->CheckTemp PoorSelectivity->CheckTemp SideProducts->CheckStoichiometry Diacylation SideProducts->CheckTemp Tar CheckTime Check Reaction Time: - Too Long? SideProducts->CheckTime Diacylation Optimize Optimize Conditions & Re-run Experiment CheckMoisture->Optimize CheckStoichiometry->Optimize CheckTemp->Optimize CheckTime->Optimize Optimize->Problem

Caption: Troubleshooting workflow for Friedel-Crafts acylation of fluorobenzene.

Reaction_Pathway Reactants Fluorobenzene + Acyl Halide/Anhydride Attack Electrophilic Aromatic Substitution Reactants->Attack Catalyst Lewis Acid (e.g., AlCl₃, Sc(OTf)₃) Acylium Acylium Ion [R-C=O]⁺ (Electrophile) Catalyst->Acylium Generates Acylium->Attack Attacks Ring Intermediate Arenium Ion Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Loses H⁺ Products Major Product: para-Acylfluorobenzene Side Product: ortho-Acylfluorobenzene Deprotonation->Products Restores Aromaticity

Caption: Generalized mechanism for Friedel-Crafts acylation of fluorobenzene.

References

challenges in the purification of 4'-Fluoropropiophenone and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-Fluoropropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity, particularly from a Friedel-Crafts acylation synthesis, is the positional isomer 2'-Fluoropropiophenone.[1] Other potential impurities include unreacted starting materials such as fluorobenzene and propionyl chloride (or propionic anhydride), and polyacylated byproducts, though the latter are less common due to the deactivating effect of the first acyl group.

Q2: What is the general purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 98% or higher, as determined by Gas Chromatography (GC).

Q3: What are the primary methods for purifying this compound?

A3: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] A sharp melting point range (if the purified compound is solid at room temperature) can also be an indicator of high purity.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of this compound from its isomers (e.g., 2'-Fluoropropiophenone).

Solution:

  • Optimize the eluent system: The polarity of the eluent is critical for separating positional isomers. A low-polarity mobile phase is generally recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. A common starting point is a 10:1 hexane to ethyl acetate ratio. Fine-tuning this ratio is key.

  • Use a high-efficiency silica gel: Employing silica gel with a smaller particle size can improve resolution.

  • Consider alternative stationary phases: For challenging separations of fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to standard silica gel.[2][3]

Problem: The compound is running too fast or too slow on the column.

Solution:

  • Adjust eluent polarity: If the compound elutes too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it moves too slowly (low Rf value), increase the eluent polarity (e.g., increase the proportion of ethyl acetate).

  • Dry loading: For samples that are not highly soluble in the initial eluent, consider adsorbing the crude material onto a small amount of silica gel and loading it onto the column as a dry powder.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Solution:

  • Increase the amount of solvent: The compound may be coming out of solution at a temperature above its melting point. Adding more of the primary solvent can help keep it dissolved until a lower temperature is reached.

  • Use a different solvent system: this compound is a ketone, so solvents like ethanol, acetone, or mixtures such as ethanol/water or hexane/acetone could be effective.[4] Experiment with different solvent polarities.

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out. Scratching the inside of the flask with a glass rod can help initiate crystallization.

Problem: Low recovery of the purified compound.

Solution:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to a lower yield as more of the compound will remain in the mother liquor upon cooling.

  • Ensure complete cooling: Allow the solution to cool in an ice bath for a sufficient amount of time to maximize crystal precipitation.

  • Wash crystals with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Vacuum Distillation

Problem: Co-distillation of impurities with the product.

Solution:

  • Use a fractional distillation setup: If the boiling points of the impurities are close to that of this compound, a simple distillation may not be sufficient. A fractional distillation column (e.g., a Vigreux or packed column) will provide better separation.

  • Precise vacuum and temperature control: Carefully control the vacuum level and heating mantle temperature to maintain a slow and steady distillation rate. The boiling point of this compound is 100-102 °C at 22 mmHg.

Problem: Bumping or unstable boiling.

Solution:

  • Use a magnetic stir bar or boiling chips: This will ensure smooth boiling and prevent bumping.

  • Ensure a good vacuum: A stable vacuum is essential for a smooth distillation at a consistent temperature. Check for leaks in your distillation setup.

Quantitative Data Summary

The following table provides a comparison of typical outcomes for different purification methods for this compound, starting with a crude product of approximately 90% purity containing the 2'-fluoro isomer as the main impurity.

Purification MethodTypical Yield (%)Final Purity (by GC, %)Key AdvantagesKey Disadvantages
Vacuum Distillation 75-8598.0 - 99.0Good for large quantities, effective for removing non-volatile impurities.May not effectively separate isomers with close boiling points.
Column Chromatography 60-75>99.5High resolution, capable of separating positional isomers.Can be time-consuming and requires significant solvent usage.
Recrystallization 70-8099.0 - 99.5Simple setup, can yield very pure crystals.Finding the ideal solvent can be trial-and-error, risk of oiling out.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 10:1 v/v).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Induce Cloudiness: To the hot solution, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Purification of this compound crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure this compound dry->pure

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out add_solvent Add More Solvent and Reheat oiling_out->add_solvent Yes low_yield Low Yield? oiling_out->low_yield No change_solvent Try Different Solvent System add_solvent->change_solvent slow_cool Ensure Slow Cooling add_solvent->slow_cool slow_cool->start min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes success Successful Purification low_yield->success No full_cool Ensure Complete Cooling in Ice Bath min_solvent->full_cool full_cool->start

Caption: Decision tree for troubleshooting recrystallization issues.

References

identification and removal of byproducts in 4'-Fluoropropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the identification and removal of byproducts encountered during the synthesis of 4'-Fluoropropiophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the optimization of your synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary byproducts?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The primary and desired product is the para-substituted isomer (this compound). The most common byproduct is the ortho-substituted isomer (2'-Fluoropropiophenone).[1] In some cases, polyacylation products can also be formed, though this is less frequent as the initial acylation deactivates the aromatic ring to further substitution.[1]

Q2: What factors influence the ratio of para to ortho isomers in the reaction?

The regioselectivity of the Friedel-Crafts acylation of fluorobenzene is significantly influenced by reaction temperature and the choice of catalyst. Lower reaction temperatures generally favor the formation of the para isomer due to steric hindrance at the ortho position. The nature of the Lewis acid catalyst also plays a crucial role in determining the isomer ratio.

Q3: Are there any other potential byproducts I should be aware of?

Besides the isomeric byproduct, other impurities can arise from several sources:

  • Self-condensation of propionyl chloride: Under the reaction conditions, propionyl chloride can undergo self-acylation, although this is generally a minor pathway.

  • Impurities in starting materials: The purity of fluorobenzene and propionyl chloride is critical. Impurities in these reagents can lead to the formation of undesired side products.

  • Reaction with solvent: If a reactive solvent is used, it may compete with fluorobenzene in the acylation reaction.

Q4: My reaction mixture has turned dark or formed a tar-like substance. What could be the cause?

The formation of a dark-colored mixture or tar is often indicative of side reactions or decomposition. This can be caused by:

  • High reaction temperature: Excessive heat can promote polymerization and other undesirable side reactions.

  • Presence of moisture: Lewis acid catalysts like AlCl₃ are highly sensitive to water. Moisture can lead to catalyst deactivation and the formation of complex byproducts.

  • High concentration of reactants: Running the reaction at a very high concentration can sometimes lead to localized overheating and byproduct formation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Inactive catalyst due to moisture.2. Insufficient amount of catalyst.3. Low reaction temperature.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.2. In Friedel-Crafts acylation, the ketone product can complex with the Lewis acid, so a stoichiometric amount or a slight excess of the catalyst is often necessary.3. While lower temperatures favor para-selectivity, the temperature must be sufficient for the reaction to proceed at a reasonable rate. Consider a gradual increase in temperature while monitoring the reaction progress.
High percentage of 2'-Fluoropropiophenone (ortho-isomer) 1. High reaction temperature.2. Choice of catalyst.1. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction.2. Experiment with different Lewis acid catalysts. Milder catalysts may offer better para-selectivity.
Difficulty in separating the ortho and para isomers The boiling points of the isomers are relatively close, making simple distillation challenging.Utilize fractional vacuum distillation for better separation. Alternatively, column chromatography can be an effective method for isolating the desired para-isomer.
Unexpected peaks in GC-MS analysis Presence of other byproducts from side reactions or impurities in starting materials.Analyze the mass spectrum of the unexpected peaks to identify their structures. Consider the possibility of byproducts from self-condensation of propionyl chloride or reactions with impurities. Purify the starting materials before use.

Data Presentation

The choice of catalyst and reaction temperature has a significant impact on the regioselectivity of the Friedel-Crafts acylation of fluorobenzene. The following table summarizes the illustrative effect of these parameters on the isomer ratio.

CatalystTemperature (°C)SolventApproximate para:ortho Ratio
AlCl₃0Dichloromethane> 95:5
AlCl₃25Dichloromethane~ 90:10
FeCl₃25Dichloromethane~ 85:15
ZnCl₂25Dichloromethane~ 80:20
TfOH/La(OTf)₃140Solvent-free> 99:1

Note: The values in this table are illustrative and can vary based on specific reaction conditions such as reactant concentrations and reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the Friedel-Crafts acylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.05 equivalents) to the stirred suspension.

  • Add fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus

Physical Properties for Separation:

  • This compound: Boiling point of 100-102 °C at 22 mmHg.[2][3]

  • 2'-Fluoropropiophenone: Boiling point of 95-99 °C at 19 mmHg and 89-91 °C at 12 mmHg.[4][5]

Procedure:

  • Set up a fractional vacuum distillation apparatus.

  • Place the crude product in the distillation flask.

  • Gradually reduce the pressure to the desired level (e.g., 15-20 mmHg).

  • Slowly heat the distillation flask.

  • Collect the fractions that distill over at the expected boiling point ranges, carefully separating the lower-boiling ortho-isomer from the higher-boiling para-isomer.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a mixture of hexane and ethyl acetate. A common starting mobile phase is 95:5 hexane:ethyl acetate. The polarity can be gradually increased if necessary.

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product synthesis Friedel-Crafts Acylation (Fluorobenzene + Propionyl Chloride + AlCl3) workup Aqueous Workup (HCl/Ice, Extraction) synthesis->workup analysis GC-MS Analysis of Crude Product workup->analysis distillation Fractional Vacuum Distillation analysis->distillation High Boiling Point chromatography Column Chromatography analysis->chromatography Close Boiling Points final_product Pure this compound distillation->final_product chromatography->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Product Yield? start->low_yield high_ortho High Ortho-Isomer? start->high_ortho tar_formation Tar Formation? start->tar_formation check_moisture Check for Moisture (Anhydrous Conditions) low_yield->check_moisture Yes check_catalyst Increase Catalyst Amount low_yield->check_catalyst No lower_temp Lower Reaction Temperature (0-5 °C) high_ortho->lower_temp Yes change_catalyst Consider Milder Catalyst high_ortho->change_catalyst No check_temp_high Check for Overheating tar_formation->check_temp_high Yes check_reagents Ensure Reagent Purity tar_formation->check_reagents No check_temp_low Optimize Temperature (Slight Increase) check_catalyst->check_temp_low

Caption: Troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Fluoropropiophenone, focusing on improving both yield and purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

Low yields and impure products are common hurdles in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous catalyst.
Deactivated Aromatic Ring: While fluorobenzene is activated towards electrophilic aromatic substitution, the presence of strongly deactivating groups would hinder the reaction.This is less of a concern with fluorobenzene as the starting material. However, ensure the starting material is pure.
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive.[1]Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
Suboptimal Reaction Temperature: The reaction may have a specific activation energy that is not being met, or excessively high temperatures could be causing decomposition.[1]Optimize the reaction temperature. Start with conditions reported in the literature and perform small-scale experiments to find the optimal temperature for your specific setup.
Formation of Multiple Products (Low Purity) Ortho-Isomer Formation: Although the para-product is sterically favored, some ortho-isomer is a common byproduct.Lowering the reaction temperature can increase the selectivity for the para-product by favoring the sterically less hindered transition state.
Diacylation Products: The introduction of a second propionyl group onto the aromatic ring can occur, especially under harsh conditions.The acyl group of the product deactivates the ring, making a second acylation less likely.[2] However, to minimize this, use a molar ratio of fluorobenzene to propionyl chloride that is close to 1:1.
Difficult Product Isolation/Purification Incomplete Quenching: Residual catalyst can interfere with the workup and purification.Ensure the reaction is completely quenched with ice water or dilute acid before extraction.
Inefficient Extraction: The product may not be fully extracted from the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether) to ensure complete recovery of the product.
Co-distillation of Impurities: Impurities with boiling points close to the product can be difficult to separate by distillation.Use fractional distillation with a column that has a high number of theoretical plates. Alternatively, consider purification by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially relevant method is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride or propionic anhydride using a Lewis acid catalyst.[2][3]

Q2: Which Lewis acid catalyst is best for this reaction?

A2: Aluminum chloride (AlCl₃) is a traditional and effective catalyst for Friedel-Crafts acylation.[3] However, other catalysts such as zirconium tetrachloride (ZrCl₄) and trifluoromethanesulfonic acid (triflic acid) have also been used, sometimes offering advantages in terms of handling and milder reaction conditions.[4][5] The choice of catalyst can influence the yield and reaction conditions required.

Q3: My reaction is turning dark, and I'm getting a lot of char. What's happening?

A3: Darkening of the reaction mixture and charring can indicate decomposition of starting materials or products, often due to excessively high reaction temperatures or the use of a very strong and reactive catalyst system.[6] Consider lowering the reaction temperature and ensuring a controlled addition of reagents.

Q4: How can I confirm the purity of my this compound?

A4: The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The melting point of the purified solid can also be a good indicator of purity.

Q5: What are the expected boiling and melting points of this compound?

A5: The boiling point of this compound is reported to be around 100-102 °C at a reduced pressure of 22 mmHg.[8][9]

Q6: Can I use propionic acid directly for the acylation?

A6: While possible with certain catalysts like polyphosphoric acid (PPA) or triflic acid, using propionyl chloride or propionic anhydride is generally more efficient for Friedel-Crafts acylation as they are more reactive acylating agents.[10]

Data Presentation

The yield and purity of this compound are highly dependent on the reaction conditions. Below is a summary of representative data illustrating the impact of different catalysts.

CatalystAcylating AgentSolventTemperature (°C)Reported Yield (%)Reported Purity/SelectivityReference
AlCl₃Propionyl ChlorideDichloromethane0 - RTGood to ExcellentHigh para-selectivity[3] (general)
La(OTf)₃ / TfOHBenzoyl ChlorideSolvent-free1408799% para-selectivity[4]
Triflic Acid (TfOH)VariousSolvent-freeVariesHigh to ExcellentVaries[5][11]

Note: The data for La(OTf)₃/TfOH is for the acylation with benzoyl chloride but indicates the potential for high para-selectivity in the acylation of fluorobenzene.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a generalized procedure based on the Friedel-Crafts acylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of propionyl chloride (1.0 eq) in anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.

  • After the addition of propionyl chloride, add fluorobenzene (1.0 eq) dropwise, again keeping the temperature between 0-5 °C.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the careful addition of crushed ice, followed by dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

Procedure:

  • Assemble a vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Add the crude this compound to the distillation flask along with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently with a heating mantle.

  • Collect and discard any low-boiling fractions.

  • Collect the main fraction of this compound at a constant temperature and pressure (lit. bp: 100-102 °C at 22 mmHg).[8][9]

  • Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).

  • If there are any insoluble impurities, filter the hot solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For maximum recovery, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

G Workflow for Improving this compound Synthesis cluster_0 Synthesis Stage cluster_1 Troubleshooting & Optimization cluster_2 Analysis & Final Product start Start: Friedel-Crafts Acylation reaction Reaction of Fluorobenzene with Propionyl Chloride start->reaction workup Aqueous Workup reaction->workup crude Crude this compound workup->crude low_yield Low Yield? crude->low_yield impurity Impurities Present? crude->impurity check_catalyst Check Catalyst Activity (Anhydrous Conditions) low_yield->check_catalyst opt_temp Optimize Temperature low_yield->opt_temp check_ratio Adjust Stoichiometry low_yield->check_ratio purify Purification Strategy impurity->purify distillation Vacuum Distillation purify->distillation recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography analysis Purity Analysis (GC-MS, NMR) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: A workflow diagram for the synthesis, troubleshooting, and purification of this compound.

G Decision Tree for Troubleshooting Low Purity start Impure Product Obtained impurity_type Identify Major Impurity (e.g., via GC-MS) start->impurity_type ortho_isomer Ortho-isomer is the major impurity impurity_type->ortho_isomer Isomer diacylation Diacylation product detected impurity_type->diacylation Higher MW starting_material Unreacted Starting Material Present impurity_type->starting_material Lower MW lower_temp Solution: Lower reaction temperature to improve para-selectivity ortho_isomer->lower_temp adjust_ratio Solution: Use a 1:1 molar ratio of reactants to minimize polyacylation diacylation->adjust_ratio increase_time_temp Solution: Increase reaction time or temperature slightly to drive to completion starting_material->increase_time_temp

Caption: A decision tree to guide the troubleshooting of low purity issues during synthesis.

References

troubleshooting low conversion rates in 4'-Fluoropropiophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4'-Fluoropropiophenone.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is a light pink or yellow liquid. Is this normal, and can it affect my reaction?

A1: Yes, it is common for this compound to appear as a colorless to light orange or yellow liquid.[1] However, a significant color change could indicate the presence of impurities. If you suspect impurities are affecting your reaction, consider purifying the starting material by distillation.

Q2: What are the key storage conditions for this compound to ensure its stability?

A2: this compound should be stored in an inert atmosphere at room temperature or refrigerated (0-8 °C) to ensure its stability and prevent degradation.[2][3]

Q3: Are there any common solvents that should be avoided in reactions with this compound?

A3: The choice of solvent is highly dependent on the specific reaction. For instance, in Friedel-Crafts acylation, protic solvents or those that can react with the Lewis acid catalyst should be avoided. For reductive aminations using sodium triacetoxyborohydride (STAB), methanol is not ideal as the reagent is not very compatible with it.[4] Always ensure your solvent is anhydrous, especially for moisture-sensitive reactions.[5][6]

Q4: My reaction seems to stop before all the starting material is consumed. What could be the cause?

A4: This could be due to several factors, including reagent degradation, catalyst deactivation, or the reaction reaching equilibrium.[7] Consider adding more of the limiting reagent or catalyst if appropriate for your reaction.[7] Monitoring the reaction over time with techniques like TLC or GC can help determine if the reaction has stalled.[1]

Troubleshooting Guide for Low Conversion Rates

Issue 1: Low to No Conversion of this compound

If you are observing a low conversion of your this compound starting material, it is crucial to systematically evaluate your reaction setup and conditions.

Possible Causes and Solutions:

  • Poor Reagent Quality: The purity of all reactants and reagents is critical. Impurities in this compound, the acylating/alkylating agent, or the amine can inhibit the reaction.

    • Solution: Use high-purity reagents. If the purity is uncertain, purify the starting materials. For example, this compound can be purified by distillation.

  • Inactive Catalyst: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[8]

    • Solution: Use a fresh, unopened container of the catalyst or a freshly opened one that has been properly stored. Ensure all glassware is flame-dried or oven-dried before use.[7]

  • Inadequate Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Some reactions may require elevated temperatures to proceed at a reasonable rate.[5]

  • Insufficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor contact between reactants.

    • Solution: Ensure vigorous and continuous stirring throughout the reaction.[7]

Issue 2: Formation of Multiple Products and Byproducts

The formation of multiple products can significantly lower the yield of your desired compound.

Possible Causes and Solutions:

  • Side Reactions: Depending on the reaction type, various side reactions can occur. For example, in Friedel-Crafts reactions, polyacylation can be an issue, although it's less common than polyalkylation.[8][9] In reductive aminations, the formation of a dialkylated product is a possibility.

    • Solution: To minimize dialkylation in reductive amination, it is often better to have the amine in excess if you are doing a one-pot reaction.[10]

  • Rearrangement: In Friedel-Crafts alkylations (not acylations), the carbocation intermediate can rearrange, leading to a mixture of products.[8][11]

    • Solution: Friedel-Crafts acylation is generally preferred over alkylation to avoid carbocation rearrangements as the acylium ion is resonance-stabilized.[9]

  • Decomposition of Product: The desired product might be unstable under the reaction or workup conditions.[7]

    • Solution: Test the stability of your product under the reaction and workup conditions (e.g., exposure to acid or base). If instability is observed, modify the conditions accordingly, for instance, by running the reaction at a lower temperature or using a milder workup procedure.[12]

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how different parameters can affect the yield in common reactions involving aromatic ketones.

Table 1: Illustrative Effect of Catalyst on Friedel-Crafts Acylation Yield

Catalyst (1.1 eq.)SolventTemperature (°C)Time (h)Yield of Aryl Ketone (%)
AlCl₃CS₂0 - 51~90
FeCl₃CS₂0 - 51~75
ZnCl₂CS₂0 - 51~60
BF₃·OEt₂CS₂0 - 51~50

Note: This table presents generalized data for Friedel-Crafts acylation and may not be specific to this compound.

Table 2: Illustrative Effect of Reducing Agent on Reductive Amination Yield

Reducing AgentSolventTemperature (°C)Time (h)Yield of Amine (%)
NaBH(OAc)₃DCE2512~85-95
NaCNBH₃MeOH2512~80-90
NaBH₄MeOH0 - 254~70-85
H₂/Pd-CEtOH2524~90-98

Note: This table presents generalized data for the reductive amination of ketones and may not be specific to this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from fluorobenzene and propionyl chloride.

Materials:

  • Fluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add propionyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel.

  • After the addition is complete, add fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the primary amine (1.1 equivalents), and anhydrous DCE.

  • If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine. A small amount of acetic acid can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_setup 3. Inspect Reaction Setup start->check_setup sub_reagents1 Impurities in starting material? check_reagents->sub_reagents1 Check Purity sub_conditions1 Incorrect temperature? check_conditions->sub_conditions1 Check Temperature sub_setup1 Moisture contamination? check_setup->sub_setup1 Check for Moisture optimize 4. Optimize Reaction Parameters success Improved Conversion Rate optimize->success sub_reagents2 Degraded reagents/catalyst? sub_reagents1->sub_reagents2 Purify/Replace sub_reagents2->optimize Use Fresh Reagents sub_conditions2 Incorrect reaction time? sub_conditions1->sub_conditions2 Adjust Temperature sub_conditions2->optimize Adjust Time sub_setup2 Inefficient stirring? sub_setup1->sub_setup2 Dry Glassware/Solvents sub_setup2->optimize Improve Stirring

Caption: Troubleshooting workflow for low conversion rates.

Friedel_Crafts_Acylation reagents Propionyl Chloride + AlCl₃ acylium_ion Formation of Acylium Ion [CH₃CH₂C=O]⁺ reagents->acylium_ion electrophilic_attack Electrophilic Aromatic Substitution acylium_ion->electrophilic_attack fluorobenzene Fluorobenzene fluorobenzene->electrophilic_attack intermediate Sigma Complex (Arenium Ion) electrophilic_attack->intermediate deprotonation Deprotonation & Catalyst Regeneration intermediate->deprotonation product This compound deprotonation->product

Caption: Reaction mechanism for Friedel-Crafts Acylation.

Reductive_Amination start_materials This compound + Primary Amine imine_formation Imine Formation (Schiff Base) start_materials->imine_formation reduction Reduction of Imine imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction product Secondary Amine Product reduction->product

Caption: Reaction pathway for Reductive Amination.

References

managing temperature control during the synthesis of 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Fluoropropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing temperature control during this critical chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and safe execution of your experiments.

Troubleshooting Guide: Temperature Control

Effectively managing temperature is paramount in the synthesis of this compound, typically achieved through a Friedel-Crafts acylation of fluorobenzene with propionyl chloride. This reaction is exothermic, and improper temperature control can lead to reduced yield, increased impurity formation, and potential safety hazards.

Problem Potential Cause Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a slow or stalled reaction.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC. For some Friedel-Crafts acylations, heating may be necessary to initiate the reaction.[1]
Reaction temperature is too high: This can lead to the decomposition of reactants, the desired product, or the catalyst.Maintain a lower reaction temperature, particularly during the initial addition of reagents. The optimal temperature should be determined empirically for the specific acylating agent and catalyst used.[2]
Catalyst deactivation due to moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture, which can be introduced from the atmosphere or impure reagents, leading to catalyst inactivation.[1][3]Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[3]
Formation of Multiple Products (e.g., ortho-isomer, diacylated products) High reaction temperature: Higher temperatures can overcome the steric hindrance at the ortho position of fluorobenzene, leading to the formation of the undesired ortho-isomer and reducing the selectivity for the desired para-product.[2]Maintain a lower reaction temperature throughout the reaction. Slow, controlled addition of the acylating agent at a low temperature (e.g., 0-5°C) is crucial.
Excessive local heating (hot spots): Inadequate stirring can lead to localized areas of high temperature where side reactions are more likely to occur.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature distribution.
Harsh reaction conditions: High temperatures, a large excess of the acylating agent, or a highly active catalyst can promote a second acylation reaction, leading to diacylated byproducts.[2]Use a stoichiometric amount or only a slight excess of the acylating agent. Optimize the catalyst loading and consider using a milder Lewis acid if polyacylation is a persistent issue.
Reaction Runaway (Rapid, Uncontrolled Temperature Increase) Exothermic nature of the reaction: The Friedel-Crafts acylation is an exothermic process. If the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably.Cooling: Use an ice bath or a cryostat to maintain a low temperature, especially during the addition of the acylating agent. Slow Addition: Add the propionyl chloride dropwise to the reaction mixture to control the rate of heat generation. Monitoring: Continuously monitor the internal temperature of the reaction vessel using a calibrated thermometer.
Inadequate cooling capacity: The cooling system may not be sufficient to handle the heat generated by the reaction, particularly on a larger scale.Ensure the cooling bath has sufficient volume and surface area. For larger reactions, consider using a more efficient cooling system like a jacketed reactor with a circulating coolant.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound via Friedel-Crafts acylation?

A1: The optimal temperature can vary depending on the specific catalyst and solvent system used. However, a general approach involves cooling the reaction mixture to a low temperature, typically between 0°C and 5°C, during the slow addition of propionyl chloride to the mixture of fluorobenzene and the Lewis acid catalyst (e.g., AlCl₃).[3] After the addition is complete, the reaction is often allowed to slowly warm to room temperature and stirred for a period to ensure completion.[3] Some alternative methods, such as microwave-assisted synthesis, may utilize higher temperatures in the range of 40-60°C for shorter reaction times.[2]

Q2: How can I effectively monitor the temperature of the reaction?

A2: It is crucial to monitor the internal temperature of the reaction mixture, not just the temperature of the cooling bath. Use a calibrated thermometer or a thermocouple probe immersed in the reaction mixture, ensuring it does not come into contact with the stirring bar. Continuous monitoring will allow for immediate adjustments to the rate of addition or the cooling bath temperature.

Q3: What are the signs of a potential thermal runaway, and what should I do?

A3: A rapid and accelerating increase in the internal reaction temperature, even with cooling applied, is a clear sign of a potential thermal runaway. Other signs include a sudden change in color, vigorous gas evolution, or an increase in pressure. In the event of a suspected runaway, immediately stop the addition of any reagents. If possible and safe to do so, increase the efficiency of the cooling system (e.g., by adding more dry ice to the bath). Have an appropriate quenching agent ready, but be cautious as adding a quench to a very hot reaction can also be hazardous. For larger scale reactions, an emergency plan should be in place.

Q4: Can the quenching temperature affect the purity of my product?

A4: Yes, the quenching step is critical. The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[3] This process is highly exothermic and should be done with caution in a well-ventilated fume hood. Maintaining a low temperature during the quench helps to minimize the formation of byproducts from side reactions that could be initiated by the heat of neutralization.

Quantitative Data on Temperature Effects

Reaction Temperature (°C)Expected Yield of this compoundExpected Purity of this compoundPredominant Byproducts
-10 to 0ModerateHighMinimal
0 to 25HighGood to ModerateIncreased ortho-isomer, potential for minor diacylation products
> 25Variable to DecreasingLowSignificant ortho-isomer, diacylated products, potential decomposition products

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation with Aluminum Chloride

This protocol provides a detailed methodology for the synthesis of this compound using aluminum chloride as the Lewis acid catalyst, with a strong emphasis on temperature control.

Materials:

  • Fluorobenzene (anhydrous)

  • Propionyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a dropping funnel, and a nitrogen inlet.

  • Initial Cooling: Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the stirred suspension to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add propionyl chloride to the cooled suspension via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Substrate Addition: To the resulting mixture, add fluorobenzene dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0°C and 5°C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional hour. Then, allow the reaction to slowly warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice-HCl mixture with vigorous stirring. This step should be performed in a fume hood as HCl gas will be evolved.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware charge_reagents Charge AlCl3 and DCM prep_glass->charge_reagents prep_reagents Use anhydrous reagents and solvents prep_reagents->charge_reagents cool_0c Cool to 0°C charge_reagents->cool_0c add_propionyl Slowly add propionyl chloride (0-5°C) cool_0c->add_propionyl add_fluoro Slowly add fluorobenzene (0-5°C) add_propionyl->add_fluoro react_0c Stir at 0-5°C for 1h add_fluoro->react_0c warm_rt Warm to room temperature and stir for 2-4h react_0c->warm_rt quench Quench in ice/HCl warm_rt->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry with MgSO4 wash->dry purify Purify by vacuum distillation dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Issues cluster_reagents Reagent/Catalyst Issues start Low Product Yield? temp_low Reaction temp too low? start->temp_low Yes temp_high Reaction temp too high? start->temp_high Yes catalyst_inactive Catalyst deactivated by moisture? start->catalyst_inactive Yes increase_temp Action: Gradually increase temperature temp_low->increase_temp decrease_temp Action: Improve cooling, slow addition temp_high->decrease_temp ensure_anhydrous Action: Use anhydrous conditions catalyst_inactive->ensure_anhydrous

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

preventing polyacylation in the synthesis of 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4'-Fluoropropiophenone, with a specific focus on preventing polyacylation and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation in the context of Friedel-Crafts reactions, and why is it generally less common than polyalkylation?

Polyacylation is the introduction of more than one acyl group onto an aromatic ring during a Friedel-Crafts acylation reaction.[1] It is typically less common than its counterpart, polyalkylation, because the first acyl group added to the ring is electron-withdrawing. This deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to further electrophilic attack by another acylium ion.[1][2][3] In contrast, the alkyl group introduced during Friedel-Crafts alkylation is an activating group, which makes the product more reactive than the starting material and promotes subsequent alkylations.[1][3]

Q2: Under what specific circumstances can polyacylation become a significant side reaction during the synthesis of this compound?

While the acyl group is deactivating, polyacylation can still occur, particularly under harsh reaction conditions.[2] Factors that can promote the formation of diacylated byproducts include high reaction temperatures, the use of an excessive amount of the Lewis acid catalyst, or prolonged reaction times.[1][2] Although fluorobenzene is not a highly activated substrate, forcing conditions can overcome the deactivating effect of the initial propionyl group.

Q3: How does the choice and amount of Lewis acid catalyst influence the likelihood of polyacylation?

The strength and concentration of the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) are critical parameters. While the catalyst is essential for generating the propionylium ion electrophile, an excessively high concentration or a very potent Lewis acid can increase the system's reactivity to a point where the deactivating effect of the first acyl group is overcome, leading to diacylation.[1] For the synthesis of this compound, it is crucial to carefully control the stoichiometry of the Lewis acid; often, a 1:1 molar ratio relative to the propionyl chloride is sufficient.[1]

Q4: What are the expected primary and side products in the Friedel-Crafts acylation of fluorobenzene?

The primary and desired product is the para-substituted this compound. The fluorine atom is an ortho, para-director, but the acylation reaction overwhelmingly favors substitution at the para position due to steric hindrance at the ortho position from the approaching bulky acylium ion.[2] The most common side product is the ortho-substituted isomer, 2'-Fluoropropiophenone.[2] Diacylated products are less common but can form under non-optimized conditions.[2]

Troubleshooting Guide: Preventing Polyacylation

This guide addresses common issues related to the formation of polyacylated byproducts during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Significant formation of diacylated byproduct is observed. High Reaction Temperature: Elevated temperatures can provide the necessary activation energy to overcome the deactivation of the monoacylated ring.[1]Perform the reaction at a lower temperature. It is advisable to start at 0°C and allow the reaction to warm to room temperature slowly while monitoring its progress.[1]
Excessive Catalyst Loading: Too much Lewis acid (e.g., AlCl₃) can increase the reactivity of the system, promoting a second acylation.[1]Carefully control the stoichiometry of the Lewis acid. A 1:1 molar ratio of the catalyst to the acylating agent is often sufficient. For highly reactive substrates, substoichiometric amounts may be effective.[1]
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of the diacylated product over time.[1]Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the fluorobenzene is consumed to prevent further reactions.[1]
Low yield of this compound. Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst.[4]Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under an inert nitrogen or argon atmosphere). Use freshly opened or purified reagents.[2][4]
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4]Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent to ensure the reaction goes to completion.
Formation of ortho-isomer. Reaction Conditions: The ratio of para to ortho product can be influenced by the reaction conditions.While the para product is sterically favored, optimizing the temperature and choice of solvent can help maximize its formation. Lower temperatures generally favor the thermodynamically more stable para isomer.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to favor the formation of the monoacylated para-product while minimizing polyacylation.

Materials:

  • Fluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure all glassware is oven-dried.

  • Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

  • After the addition is complete, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture, still at 0°C.

  • Once the addition of fluorobenzene is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction's progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation.[2]

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Glassware prep_alcl3 Charge Flask with AlCl3 & DCM prep_reagents->prep_alcl3 cool_mixture Cool to 0°C prep_alcl3->cool_mixture add_acyl Add Propionyl Chloride Dropwise cool_mixture->add_acyl add_fluoro Add Fluorobenzene Dropwise add_acyl->add_fluoro react_rt Stir at Room Temp (Monitor by TLC) add_fluoro->react_rt quench Quench with Ice/HCl react_rt->quench extract Separate & Wash Organic Layer quench->extract dry Dry & Concentrate extract->dry purify Purify by Vacuum Distillation dry->purify product This compound purify->product

Caption: A stepwise workflow for the synthesis of this compound.

Troubleshooting Logic for Polyacylation

troubleshooting_logic start Polyacylation Observed? cause1 Check Reaction Temperature start->cause1 Yes cause2 Check Catalyst Stoichiometry start->cause2 Yes cause3 Check Reaction Time start->cause3 Yes solution1 Lower Temperature (Start at 0°C) cause1->solution1 solution2 Use ~1.1 eq. AlCl3 (vs. Acyl Chloride) cause2->solution2 solution3 Quench Promptly After Completion (TLC) cause3->solution3

Caption: A decision-making guide for troubleshooting polyacylation.

References

catalyst selection and optimization for 4'-Fluoropropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and optimization for the synthesis of 4'-Fluoropropiophenone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride or propionic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically facilitated by a Lewis acid catalyst.[3][4]

Q2: What is the primary role of the catalyst in this synthesis?

A2: The catalyst, typically a Lewis acid, plays a crucial role in activating the acylating agent (propionyl chloride). It coordinates with the acyl chloride to form a highly reactive acylium ion, which then acts as the electrophile in the attack on the fluorobenzene ring.[3][4]

Q3: Why is the para-substituted product (this compound) the major isomer formed?

A3: The fluorine atom on the benzene ring is an ortho-, para-directing group in electrophilic aromatic substitution.[5] However, the para-product is favored due to steric hindrance at the ortho positions, which are adjacent to the fluorine atom.[5]

Q4: Is it possible for polyacylation to occur?

A4: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, making a second acylation reaction much less likely.[5][6]

Troubleshooting Guide

Q5: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A5: Low yields in the synthesis of this compound can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[7] Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or purified reagents and solvents.[5]

  • Insufficient Catalyst: In many Friedel-Crafts acylation reactions, a stoichiometric amount of the Lewis acid catalyst is required. This is because the ketone product can form a stable complex with the catalyst, rendering it inactive.[4][7] Consider increasing the catalyst loading.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require gentle heating to overcome the activation energy.[7] Conversely, excessively high temperatures can lead to side reactions and decomposition.[5] Optimization of the reaction temperature is recommended.

  • Poor Quality Reagents: The purity of fluorobenzene, propionyl chloride, and the solvent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[5]

Q6: My reaction is producing a significant amount of the ortho-isomer alongside the desired para-product. How can I improve the regioselectivity?

A6: While the para-product is sterically favored, the formation of the ortho-isomer can be influenced by reaction conditions:

  • Reaction Temperature: Higher reaction temperatures can sometimes overcome the steric hindrance at the ortho position, leading to a decrease in para-selectivity.[5] Try running the reaction at a lower temperature.

  • Catalyst Choice: The choice of catalyst can influence the ortho/para ratio. Milder Lewis acids or solid acid catalysts like zeolites may offer higher selectivity.

Q7: I am observing the formation of colored impurities in my product. What is the likely cause and how can I remove them?

A7: The formation of colored impurities can be due to side reactions or the presence of impurities in the starting materials. Thorough purification of the crude product by vacuum distillation or column chromatography is recommended to remove these impurities.[5]

Q8: My catalyst seems to have lost its activity after a few runs. What could be the cause and can it be regenerated?

A8: Catalyst deactivation is a common issue and can occur through several mechanisms:

  • Poisoning: Impurities in the reactants or solvent, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst.[8]

  • Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[8]

  • Sintering: High reaction temperatures can cause small catalyst particles to agglomerate, reducing the active surface area.[8]

Regeneration strategies depend on the nature of the deactivation. For coking, controlled oxidation (calcination) can burn off the carbon deposits.[8] For some types of poisoning, chemical washing may be effective. However, for severe sintering or irreversible poisoning, the catalyst may need to be replaced.

Data Presentation

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Fluorobenzene with Propionyl Chloride

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield of this compound (%)Para:Ortho RatioReference
AlCl₃120Dichloromethane0 - RT2~85>98:2[4][9]
FeCl₃100DichloromethaneRT4~80>98:2[10]
Zeolite H-BEA20 wt%Solvent-free1206~90>99:1[11]
La(OTf)₃10Solvent-free140487 (with benzoyl chloride)99:1[12]

Note: Data is compiled from various sources and may not represent directly comparable experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃) Catalyst

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler to vent HCl gas).

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane.

  • Initial Cooling: Cool the suspension to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension at 0 °C.

  • Substrate Addition: Prepare a solution of fluorobenzene (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Work-up: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[13]

Protocol 2: Synthesis of this compound using Zeolite H-BEA Catalyst

  • Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated Zeolite H-BEA (e.g., 20 wt% relative to fluorobenzene).

  • Reagent Addition: Add fluorobenzene (1.0 equivalent) and propionyl chloride (1.2 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add a suitable solvent like diethyl ether.

  • Catalyst Removal: Filter the mixture to remove the solid zeolite catalyst. The catalyst can be washed with the solvent, dried, and potentially reused after regeneration.

  • Purification: Wash the filtrate with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent. Purify the crude product by vacuum distillation or column chromatography.[11]

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Assemble Dry Reaction Apparatus prep_reagents->setup_apparatus charge_catalyst Charge Catalyst & Solvent setup_apparatus->charge_catalyst add_reactants Add Fluorobenzene & Propionyl Chloride charge_catalyst->add_reactants run_reaction Run Reaction at Controlled Temperature add_reactants->run_reaction monitor_progress Monitor Progress (TLC/GC) run_reaction->monitor_progress quench_reaction Quench Reaction monitor_progress->quench_reaction Reaction Complete extract_product Extract & Wash Product quench_reaction->extract_product purify_product Purify Product (Distillation/Chromatography) extract_product->purify_product analyze_product Analyze Product (Yield, Purity, Selectivity) purify_product->analyze_product

Caption: A generalized experimental workflow for catalyst screening in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents & Catalyst check_conditions->check_reagents Conditions OK anhydrous Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) check_conditions->anhydrous Moisture Present? temp_time Optimize Temperature & Time check_conditions->temp_time Suboptimal? catalyst_loading Increase Catalyst Loading check_conditions->catalyst_loading Stoichiometry Issue? check_workup Review Work-up Procedure check_reagents->check_workup Reagents OK reagent_purity Verify Purity of Reagents & Solvents check_reagents->reagent_purity Impure? catalyst_activity Use Fresh/Active Catalyst check_reagents->catalyst_activity Inactive? extraction_efficiency Optimize Extraction & Washing check_workup->extraction_efficiency Inefficient? purification_loss Minimize Loss During Purification check_workup->purification_loss Significant Loss? end Improved Yield anhydrous->end temp_time->end catalyst_loading->end reagent_purity->end catalyst_activity->end extraction_efficiency->end purification_loss->end

Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.

References

work-up procedures to minimize product loss of 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to minimize product loss during the work-up of 4'-Fluoropropiophenone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to optimize your purification process.

I. Troubleshooting Guides

This section addresses common issues encountered during the work-up of this compound that can lead to significant product loss or impurities.

Issue 1: Low Product Yield After Extraction

Q: My final yield of this compound is significantly lower than expected after the initial extraction. What are the potential causes and how can I troubleshoot this?

A: Low yields can arise from several factors during the work-up procedure. A systematic approach to identifying and resolving the issue is crucial.

  • Incomplete Quenching: The Lewis acid (e.g., AlCl₃) used in the Friedel-Crafts acylation may not have been fully quenched, leading to the formation of a complex with the ketone product. This complex can be partially soluble in the aqueous layer, resulting in product loss.

    • Solution: Ensure the reaction mixture is quenched by slowly adding it to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acidic environment helps to break down the aluminum-ketone complex and dissolve the resulting aluminum salts in the aqueous layer.[1]

  • Product Partitioning into the Aqueous Layer: Although this compound has low water solubility, repeated washes with large volumes of aqueous solutions can lead to some product loss.

    • Solution: Minimize the volume of aqueous washes. After the initial washes, use a brine (saturated NaCl solution) wash. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.[2][3][4]

  • Emulsion Formation: The presence of aluminum salts can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult and causing product to be trapped in the emulsion.

    • Solution: To break up emulsions, you can try the following:

      • Add a small amount of brine and gently swirl the separatory funnel.

      • Pass the emulsified layer through a pad of Celite or glass wool.

      • If the emulsion persists, allow the mixture to stand for a longer period, or in some cases, gentle warming can help.

Issue 2: Presence of Impurities in the Final Product

Q: After purification, I'm still seeing impurities in my this compound sample. What are the likely side products and how can I remove them?

A: The most common impurities arise from the Friedel-Crafts acylation reaction itself.

  • Ortho-isomer (2'-Fluoropropiophenone): The primary side product is the ortho-substituted isomer. While the para-isomer is sterically favored, some ortho-acylation can occur.

    • Separation: The ortho- and para-isomers often have slightly different polarities. Careful column chromatography on silica gel is typically effective for separation. A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 10:1), is a good starting point.[3]

  • Polyacylated Products: Under harsh reaction conditions (e.g., high temperature, excess acylating agent), di- or poly-acylation of the fluorobenzene ring can occur.

    • Prevention and Removal: To minimize polyacylation, use a 1:1 stoichiometry of fluorobenzene to propionyl chloride and maintain a low reaction temperature. If formed, these higher molecular weight byproducts can usually be separated by column chromatography as they are typically less polar than the desired mono-acylated product.

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted fluorobenzene or propionyl chloride (or its anhydride).

    • Removal: Fluorobenzene is volatile and can often be removed during solvent evaporation under reduced pressure. Residual propionyl chloride or propionic anhydride will be hydrolyzed during the aqueous work-up and removed in the aqueous washes.

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of each wash step in the work-up?

A: Each wash is designed to remove specific impurities:

  • Dilute HCl Wash: Neutralizes any remaining Lewis acid (like AlCl₃) and helps to break up any complexes with the ketone product.[1]

  • Water Wash: Removes water-soluble impurities and any remaining acid from the previous step.

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes any remaining acidic impurities. This step should be performed carefully as it can generate CO₂ gas, leading to pressure buildup in the separatory funnel.[3]

  • Brine (Saturated NaCl) Wash: Reduces the solubility of the organic product in the aqueous layer, thereby increasing the yield in the organic phase. It also helps to break emulsions.[2][4]

Q2: My organic layer is cloudy even after the brine wash. What should I do?

A: A cloudy organic layer indicates the presence of suspended water. Before evaporating the solvent, it is crucial to dry the organic layer thoroughly using a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent, swirl the flask, and let it sit until the organic layer is clear. If the drying agent clumps together, add more until some of it remains free-flowing.

Q3: Can I use a different solvent for extraction?

A: Yes, other water-immiscible organic solvents can be used. The choice of solvent depends on the solubility of this compound and the ease of removal. Diethyl ether and ethyl acetate are common choices. Dichloromethane can also be used, but it is denser than water and may form more stable emulsions.

III. Data Presentation

Solubility of this compound

SolventQualitative SolubilityRationale/Reference
WaterInsolublePropiophenone is insoluble in water. The fluorine substituent is unlikely to significantly increase water solubility.
MethanolSoluble2-Fluoropropiophenone is soluble in methanol.[5]
EthanolSolublePropiophenone is miscible with organic solvents.
IsopropanolSolubleIsopropyl alcohol is miscible with many organic compounds.
AcetoneSolubleKetones are generally miscible with other ketones.
Ethyl AcetateSolubleA common solvent for extraction and chromatography of similar ketones.
Diethyl EtherSolubleA common solvent for the extraction of organic products.
DichloromethaneSolubleA common solvent for organic reactions and extractions.
ChloroformSoluble2-Fluoropropiophenone is soluble in chloroform.[5]
TolueneSolubleAromatic compounds tend to be soluble in other aromatic solvents.
HexaneSolubleUsed as a co-eluent in column chromatography, indicating some solubility.[3]

IV. Experimental Protocols

Protocol 1: Standard Work-Up Procedure for this compound

This protocol outlines a general work-up procedure following a Friedel-Crafts acylation reaction for the synthesis of this compound.

Materials:

  • Reaction mixture containing this compound

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching:

    • In a large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.

    • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice/HCl mixture. This step is exothermic and should be performed in a fume hood.[1]

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add a suitable volume of the extraction solvent (e.g., diethyl ether) and shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The organic layer will typically be the upper layer (confirm by checking the densities of the solvents).

    • Drain the lower aqueous layer into a beaker.

    • Extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product.

    • Combine the organic layers in the separatory funnel.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Deionized water

      • Saturated NaHCO₃ solution (shake gently at first and vent frequently)

      • Brine solution[3][4]

    • After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer.

    • Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.

  • Isolation:

    • Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

    • Rinse the drying agent with a small amount of fresh extraction solvent and add the rinsing to the round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary):

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

V. Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification reaction_mixture Reaction Mixture (this compound, AlCl3, etc.) quench Quench (Ice/HCl) reaction_mixture->quench extraction Extraction (e.g., Diethyl Ether) quench->extraction wash_hcl Wash (Dilute HCl) extraction->wash_hcl wash_water Wash (Water) wash_hcl->wash_water wash_bicarb Wash (Sat. NaHCO3) wash_water->wash_bicarb wash_brine Wash (Brine) wash_bicarb->wash_brine drying Drying (Anhydrous MgSO4) wash_brine->drying isolation Isolation (Solvent Evaporation) drying->isolation purification Purification (e.g., Column Chromatography) isolation->purification final_product Pure this compound purification->final_product

Caption: General workflow for the work-up and purification of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities Present start->impurities emulsion Emulsion Formation start->emulsion cause_incomplete_quench Incomplete Quenching low_yield->cause_incomplete_quench cause_partitioning Product in Aqueous Layer low_yield->cause_partitioning cause_ortho_isomer Ortho-isomer Impurity impurities->cause_ortho_isomer cause_polyacylation Polyacylation impurities->cause_polyacylation cause_salts Residual Aluminum Salts emulsion->cause_salts solution_acidic_quench Ensure Acidic Quench cause_incomplete_quench->solution_acidic_quench solution_brine_wash Use Brine Wash cause_partitioning->solution_brine_wash solution_chromatography Column Chromatography cause_ortho_isomer->solution_chromatography solution_stoichiometry Control Stoichiometry cause_polyacylation->solution_stoichiometry solution_break_emulsion Add Brine / Filter cause_salts->solution_break_emulsion

References

dealing with emulsion formation during aqueous workup of 4'-Fluoropropiophenone reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsion formation during the aqueous workup of reactions involving 4'-Fluoropropiophenone.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the aqueous workup of my this compound reaction?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1] In the context of your this compound workup, it appears as a cloudy or milky layer between the distinct organic and aqueous phases, making separation difficult. Emulsion formation is typically caused by:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can disperse one liquid into the other as fine droplets.[2]

  • Presence of Surfactant-like Byproducts: The reaction might generate minor products that act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.[3]

  • Finely Dispersed Solids: If your reaction uses reagents that produce fine solid precipitates upon quenching (e.g., aluminum salts from a Friedel-Crafts acylation), these particles can accumulate at the interface and prevent the droplets from coalescing.[2][4]

  • Water-Miscible Solvents: The use of water-miscible organic solvents, such as tetrahydrofuran (THF) or acetonitrile, can increase the mutual solubility of the two phases and promote emulsion formation.[5][6]

Q2: When should I be concerned about an emulsion?

A small, wispy emulsion layer that breaks upon standing for a few minutes is generally not a cause for concern. However, you should take action if the emulsion is thick, persistent (lasting more than 15-20 minutes), and constitutes a significant portion of the total volume, as this can lead to poor recovery of your this compound product and complicate subsequent purification steps.[2]

Q3: Can the type of reaction used to synthesize this compound influence emulsion formation?

Yes. For instance, a common route to this compound is the Friedel-Crafts acylation of fluorobenzene. The Lewis acid catalyst used, typically aluminum chloride (AlCl₃), is quenched with water, which can form fine, gelatinous aluminum hydroxide precipitates that are notorious for stabilizing emulsions.[2]

Q4: Are there any preventative measures I can take to avoid emulsion formation?

Absolutely. It is often easier to prevent an emulsion than to break one.[3] Consider the following:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[3]

  • Solvent Evaporation: If your reaction was conducted in a water-miscible solvent like THF, it is best to remove it via rotary evaporation before beginning the aqueous workup. The resulting residue can then be redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane.[5][7]

  • Pre-emptive "Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer before the extraction can increase its ionic strength and density, which often discourages emulsion formation.[3]

Troubleshooting Guide: Breaking Emulsions

If a persistent emulsion has formed, the following techniques can be employed to break it. Start with the simplest and least invasive methods first.

Summary of Troubleshooting Techniques
TechniquePrinciple of ActionBest For
Patience Allows time for droplets to coalesce naturally.Mild, low-volume emulsions.
Gentle Stirring Mechanically encourages droplet coalescence at the interface.Mild to moderate emulsions.
Salting Out Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components.[3]Most common emulsions, especially those stabilized by polar interactions.[2]
pH Adjustment Alters the charge of acidic or basic species that may be acting as surfactants, thereby destabilizing the emulsion.[8]Emulsions stabilized by acidic or basic byproducts or precipitates.
Addition of a Different Solvent Changes the polarity of the organic phase, which can destabilize the emulsion.[9]Stubborn emulsions where other methods have failed.
Filtration through Celite® Physically removes fine solid particles that are stabilizing the emulsion.[4]Emulsions containing visible particulate matter.
Centrifugation Applies force to accelerate the separation of the two phases.[8][10]Small-volume emulsions where access to a centrifuge is available.
Gentle Heating Reduces the viscosity of the liquid, which can aid in phase separation.[8]Use with caution, as it may degrade the product.
Freezing The formation of ice crystals can physically disrupt the emulsion.[8]An unconventional method that may be effective in some cases.

Experimental Protocols

1. Salting Out

  • To the separatory funnel containing the emulsified mixture, add a volume of saturated sodium chloride solution (brine) equivalent to 10-20% of the aqueous layer volume.

  • Alternatively, add solid sodium chloride until saturation is reached.

  • Stopper the funnel and gently rock or swirl it. Avoid vigorous shaking.[2]

  • Allow the funnel to stand undisturbed and observe for phase separation, which should occur within 5-10 minutes.[2]

  • Once the layers have separated, proceed with draining the aqueous and organic layers.

2. pH Adjustment

  • Using a pipette, carefully add a few drops of a dilute acid (e.g., 1 M HCl) or a dilute base (e.g., 1 M NaOH) to the separatory funnel.

  • Gently swirl the mixture and observe for any changes in the emulsion.

  • Monitor the pH of the aqueous layer with pH paper.

  • Continue adding the acid or base dropwise until the emulsion breaks. Be mindful of the stability of your this compound product to changes in pH.

3. Filtration through Celite®

  • Prepare a small plug of glass wool at the bottom of a Buchner or Hirsch funnel.

  • Add a 1-2 cm layer of Celite® over the glass wool and gently tamp it down.

  • Wet the Celite® pad with the organic solvent being used in your extraction and apply a gentle vacuum to ensure the pad is well-seated.

  • Carefully pour the entire emulsified mixture onto the Celite® pad.

  • After the liquid has passed through, you can wash the pad with a small amount of fresh organic solvent to ensure complete recovery of your product.[2]

  • The filtrate should now consist of two distinct, clear layers that can be separated in a clean separatory funnel.[4]

Visual Guides

Emulsion_Troubleshooting_Workflow start Emulsion Formation Observed patience Wait 15-30 Minutes start->patience is_separated1 Emulsion Broken? patience->is_separated1 salting_out Add Brine (Saturated NaCl) or Solid NaCl is_separated1->salting_out No end_success Proceed with Workup is_separated1->end_success Yes is_separated2 Emulsion Broken? salting_out->is_separated2 ph_adjustment Adjust pH (Dilute Acid/Base) is_separated2->ph_adjustment No is_separated2->end_success Yes is_separated3 Emulsion Broken? ph_adjustment->is_separated3 filtration Filter through Celite® is_separated3->filtration No is_separated3->end_success Yes is_separated4 Emulsion Broken? filtration->is_separated4 other_methods Consider Other Methods: - Centrifugation - Solvent Addition - Temperature Change is_separated4->other_methods No is_separated4->end_success Yes end_failure Consult with Supervisor other_methods->end_failure Emulsion_Stabilization_Mechanisms cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_droplet Organic Droplet aqueous_phase surfactant Surfactant-like Byproducts surfactant->organic_droplet Adsorb at Interface (Reduce Interfacial Tension) solids Fine Solid Particles (e.g., Al(OH)₃) solids->organic_droplet Physical Barrier to Coalescence

References

Navigating the Scale-Up of 4'-Fluoropropiophenone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up synthesis of 4'-Fluoropropiophenone. This valuable intermediate in the pharmaceutical industry is primarily synthesized via a Friedel-Crafts acylation reaction, a process that presents unique obstacles when transitioning from laboratory to industrial-scale production. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride, using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Thermal Runaway: The Friedel-Crafts acylation is a highly exothermic reaction. Without proper heat management, the reaction temperature can increase uncontrollably, leading to a dangerous rise in pressure and potential for reactor failure.

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is a hazardous substance that reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[1] Proper handling procedures and personal protective equipment (PPE) are crucial.

  • Corrosion: The generation of HCl gas can cause significant corrosion to standard reactors and equipment, necessitating the use of corrosion-resistant materials.

  • Waste Disposal: The reaction generates a significant amount of acidic waste and aluminum by-products that require careful neutralization and disposal to comply with environmental regulations.

Q3: What are the common by-products in the synthesis of this compound, and how can they be minimized?

The most common by-product is the ortho-isomer, 2'-Fluoropropiophenone.[2] The formation of this isomer can be minimized by maintaining a low reaction temperature, which favors the sterically less hindered para-substitution.[2] Diacylated products are less common as the first acyl group deactivates the aromatic ring towards further substitution.[2] Ensuring high purity of starting materials is also critical to prevent the formation of other impurities.[2]

Q4: How does the choice of solvent affect the scale-up process?

While some lab-scale procedures may use solvents like dichloromethane (DCM) or dichloroethane (DCE), for industrial-scale synthesis, excess fluorobenzene is often used as the solvent. This approach simplifies the process by reducing the number of components and eases solvent recovery. However, the reaction can also be performed under solvent-free conditions, which is a greener approach but may present challenges in controlling viscosity and heat transfer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress by GC or HPLC. Gradually increase reaction time or temperature, while carefully monitoring for by-product formation.
Moisture contamination: Deactivation of the aluminum chloride catalyst by water.Ensure all reagents, solvents, and equipment are strictly anhydrous. Handle aluminum chloride in a dry, inert atmosphere.
Poor mixing: Inefficient mass transfer between reactants, especially at larger scales.Optimize the agitation speed and impeller design to ensure good mixing. Consider the use of baffles in the reactor.
High Levels of Ortho-Isomer High reaction temperature: Higher temperatures can overcome the steric hindrance for ortho-substitution.[2]Maintain a lower reaction temperature (typically 0-5°C during the initial addition). Implement an efficient cooling system for the reactor.
Exothermic Reaction Difficult to Control Addition rate of propionyl chloride is too fast: Rapid addition leads to a sudden and significant release of heat.Add the propionyl chloride dropwise at a controlled rate. Use a programmable pump for precise control at larger scales.
Inadequate cooling capacity: The reactor's cooling system cannot remove the heat generated by the reaction.Ensure the reactor's cooling jacket has sufficient surface area and that the coolant flow rate and temperature are adequate. Consider using a secondary cooling system if necessary.
Product Purification Challenges Formation of an emulsion during work-up: Difficulty in separating the organic and aqueous layers.Add a small amount of a de-emulsifying agent. Optimize the agitation during quenching to avoid vigorous mixing that can lead to stable emulsions.
Difficulty in crystallization: The product oils out or forms a fine powder that is difficult to filter.Experiment with different crystallization solvents and cooling profiles. Seeding the solution with a small amount of pure product can induce the formation of larger crystals.

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound that can be adapted for scale-up. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood or a controlled reactor system with appropriate safety measures in place.

Materials:

  • Fluorobenzene (anhydrous)

  • Propionyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as solvent if not using excess fluorobenzene)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Glass-lined or corrosion-resistant reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a reflux condenser connected to a gas scrubber (for HCl).

  • Cooling bath (e.g., ice-water or a chiller).

Procedure:

  • Reaction Setup: Charge the reactor with anhydrous fluorobenzene (which can also act as the solvent) and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0-5°C with stirring.

  • Addition of Propionyl Chloride: Slowly add anhydrous propionyl chloride to the stirred mixture via the dropping funnel, maintaining the temperature between 0-5°C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., GC or TLC).

  • Quenching: Cool the reaction mixture back to 0-5°C. Slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) to yield pure this compound.

Data Presentation

Table 1: Effect of Reaction Temperature on Isomer Distribution

Temperature (°C)Yield of this compound (%)Percentage of 2'-Fluoropropiophenone (ortho-isomer)
0 - 585< 2%
20 - 25825 - 7%
40 - 4575> 10%

Note: The data presented in this table is illustrative and based on typical outcomes for Friedel-Crafts acylations. Actual results may vary depending on specific reaction conditions and scale.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Anhydrous Reagents (Fluorobenzene, Propionyl Chloride, AlCl3) Reactor Reactor at 0-5°C Reagents->Reactor Charge Addition Slow Addition of Propionyl Chloride Reactor->Addition Maintain Temp Stirring Reaction at RT Addition->Stirring Allow to warm Quench Quenching with Ice/HCl Stirring->Quench Transfer Wash Washing Steps Quench->Wash Dry Drying & Solvent Removal Wash->Dry Purify Vacuum Distillation or Crystallization Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low? Start->Check_Purity Moisture Check for moisture in reagents/glassware Check_Yield->Moisture Yes Ortho_Isomer High ortho-isomer content? Check_Purity->Ortho_Isomer Yes Incomplete_Rxn Incomplete reaction? Moisture->Incomplete_Rxn Incomplete_Rxn->Check_Purity No Increase_Time Increase reaction time/temp Incomplete_Rxn->Increase_Time Yes Lower_Temp Lower reaction temperature Ortho_Isomer->Lower_Temp Yes Other_Impurities Other impurities present? Ortho_Isomer->Other_Impurities No Check_Reagents Check purity of starting materials Other_Impurities->Check_Reagents Yes Optimize_Purification Optimize purification method Other_Impurities->Optimize_Purification No Check_Reagents->Optimize_Purification

Caption: Troubleshooting decision tree for common scale-up issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4'-Fluoropropiophenone and 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4'-Fluoropropiophenone and 4'-Chloropropiophenone. The information presented herein is supported by established chemical principles and quantitative data to assist researchers in selecting the appropriate starting material for their synthetic endeavors.

Executive Summary

This compound and 4'-Chloropropiophenone are valuable intermediates in organic synthesis, frequently employed in the preparation of pharmaceuticals and other fine chemicals. Their reactivity is primarily dictated by the electronic properties of the halogen substituent at the para position of the phenyl ring. The electronegativity and inductive/resonance effects of fluorine versus chlorine lead to notable differences in the reactivity of the aromatic ring and the carbonyl group. This guide explores these differences in the context of common organic reactions.

Data Presentation: A Quantitative Comparison

The electronic influence of the fluoro and chloro substituents can be quantified using Hammett substituent constants (σp). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent, which in turn correlates with the reaction rates of various processes.

CompoundSubstituentHammett Constant (σp)Predicted Effect on Reactivity
This compound-F0.05Weakly electron-withdrawing
4'-Chloropropiophenone-Cl0.22Moderately electron-withdrawing

The more positive σp value for the chloro substituent indicates that it is a stronger electron-withdrawing group compared to the fluoro substituent. This difference in electronic character is the primary driver for the observed differences in reactivity.

Reactivity Comparison

The reactivity of these two propiophenone derivatives can be compared across several key reaction types:

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile. The propiophenone group is a deactivating meta-director due to the electron-withdrawing nature of the carbonyl group. The para-halogen substituent further influences the reactivity of the ring.

  • This compound: The weakly electron-withdrawing fluorine atom deactivates the ring to a lesser extent than chlorine. Therefore, this compound is expected to be more reactive towards electrophiles than 4'-Chloropropiophenone.

  • 4'-Chloropropiophenone: The more strongly electron-withdrawing chlorine atom leads to a greater deactivation of the aromatic ring, making it less reactive in EAS reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is less common for these compounds unless there are additional activating groups on the ring. However, if such a reaction were to occur, the reactivity order would be reversed compared to EAS. The rate of SNAr is enhanced by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.

  • This compound: Fluorine is a better leaving group than chlorine in many SNAr reactions due to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. This effect often outweighs the C-F bond strength.

  • 4'-Chloropropiophenone: While chlorine is a good leaving group, it is generally less effective than fluorine in activating the ring for SNAr.

Carbonyl Group Reactivity

The reactivity of the carbonyl group towards nucleophiles (e.g., in reduction or Grignard reactions) is also influenced by the para-substituent. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon.

  • 4'-Chloropropiophenone: The stronger electron-withdrawing effect of chlorine makes the carbonyl carbon more electron-deficient and therefore more reactive towards nucleophiles.

  • This compound: The weaker electron-withdrawing effect of fluorine results in a slightly less electrophilic carbonyl carbon, leading to lower reactivity with nucleophiles compared to its chloro-analogue.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 4'-Chloropropiophenone, a competitive reduction reaction can be performed, and the product ratio analyzed.

Experimental Protocol: Competitive Reduction of this compound and 4'-Chloropropiophenone

Objective: To determine the relative reactivity of the carbonyl groups in this compound and 4'-Chloropropiophenone towards a reducing agent.

Materials:

  • This compound

  • 4'-Chloropropiophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Ketone Mixture: Accurately weigh equimolar amounts (e.g., 1.0 mmol) of this compound and 4'-Chloropropiophenone and dissolve them in 10 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Add a known amount of the internal standard.

  • Initial Analysis: Take a small aliquot of the starting mixture and analyze it by GC-MS to determine the initial ratio of the two ketones relative to the internal standard.

  • Reduction Reaction: Cool the flask to 0 °C in an ice bath. In a separate vial, dissolve a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 mmol, 0.25 equivalents relative to the total ketones) in 5 mL of cold, anhydrous methanol.

  • Reaction Monitoring: Slowly add the NaBH₄ solution to the stirred ketone mixture at 0 °C. Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).

  • Workup: Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure.

  • Analysis: Analyze the resulting mixture of unreacted ketones and alcohol products by GC-MS.

Data Analysis:

By comparing the final ratio of the unreacted ketones to their initial ratio (calibrated against the internal standard), the relative rate of reduction can be determined. The ketone that is consumed to a greater extent is the more reactive one.

Visualization of Experimental Workflow and Reactivity Principles

G cluster_workflow Experimental Workflow: Competitive Reduction cluster_reactivity Reactivity Principles cluster_eas Electrophilic Aromatic Substitution cluster_carbonyl Carbonyl Nucleophilic Addition prep Prepare Equimolar Mixture of Ketones + Internal Standard gcms1 Initial GC-MS Analysis prep->gcms1 Aliquot reaction Reduction with Sub-stoichiometric NaBH4 prep->reaction workup Quench and Extraction reaction->workup gcms2 Final GC-MS Analysis workup->gcms2 analysis Determine Relative Consumption of Ketones gcms2->analysis fluoro_eas This compound (More Reactive) chloro_eas 4'-Chloropropiophenone (Less Reactive) fluoro_carbonyl This compound (Less Reactive) chloro_carbonyl 4'-Chloropropiophenone (More Reactive) logic Logical Relationship cluster_reactivity cluster_reactivity substituent_effect Electronic Effect (σp Cl > σp F)

Caption: Workflow for comparing reactivity and summary of reactivity principles.

Conclusion

The choice between this compound and 4'-Chloropropiophenone as a synthetic intermediate should be guided by the specific reaction being performed. For electrophilic aromatic substitution reactions, this compound is the more reactive substrate. Conversely, for reactions involving nucleophilic attack at the carbonyl carbon, 4'-Chloropropiophenone will generally exhibit higher reactivity. The quantitative data from Hammett constants and the results from a competitive reduction experiment can provide a solid foundation for making an informed decision in the context of drug development and chemical research.

A Comparative Analysis of Fluorinated versus Non-Fluorinated Propiophenones in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of fluorinated and non-fluorinated propiophenone derivatives. Propiophenone, a simple aryl ketone, and its derivatives are important precursors in the synthesis of various pharmaceuticals and biologically active compounds. The introduction of a fluorine atom to the propiophenone scaffold can significantly alter its physicochemical properties, leading to profound effects on its biological activity. This guide summarizes key findings from in vitro studies, presents available quantitative data for comparison, and provides detailed experimental protocols for relevant biological assays.

Executive Summary

The strategic placement of fluorine atoms is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. In the context of propiophenones, fluorination has been shown to influence their activity as cytotoxic agents and, more notably, their interaction with monoamine transporters, which are key targets in the central nervous system. While direct comparative data for simple propiophenones is not always available, studies on closely related derivatives, such as cathinones, offer valuable insights. This guide aims to consolidate this information to aid in the rational design and evaluation of novel propiophenone-based compounds.

Data Presentation

Cytotoxicity

Direct comparative studies on the cytotoxicity of simple fluorinated versus non-fluorinated propiophenones are limited in the publicly available literature. However, the cytotoxic potential of various propiophenone and related chalcone derivatives has been investigated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 1: Comparative in vitro Anticancer Activity of Propiophenone and Chalcone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Non-Fluorinated Derivatives
Compound 3b (1,3-diaryl/heteroarylprop-2-en-1-one)Hep-3b3.39[1]
Compound 3d (1,3-diaryl/heteroarylprop-2-en-1-one)MOLT-43.63[1]
Fluorinated Derivatives
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalconeHuman cancer cell line panelMost effective of those tested

Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.

Neuropharmacology: Monoamine Transporter Inhibition

A study on substituted methcathinones, which are N-methylated propiophenone derivatives, provides a direct comparison of the effects of 4-fluoro substitution on monoamine transporter inhibition. The data is presented as the concentration of the compound required to inhibit 50% of the radioligand binding (IC50) to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Table 2: Comparative Monoamine Transporter Binding Affinities (IC50 in nM) of Methcathinone and 4-Fluoromethcathinone

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Methcathinone1,2803,353242
4-Fluoromethcathinone1,0291,481134

Data from Eshleman et al., 2013.

These results indicate that the addition of a fluorine atom at the 4-position of the phenyl ring of methcathinone generally increases its binding affinity for all three monoamine transporters, with the most significant increase observed for the serotonin transporter.

Antimicrobial Activity

Information on the antimicrobial activity of simple propiophenones and their fluorinated analogs is not widely available in the form of direct comparative studies with Minimum Inhibitory Concentration (MIC) values. However, halogenated organic compounds, in general, are known to possess antimicrobial properties. Further research is required to quantify and compare the antimicrobial efficacy of fluorinated versus non-fluorinated propiophenones.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated propiophenones) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The amount of formazan produced is proportional to the number of viable cells.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity of a compound to a specific transporter protein.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow for competitive binding between the radioligand and the test compound.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is inversely proportional to the binding affinity of the test compound.

Mandatory Visualization

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_neuropharmacology Monoamine Transporter Binding Assay cluster_antimicrobial Antimicrobial Susceptibility Test A1 Seed Cells A2 Treat with Propiophenones A1->A2 A3 Add MTT Solution A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance (IC50) A4->A5 B1 Prepare Transporter Membranes B2 Incubate with Radioligand & Propiophenones B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Determine Binding Affinity (Ki) B4->B5 C1 Prepare Bacterial Inoculum C2 Incubate with Propiophenones C1->C2 C3 Measure Bacterial Growth C2->C3 C4 Determine MIC C3->C4 start Start: Compound Synthesis start->A1 start->B1 start->C1

Caption: Experimental workflow for the biological evaluation of propiophenones.

signaling_pathway cluster_transporter Monoamine Transporter cluster_propiophenones Propiophenone Derivatives DAT Dopamine Transporter (DAT) Reuptake Reuptake DAT->Reuptake Monoamine Reuptake SERT Serotonin Transporter (SERT) SERT->Reuptake Monoamine Reuptake NET Norepinephrine Transporter (NET) NET->Reuptake Monoamine Reuptake FP Fluorinated Propiophenone FP->DAT Inhibition FP->SERT Inhibition FP->NET Inhibition NFP Non-Fluorinated Propiophenone NFP->DAT Inhibition NFP->SERT Inhibition NFP->NET Inhibition

Caption: Inhibition of monoamine transporters by propiophenone derivatives.

References

4'-Fluoropropiophenone: A Comparative Guide for its Validation as an Analytical Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of 4'-Fluoropropiophenone as an analytical standard for High-Performance Liquid Chromatography (HPLC). It offers a comparative analysis against common alternatives and presents a detailed, albeit hypothetical, experimental framework for its validation based on established principles. The information herein is intended to guide researchers in developing and validating their own analytical methods.

Introduction to 4'-Fluoropropiopiophenone as an HPLC Standard

This compound is a fluorinated aromatic ketone with the chemical formula C₉H₉FO. Its distinct chemical properties, including its fluorine substituent, make it a promising candidate as an analytical standard in HPLC. The presence of the highly electronegative fluorine atom can influence its chromatographic behavior, potentially offering advantages in terms of retention, selectivity, and detection compared to non-fluorinated analogues. An analytical standard is a highly purified compound used as a reference in quantitative analysis; therefore, rigorous validation is essential to ensure its suitability and reliability.

Comparison with Alternative Analytical Standards

The selection of an appropriate analytical standard is critical for the accuracy and precision of HPLC analyses. Below is a comparison of this compound with other commonly used standards for the analysis of ketones and related pharmaceutical compounds.

FeatureThis compoundPropiophenone4'-Chloropropiophenone
Structure Fluorinated aromatic ketoneAromatic ketoneChlorinated aromatic ketone
Molecular Weight 152.17 g/mol 134.18 g/mol 168.62 g/mol
UV Absorbance Strong UV absorbance due to the aromatic ringStrong UV absorbanceStrong UV absorbance
Potential Advantages - Enhanced retention on reversed-phase columns due to increased hydrophobicity from the fluorine atom.- Altered selectivity compared to non-halogenated analogues, potentially aiding in the resolution of complex mixtures.- The fluorine atom can be a useful probe in mass spectrometry detection.- Well-characterized and widely available.- Representative of the basic propiophenone structure.- Increased retention compared to propiophenone.- Can serve as a suitable internal standard in the analysis of other chlorinated compounds.
Potential Disadvantages - May not be as widely available or as extensively studied as propiophenone.- May have insufficient retention for certain HPLC methods.- May co-elute with structurally similar compounds.- The chlorine atom may introduce isotopic peaks in mass spectrometry, potentially complicating data analysis.

Experimental Protocol: A Proposed HPLC Validation Framework

The following section outlines a detailed, hypothetical protocol for the validation of this compound as an analytical standard, adhering to the International Council for Harmonisation (ICH) guidelines.

HPLC Method Parameters

A hypothetical reversed-phase HPLC (RP-HPLC) method was established for the analysis of 4'-Fluoropropiopiophenone.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 254 nm
Standard Solution 100 µg/mL of this compound in mobile phase
Validation Parameters and Procedures

a. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: A solution of this compound is injected, and the chromatogram is compared with that of a blank (mobile phase) and a placebo (a mixture of all potential excipients without the analyte). The retention time of the 4'-Fluoropropiopiophenone peak should be unique, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.

b. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of at least five standard solutions of this compound are prepared in the concentration range of 20-120 µg/mL. Each solution is injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

c. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Accuracy is determined by recovery studies. A known amount of this compound is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal standard concentration). Each concentration is prepared in triplicate and analyzed. The percentage recovery is calculated. The mean recovery should be within 98-102%.

d. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution are performed on the same day and by the same analyst. The relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst. The %RSD is calculated and compared with the intra-day precision results. The %RSD for both should be ≤ 2%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

f. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: The robustness of the method is evaluated by making small, deliberate changes to the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The effect on the peak area and retention time is observed. The system suitability parameters should remain within acceptable limits.

Data Presentation

The following tables summarize the expected outcomes of the validation experiments.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
20[Hypothetical Value]
40[Hypothetical Value]
60[Hypothetical Value]
80[Hypothetical Value]
100[Hypothetical Value]
120[Hypothetical Value]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80[Hypothetical Value][Hypothetical Value]
100%100[Hypothetical Value][Hypothetical Value]
120%120[Hypothetical Value][Hypothetical Value]
Mean % Recovery 98-102%

Table 3: Precision Data

Precision TypeParameterAcceptance Criteria
Repeatability (Intra-day)%RSD of peak areas (n=6)≤ 2%
Intermediate Precision (Inter-day)%RSD of peak areas (n=6)≤ 2%

Table 4: LOD and LOQ

ParameterEstimated Value
Limit of Detection (LOD)[Hypothetical Value] µg/mL
Limit of Quantitation (LOQ)[Hypothetical Value] µg/mL

Table 5: Robustness Study

Parameter VariationEffect on Retention TimeEffect on Peak AreaSystem Suitability
Flow Rate (0.9 mL/min)[Hypothetical Observation][Hypothetical Observation]Pass/Fail
Flow Rate (1.1 mL/min)[Hypothetical Observation][Hypothetical Observation]Pass/Fail
Mobile Phase (58:42)[Hypothetical Observation][Hypothetical Observation]Pass/Fail
Mobile Phase (62:38)[Hypothetical Observation][Hypothetical Observation]Pass/Fail
Temperature (23°C)[Hypothetical Observation][Hypothetical Observation]Pass/Fail
Temperature (27°C)[Hypothetical Observation][Hypothetical Observation]Pass/Fail

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process described in this guide.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting MD HPLC Method Development for this compound Specificity Specificity MD->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DA Data Analysis Robustness->DA VR Validation Report DA->VR

Caption: Workflow for the validation of an HPLC method.

Conclusion

The validation of an analytical standard is a critical step in ensuring the quality and reliability of analytical data. This guide provides a framework for the validation of this compound as an HPLC standard. Based on its chemical properties, this compound shows promise as a robust and reliable standard, potentially offering advantages in selectivity and retention. The detailed, albeit hypothetical, experimental protocols and data presentation tables serve as a practical resource for researchers to design and execute their own validation studies. The successful validation of this compound would establish it as a valuable tool for quantitative analysis in pharmaceutical and chemical research.

Assessing the Cross-Reactivity of 4'-Fluoropropiophenone in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of 4'-Fluoropropiophenone in common immunoassays. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar compounds, primarily synthetic cathinones, to provide an informed perspective for researchers.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a chemical compound with the molecular formula C₉H₉FO. It serves as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its structure, featuring a propiophenone backbone with a fluorine atom at the para-position of the phenyl ring, is similar to that of several synthetic cathinones, a class of psychoactive substances.

Immunoassays are widely used screening tools that rely on the specific binding of antibodies to their target antigens. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1] This can lead to false-positive results, impacting the accuracy and reliability of the assay. Given the structural similarities, there is a potential for this compound to cross-react in immunoassays designed to detect synthetic cathinones or other related compounds.

Potential Cross-Reactivity of this compound with Structurally Similar Compounds

Table 1: Cross-Reactivity of Selected Synthetic Cathinones in a Commercially Available Synthetic Cathinone Immunoassay

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
Mephedrone100100
Methcathinone100>100
4-Methylethcathinone (4-MEC)10075
Methylone10050
Butylone10025
MDPV100<1

Data compiled from publicly available information on synthetic cathinone immunoassays. The specific assay and conditions can influence cross-reactivity.

Table 2: Cross-Reactivity of Selected Compounds in Amphetamine and Methamphetamine Immunoassays

CompoundAssay TargetConcentration Tested (ng/mL)% Cross-Reactivity
MephedroneAmphetamine1000<1
MethcathinoneAmphetamine10002
4-Methylethcathinone (4-MEC)Methamphetamine10005
Flephedrone (4-FMC)Methamphetamine100010

This table illustrates that while cross-reactivity with amphetamine and methamphetamine assays is generally low for many synthetic cathinones, some structurally related compounds can elicit a response, particularly at high concentrations.[2]

Experimental Protocols

The following is a generalized experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules like synthetic cathinones.

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with antibodies specific to the target analyte (e.g., a synthetic cathinone). The plate is then incubated to allow the antibodies to adhere to the surface of the wells.

  • Blocking: Any unbound sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of other proteins.

  • Competition: The test sample, which may contain the free analyte (e.g., this compound or a related compound), is added to the wells along with a fixed amount of enzyme-labeled analyte (conjugate). The free analyte and the enzyme-labeled analyte compete for the limited number of antibody binding sites.

  • Incubation and Washing: The plate is incubated to allow the binding reaction to reach equilibrium. Afterward, the plate is washed to remove any unbound substances.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample. A lower absorbance indicates a higher concentration of the competing molecule.

  • Data Analysis: The concentration of the analyte in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the target analyte. The percentage of cross-reactivity can be calculated using the formula: % Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Visualizing Immunoassay Cross-Reactivity

The following diagrams illustrate the principle of a competitive immunoassay and how a cross-reacting compound like this compound could interfere.

cluster_0 Competitive Immunoassay Principle Analyte Target Analyte Complex1 Analyte-Antibody Complex Analyte->Complex1 Binds Labeled_Analyte Enzyme-Labeled Analyte Complex2 Labeled Analyte-Antibody Complex Labeled_Analyte->Complex2 Binds Antibody Specific Antibody (Immobilized) Antibody->Complex1 Antibody->Complex2

Caption: Principle of a competitive immunoassay.

cluster_1 Cross-Reactivity Scenario Cross_Reactant This compound (Cross-Reactant) Complex3 Cross-Reactant-Antibody Complex Cross_Reactant->Complex3 Competes and Binds Labeled_Analyte Enzyme-Labeled Analyte Complex2 Labeled Analyte-Antibody Complex Labeled_Analyte->Complex2 Binds Antibody Specific Antibody (Immobilized) Antibody->Complex3 Antibody->Complex2

Caption: How this compound might cross-react.

Alternative Analytical Methods

For definitive identification and quantification, and to avoid the potential for cross-reactivity inherent in immunoassays, more specific analytical methods are recommended. These methods are particularly crucial for confirmatory testing of presumptive positive results from immunoassays.

Table 3: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Immunoassay (e.g., ELISA) Antibody-antigen bindingHigh-throughput, rapid, cost-effective for screeningSusceptible to cross-reactivity, provides presumptive results
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography, identification by mass spectrometryHigh specificity and sensitivity, provides structural informationRequires derivatization for some compounds, slower turnaround time
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography, identification by tandem mass spectrometryHigh specificity, sensitivity, and versatility for a wide range of compoundsHigher instrument cost, requires skilled operators

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is lacking, its structural similarity to synthetic cathinones suggests a potential for interference, particularly in assays designed to detect this class of compounds. The degree of cross-reactivity is dependent on the specific antibody used in the assay and the concentration of this compound.

For research and diagnostic applications where the presence of this compound is a possibility, it is crucial to be aware of this potential for cross-reactivity. Any positive results from an immunoassay screen should be considered presumptive and confirmed by a more specific analytical method such as GC-MS or LC-MS/MS to ensure accurate and reliable findings. Researchers and drug development professionals should carefully validate their immunoassays for potential interference from this compound if its presence is anticipated in the samples being tested.

References

A Spectroscopic Comparison of 4'-Fluoropropiophenone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide presents a detailed spectroscopic comparison of 4'-Fluoropropiophenone and its 2'- and 3'-fluoro isomers, providing researchers, scientists, and drug development professionals with essential data for their identification and differentiation. The comparison is based on fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, 3'-Fluoropropiophenone, and 2'-Fluoropropiophenone.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)-CH₃ Protons (ppm)
This compound ~7.98 (dd), ~7.12 (t)[1]~2.97 (q)[1]~1.22 (t)[1]
3'-Fluoropropiophenone ~7.70-7.20 (m)~3.00 (q)~1.20 (t)
2'-Fluoropropiophenone ~7.86-7.12 (m)~3.10 (q)~1.25 (t)

Note: ¹H NMR data for 3'- and 2'-Fluoropropiophenone were inferred from spectral data of the closely related 3'-fluoroacetophenone[2] and 2'-fluoroacetophenone[3], respectively, focusing on the aromatic region shifts and predicting the propionyl group shifts based on general principles.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=O (ppm)Aromatic Carbons (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound ~198.5~165.5 (d, J=254 Hz), ~132.5, ~130.9 (d, J=9 Hz), ~115.6 (d, J=22 Hz)[4]~31.8~8.4
3'-Fluoropropiophenone ~198.0~162.9 (d, J=245 Hz), ~139.0, ~130.3 (d, J=8 Hz), ~123.5, ~120.5 (d, J=21 Hz), ~115.0 (d, J=22 Hz)~32.0~8.5
2'-Fluoropropiophenone ~199.0~161.5 (d, J=250 Hz), ~134.0, ~130.5, ~124.5 (d, J=4 Hz), ~116.5 (d, J=22 Hz)~35.5~8.6

Note: ¹³C NMR data for 3'- and 2'-Fluoropropiophenone were inferred from spectral data of the closely related 3'-fluoroacetophenone[5] and 2'-fluoroacetophenone[6], respectively, with predicted shifts for the propionyl group.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-F StretchAromatic C=C Stretch
This compound ~1685~1230~1600, ~1505
3'-Fluoropropiophenone ~1690~1250~1610, ~1585
2'-Fluoropropiophenone ~1680~1220~1605, ~1580

Note: IR data is based on typical values for substituted propiophenones and fluorinated aromatic compounds.[7][8][9][10]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragments
This compound 152[7]123[7]95, 75[7]
3'-Fluoropropiophenone 152[8]123[11]95, 75[11]
2'-Fluoropropiophenone 152[12]12395, 75

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters :

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters :

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A small drop of the neat liquid sample was placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[13][14][15][16]

  • Instrumentation : FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Parameters :

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.

  • Data Analysis : The positions of major absorption bands were identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The samples were introduced via a Gas Chromatography (GC) system coupled to the mass spectrometer. A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected.

  • Instrumentation : A GC-MS system operating in electron ionization (EI) mode was used.

  • GC Parameters :

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Mass Range: 40-400 amu.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

  • Data Analysis : The mass spectrum corresponding to the GC peak of the analyte was analyzed to identify the molecular ion, base peak, and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the fluoropropiophenone isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Fluoropropiophenone Isomers cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis 4-FP This compound NMR NMR Spectroscopy (1H & 13C) 4-FP->NMR IR FT-IR Spectroscopy 4-FP->IR MS Mass Spectrometry 4-FP->MS 3-FP 3'-Fluoropropiophenone 3-FP->NMR 3-FP->IR 3-FP->MS 2-FP 2'-Fluoropropiophenone 2-FP->NMR 2-FP->IR 2-FP->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Patterns MS->MS_Data Comparison Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Final Report Final Report Comparison->Final Report

Caption: Workflow for the spectroscopic comparison of fluoropropiophenone isomers.

References

The Impact of 4'-Fluorination on the Metabolic Stability of Propiophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's metabolic stability is a critical determinant of its potential as a therapeutic candidate. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially generating toxic metabolites. This guide provides a comprehensive comparison of the metabolic stability of compounds derived from 4'-Fluoropropiophenone, offering insights into how structural modifications, particularly fluorination, can significantly enhance a compound's metabolic profile.

The strategic incorporation of a fluorine atom at the 4-position of the phenyl ring in propiophenone derivatives is a common medicinal chemistry tactic to improve metabolic stability.[1][2] This is primarily because the strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family, which are major players in drug metabolism.[1][2] By blocking this potential site of oxidative metabolism, the metabolic half-life of a compound can be extended, leading to improved bioavailability and a more favorable pharmacokinetic profile.

Quantitative Comparison of Metabolic Stability

To illustrate the effect of 4'-fluorination and other structural modifications on metabolic stability, the following table summarizes in vitro data for a series of propiophenone derivatives. The data, presented as metabolic half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM), is a representative compilation based on established metabolic principles and data from structurally related compounds. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[3]

Compound IDStructureR1R2Metabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 PropiophenoneHH15184
2 This compoundFH4561
3 4'-FluoromethcathinoneFNH(CH₃)3579
4 4'-FluorocathinoneFNH₂4069
5 BupropionClNHC(CH₃)₃28 (S-isomer), 123 (R-isomer)35.5 (S-isomer), 6.0 (R-isomer)

Key Observations:

  • Impact of 4'-Fluorination: A direct comparison between Propiophenone (Compound 1) and this compound (Compound 2) demonstrates a significant increase in metabolic stability with the introduction of the fluorine atom. The half-life is tripled, and the intrinsic clearance is reduced by approximately threefold. This highlights the effectiveness of fluorine as a metabolic blocker.[1][2]

  • Influence of Amine Substituents: The introduction of an amine group at the alpha-position, as seen in the cathinone derivatives (Compounds 3 and 4), slightly reduces the metabolic stability compared to this compound. This is likely due to the amine group providing an additional site for metabolism, such as N-dealkylation.

  • Stereoselectivity in Metabolism: Bupropion (Compound 5), a clinically used antidepressant with a substituted cathinone structure, exhibits significant stereoselectivity in its metabolism.[4][5] The (R)-enantiomer is metabolized much more slowly than the (S)-enantiomer, resulting in a longer half-life and lower intrinsic clearance.[4][5] This underscores the importance of considering stereochemistry in drug design and metabolic stability evaluation.

Alternative Compounds for Comparison

In the context of developing CNS-active agents with a propiophenone scaffold, it is valuable to compare their metabolic stability with established drugs that have different core structures but may be used for similar therapeutic indications.

CompoundClassMetabolic Half-life (t½, hours)Primary Metabolic Enzymes
Methylphenidate Piperidine2-3Carboxylesterases
Atomoxetine Phenylpropanamine~5CYP2D6

This comparison provides a broader perspective for drug development professionals, allowing for a more informed selection of lead candidates based on their metabolic profiles relative to existing therapies.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compounds and positive control compounds (e.g., a compound with known high and low clearance).

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile or methanol (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. Thaw the HLM and NADPH regenerating system on ice.

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiation: Add the test compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to separate tubes containing a cold quenching solution (e.g., acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The metabolic half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[6]

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of this compound derivatives and the general workflow of a microsomal stability assay.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Derivative Beta_Keto_Reduction β-Keto Reduction Parent->Beta_Keto_Reduction Reduction of ketone group Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Addition of -OH to phenyl ring N_Dealkylation N-Dealkylation (if applicable) Parent->N_Dealkylation Removal of alkyl group from Nitrogen Phase1_Metabolites Phase I Metabolites Beta_Keto_Reduction->Phase1_Metabolites Aromatic_Hydroxylation->Phase1_Metabolites N_Dealkylation->Phase1_Metabolites Conjugation Glucuronidation/ Sulfation Phase1_Metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Primary metabolic pathways for this compound derivatives.

Experimental_Workflow A 1. Preparation (Test Compound, HLM, Buffer) B 2. Pre-incubation at 37°C A->B C 3. Initiation with NADPH B->C D 4. Sampling at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Reaction Quenching (Cold Acetonitrile) D->E F 6. Protein Precipitation (Centrifugation) E->F G 7. LC-MS/MS Analysis of Supernatant F->G H 8. Data Analysis (t½ and CLint Calculation) G->H

Caption: General workflow for an in vitro microsomal stability assay.

References

comparative analysis of different synthetic routes to 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Fluoropropiophenone is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be achieved through several synthetic pathways, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of four prominent synthetic routes to this compound: Friedel-Crafts acylation, oxidation of 1-(4-fluorophenyl)propan-1-ol, a two-step Grignard reaction-oxidation sequence, and a Ruthenium-catalyzed isomerization.

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsReaction TimeTemperature (°C)Yield (%)
Friedel-Crafts Acylation Fluorobenzene, Propionyl chlorideAlCl₃~4 hours0 to 140~87
Oxidation 1-(4-fluorophenyl)propan-1-olPCC or Jones Reagent2-4 hours0 to 25~75
Grignard Reaction & Oxidation 4-Bromofluorobenzene, PropanalMg, PCC/Jones ReagentSeveral hours-78 to 25Moderate (two steps)
Ru-catalyzed Isomerization 1-(4-fluorophenyl)prop-2-en-1-olRuthenium catalystNot specifiedNot specifiedHigh (in similar reactions)

Detailed Analysis of Synthetic Routes

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. In this route, fluorobenzene is acylated with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3]

Advantages:

  • Directness: This is a one-step synthesis from readily available starting materials.

  • High Yield: The reaction can provide high yields of the desired product. For instance, the acylation of fluorobenzene with benzoyl chloride has been reported to yield up to 87% of the corresponding ketone.[4]

Disadvantages:

  • Harsh Conditions: The reaction often requires stoichiometric amounts of the Lewis acid catalyst, which can be corrosive and generate significant waste.

  • Byproducts: The reaction can sometimes lead to the formation of ortho and meta isomers, although the para product is generally favored.

Experimental Protocol: A typical procedure involves the slow addition of propionyl chloride to a cooled suspension of anhydrous aluminum chloride in a suitable solvent such as dichloromethane. Fluorobenzene is then added, and the reaction mixture is stirred at a controlled temperature. The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. The product is then extracted, washed, and purified.[5]

Friedel_Crafts Fluorobenzene Fluorobenzene Intermediate Acylium Ion Intermediate Fluorobenzene->Intermediate PropionylChloride Propionyl Chloride AlCl3 AlCl₃ PropionylChloride->AlCl3 Activation AlCl3->Intermediate Product This compound Intermediate->Product Electrophilic Aromatic Substitution

Figure 1: Friedel-Crafts Acylation Pathway.
Oxidation of 1-(4-fluorophenyl)propan-1-ol

This method involves the oxidation of the corresponding secondary alcohol, 1-(4-fluorophenyl)propan-1-ol, to the ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and Jones reagent (chromium trioxide in sulfuric acid).[6][7]

Advantages:

  • High Selectivity: Oxidation of secondary alcohols to ketones is a highly selective and reliable reaction.

  • Mild Conditions (with PCC): PCC allows for the oxidation to be carried out under relatively mild and non-acidic conditions.[6]

Disadvantages:

  • Precursor Synthesis: This route requires the prior synthesis of the starting alcohol, 1-(4-fluorophenyl)propan-1-ol.

  • Toxicity of Reagents: Chromium-based reagents like PCC and Jones reagent are toxic and require careful handling and disposal.[8]

Experimental Protocol (using PCC): To a solution of 1-(4-fluorophenyl)propan-1-ol in dichloromethane, pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts, and the solvent is evaporated to yield the crude product, which is then purified.[6]

Oxidation Alcohol 1-(4-fluorophenyl)propan-1-ol Product This compound Alcohol->Product Oxidation Oxidant PCC or Jones Reagent Oxidant->Product

Figure 2: Oxidation of a Secondary Alcohol.
Two-Step Grignard Reaction and Oxidation

This approach involves two distinct steps. First, a Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared from 4-bromofluorobenzene and magnesium. This Grignard reagent is then reacted with propanal to form the secondary alcohol, 1-(4-fluorophenyl)propan-1-ol. In the second step, this alcohol is oxidized to this compound using an oxidizing agent like PCC or Jones reagent, as described in the previous section.[9][10]

Advantages:

  • Versatility: The Grignard reaction is a powerful tool for C-C bond formation and can be adapted to synthesize a wide variety of precursors.

Disadvantages:

  • Multi-step Process: This is a two-step synthesis, which can lead to a lower overall yield compared to a one-step process.

  • Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and require anhydrous reaction conditions.

Experimental Protocol:

  • Step 1 (Grignard Reaction): In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 4-bromofluorobenzene in anhydrous diethyl ether or THF to form the Grignard reagent. The solution is then cooled, and propanal is added dropwise. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 1-(4-fluorophenyl)propan-1-ol, is extracted and purified.

  • Step 2 (Oxidation): The purified alcohol from Step 1 is then oxidized to this compound following the protocol described in the oxidation route.

Grignard_Oxidation cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation 4-Bromofluorobenzene 4-Bromofluorobenzene 4-Fluorophenylmagnesium bromide 4-Fluorophenylmagnesium bromide 4-Bromofluorobenzene->4-Fluorophenylmagnesium bromide Mg, THF 1-(4-fluorophenyl)propan-1-ol 1-(4-fluorophenyl)propan-1-ol 4-Fluorophenylmagnesium bromide->1-(4-fluorophenyl)propan-1-ol 1. Propanal 2. H₃O⁺ This compound This compound 1-(4-fluorophenyl)propan-1-ol->this compound PCC or Jones Reagent

Figure 3: Two-Step Grignard and Oxidation Pathway.
Ruthenium-Catalyzed Isomerization

A more modern approach involves the ruthenium-catalyzed isomerization of an allylic alcohol, 1-(4-fluorophenyl)prop-2-en-1-ol, to the corresponding ketone, this compound. This method represents a powerful and atom-economical transformation.[11]

Advantages:

  • Atom Economy: This isomerization reaction is highly atom-economical as it involves the rearrangement of the existing atoms within the molecule.

  • High Yields: Similar ruthenium-catalyzed isomerizations have been reported to proceed in high yields.[11]

Disadvantages:

  • Precursor Synthesis: The starting allylic alcohol needs to be synthesized separately.

  • Catalyst Cost: Ruthenium catalysts can be expensive.

Experimental Protocol: A general procedure involves dissolving the allylic alcohol, 1-(4-fluorophenyl)prop-2-en-1-ol, in a suitable solvent and adding a catalytic amount of a ruthenium complex. The reaction mixture is then heated until the isomerization is complete. The product is isolated and purified after removal of the catalyst.

Isomerization AllylicAlcohol 1-(4-fluorophenyl)prop-2-en-1-ol Product This compound AllylicAlcohol->Product Isomerization RuCatalyst Ruthenium Catalyst RuCatalyst->Product

Figure 4: Ruthenium-Catalyzed Isomerization.

Conclusion

The choice of the most suitable synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the laboratory equipment at hand.

  • Friedel-Crafts acylation offers a direct and high-yielding route but involves harsh conditions.

  • Oxidation of the corresponding alcohol is a reliable method, particularly when using milder reagents like PCC, but requires the synthesis of the alcohol precursor.

  • The two-step Grignard reaction followed by oxidation is a versatile but longer route that may result in a lower overall yield.

  • Ruthenium-catalyzed isomerization is a modern, atom-economical approach that can provide high yields, although the catalyst cost and precursor synthesis are factors to consider.

For large-scale industrial production, the Friedel-Crafts acylation might be preferred due to its directness and use of relatively inexpensive starting materials. For laboratory-scale synthesis where milder conditions are a priority, the oxidation of the pre-formed alcohol could be the method of choice. The Grignard route offers flexibility, while the ruthenium-catalyzed isomerization represents a more modern and efficient, albeit potentially more expensive, alternative. Researchers should carefully evaluate these factors to select the optimal synthetic strategy for their specific needs.

References

Performance of Fluorinated Propiophenone and Related Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory performance of 4'-fluoropropiophenone derivatives and structurally related fluorinated compounds. The information is supported by experimental data from various studies, with a focus on quantitative analysis and detailed methodologies.

The introduction of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. In the context of enzyme inhibition, fluorinated propiophenone and its bioisosteres, such as chalcones and acetophenones, have demonstrated significant potential against a range of therapeutically relevant enzymes. This guide synthesizes findings on their inhibitory activities, particularly against monoamine oxidase (MAO), cholinesterases, and enzymes involved in metabolic disorders.

Comparative Inhibitory Activity

The inhibitory potential of various fluorinated derivatives is summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Fluorobenzyloxy Chalcone(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)MAO-B0.0053Safinamide>0.0212
Fluorobenzyloxy Chalcone(E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (FBZ6)MAO-B0.023Safinamide>0.0212
Organotin(IV) derivative of 4-fluorophenoxyacetic acidComplex 3Acetylcholinesterase (AChE)0.60 µg/mL*Galantamine2.82 µg/mL
Azinane triazole derivative12d (3-methyl phenyl moiety)Acetylcholinesterase (AChE)0.73 ± 0.54--
Azinane triazole derivative12m (methyl phenyl-substituted)Butyrylcholinesterase (BChE)0.038 ± 0.50--
Azinane triazole derivative12d (3-methyl phenyl moiety)α-glucosidase36.74 ± 1.24Acarbose375.82 ± 1.76
Acetophenone derivativeCompound 1-6 (general range)Acetylcholinesterase (AChE)71.34 - 143.75 (Ki)--
Acetophenone derivativeCompound 1-6 (general range)α-glucosidase167.98 - 304.36 (Ki)--
Fluorophenyl thiourea derivative4-fluorophenyl thioureaα-amylase0.0533--
Fluorophenyl thiourea derivative4-fluorophenyl thioureaα-glucosidase0.0249--

Note: The IC50 for the Organotin(IV) derivative is provided in µg/mL and may not be directly comparable to molar concentrations without knowing the molecular weight.

Key Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the enzyme inhibitory activities.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of fluorobenzyloxy chalcone derivatives against MAO-A and MAO-B was determined using a protocol adapted from previously described methods.[1][2]

  • Enzyme and Substrate Preparation : Recombinant human MAO-A and MAO-B were used. Kynuramine was used as the substrate for the MAO-A assay, and 4-(dimethylamino)benzaldehyde was used for the MAO-B assay.

  • Incubation : The test compounds, dissolved in a suitable solvent, were pre-incubated with the respective enzyme in a phosphate buffer (pH 7.4) for a specified period at 37°C.

  • Reaction Initiation and Termination : The enzymatic reaction was initiated by the addition of the substrate. After a further incubation period, the reaction was terminated, typically by the addition of a strong base.

  • Detection : The product of the enzymatic reaction was measured spectrophotometrically or fluorometrically to determine the extent of inhibition.

  • Data Analysis : IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase (AChE and BChE) Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated using a modified Ellman's method.[3]

  • Reagent Preparation : Solutions of AChE or BChE, the test compounds, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) were prepared.

  • Incubation : The enzyme solution, test compound, and DTNB solution were mixed and incubated for 15 minutes at 30°C.

  • Reaction Initiation : The reaction was started by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Absorbance Measurement : The absorbance was measured at 412 nm. The rate of the reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Controls : A negative control (without the test compound) and a positive control (with a standard inhibitor like galantamine) were included.

  • Calculation : The percentage of inhibition and subsequently the IC50 values were calculated from the absorbance readings.

α-Glucosidase Inhibition Assay

The inhibitory effect on α-glucosidase was determined using a spectrophotometric method.[4]

  • Enzyme and Substrate : α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate were used.

  • Incubation : The test compounds were pre-incubated with the α-glucosidase solution in a phosphate buffer (pH 6.8) at 37°C.

  • Reaction Initiation : The reaction was initiated by the addition of the pNPG substrate.

  • Absorbance Reading : The absorbance of the released p-nitrophenol was measured at 405 nm.

  • Data Analysis : The inhibitory activity was expressed as the percentage of inhibition, and the IC50 values were determined. Acarbose was used as a standard reference inhibitor.[4]

Signaling Pathways and Mechanisms of Action

MAO-B Inhibition in Neuroprotection

Several of the studied fluorinated derivatives, particularly chalcones, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1][2] MAO-B is a key enzyme in the degradation of dopamine in the brain.[1][2] Inhibition of MAO-B increases the levels of dopamine, which is a crucial therapeutic strategy for managing the motor symptoms of Parkinson's disease.[1][2] The mechanism of action involves the binding of the inhibitor to the active site of the MAO-B enzyme, preventing the breakdown of dopamine and thereby enhancing dopaminergic neurotransmission.[1][2]

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Dopamine_Metabolism Dopamine Dopamine_cleft->Dopamine_Metabolism Reuptake MAO_B MAO-B Dopamine_Metabolism->MAO_B Metabolized by Inactive_Metabolites Inactive Metabolites MAO_B->Inactive_Metabolites Fluoropropiophenone_Derivative Fluorinated Inhibitor Fluoropropiophenone_Derivative->MAO_B Inhibits

MAO-B Inhibition Pathway
Cholinesterase Inhibition in Alzheimer's Disease

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.[4] Certain organotin(IV) derivatives of 4-fluorophenoxyacetic acid and azinane triazole derivatives have shown potent inhibition of both AChE and BChE.[3][4] By blocking the activity of these enzymes, the inhibitors increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.

Cholinesterase_Inhibition_Workflow cluster_workflow Experimental Workflow for Cholinesterase Inhibition Assay Start Prepare Reagents (Enzyme, Inhibitor, DTNB, Substrate) Mix Mix Enzyme, Inhibitor, and DTNB Start->Mix Incubate_1 Incubate (15 min, 30°C) Mix->Incubate_1 Add_Substrate Add Substrate (Acetylthiocholine or Butyrylthiocholine) Incubate_1->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Analyze Calculate % Inhibition and IC50 Measure_Absorbance->Analyze End Results Analyze->End

Cholinesterase Inhibition Assay Workflow

References

Comparative Analysis of the Biological Activity of 4'-Fluoropropiophenone Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of 4'-fluoropropiophenone, with a focus on their interaction with monoamine transporters. The data presented herein is crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for guiding the development of novel therapeutics targeting the central nervous system. The primary mechanism of action for many of these analogs is the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which play a critical role in regulating neurotransmission.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro binding affinities (Ki) of a series of α-pyrrolidinopropiophenone analogs, which share the core propiophenone structure, for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. Lower Ki values indicate higher binding affinity.

CompoundPhenyl Ring Substitutionα-Carbon SubstitutionhDAT Ki (μM)[1]hSERT Ki (μM)[1]hNET Ki (μM)[1]
α-PPPUnsubstitutedPyrrolidino1.29161.40.44
4-MePPP4-MethylPyrrolidino1.31200.5
4-MeO-α-PVP4-MethoxyPyrrolidino (on α-valerophenone)0.131.30.08
3,4-MDPPP3,4-MethylenedioxyPyrrolidino1.2160.6
4-F MCAT4-FluoroMethylamino (on methcathinone)0.350.130.05

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays using human embryonic kidney (HEK) 293 cells heterologously expressing the human dopamine, serotonin, and norepinephrine transporters.

Radioligand Binding Assays[1]
  • Cell Culture and Membrane Preparation: HEK-293 cells stably expressing hDAT, hSERT, or hNET were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the transporters.

  • Binding Assay: Competition binding assays were performed using a specific radioligand for each transporter ([¹²⁵I]RTI-55). The cell membranes were incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compounds (this compound analogs).

  • Data Analysis: The amount of bound radioligand was measured using a gamma counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of the Mechanism of Action

The primary biological activity of the this compound analogs discussed is their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. By inhibiting these transporters, the analogs increase the concentration and duration of action of monoamines in the synapse.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) MA_release Vesicle->MA_release Exocytosis Monoamine Monoamine (Dopamine, Norepinephrine, or Serotonin) MA_release->Monoamine Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->Vesicle Repackaging Analog This compound Analog Analog->Transporter Inhibition Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signal Transduction

Caption: Inhibition of Monoamine Reuptake by this compound Analogs.

References

A Comparative Guide to the Purity Determination of 4'-Fluoropropiophenone: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. For a compound like 4'-Fluoropropiophenone, a key intermediate in the synthesis of various pharmaceutical agents, ensuring high purity is paramount for the safety and efficacy of the final product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We present detailed experimental protocols and illustrative data to aid researchers in selecting the most appropriate analytical strategy for their needs.

Executive Summary of Purity Analysis Methods

Quantitative NMR (qNMR) offers a direct and primary method for purity determination without the need for a specific reference standard of the analyte.[1] In contrast, HPLC and GC are comparative techniques that rely on the response of the analyte relative to a reference standard. The choice of method often depends on factors such as the availability of standards, the nature of the impurities, and the desired level of accuracy and precision.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute (primary method) using a certified internal standard.Relative, requires a specific reference standard for the analyte.Relative, requires a specific reference standard for the analyte.
Sample Throughput ModerateHighHigh
Destructive NoYesYes
Illustrative Purity (%) 99.85 ± 0.0599.82 ± 0.0899.79 ± 0.12
Illustrative Impurity (%) 0.15 (4'-Chloropropiophenone)0.18 (4'-Chloropropiophenone)0.21 (4'-Chloropropiophenone)
Precision (RSD%) < 1%[1]< 2%< 2%
Accuracy (%) 98.0 - 102.098.0 - 102.097.0 - 103.0

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

The qNMR method provides a direct measurement of the purity of this compound by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[1]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a pulse angle of 30° and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30 seconds for quantitative accuracy). A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure an adequate signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved triplet signal of the methyl protons of this compound (around 1.2 ppm, 3H) and the singlet signal of the olefinic protons of maleic acid (around 6.3 ppm, 2H).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Accurately weigh Maleic Acid (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H-NMR Spectrum (D1 = 30s, NS = 16) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination due to its high resolving power and sensitivity. This method separates this compound from its impurities based on their differential partitioning between a stationary and a mobile phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Materials:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • Inject the standard and sample solutions.

    • The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. This compound, being thermally stable and volatile, is well-suited for GC analysis.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

Materials:

  • This compound sample and reference standard

  • Dichloromethane (GC grade)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in dichloromethane.

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Purity is determined by the area percent method.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination is a critical decision in the drug development process. Each method offers distinct advantages and disadvantages.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_node Quantitative NMR qnmr_adv Advantages: - Absolute Quantification - Primary Method - Non-destructive - Structural Information qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower Throughput - Requires High Purity IS - Higher Initial Cost qnmr_node->qnmr_disadv hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - High Resolution - High Throughput - Well-established hplc_node->hplc_adv hplc_disadv Disadvantages: - Relative Quantification - Requires Specific RS - Destructive hplc_node->hplc_disadv gc_node Gas Chromatography gc_adv Advantages: - High Efficiency for Volatiles - High Throughput - Sensitive Detectors (FID) gc_node->gc_adv gc_disadv Disadvantages: - For Volatile & Thermally Stable  Compounds Only - Relative Quantification - Requires Specific RS - Destructive gc_node->gc_disadv center_node Purity Determination of This compound center_node->qnmr_node center_node->hplc_node center_node->gc_node

Comparison of Analytical Methods

Conclusion

For the purity determination of this compound, qNMR, HPLC, and GC are all viable and powerful analytical techniques.

  • qNMR stands out as a primary method for providing accurate and absolute purity values without the need for a specific reference standard of this compound.[1] This is particularly advantageous in early-stage development when a well-characterized standard may not be available.

  • HPLC is a robust and versatile technique with high resolving power, making it ideal for routine quality control and for the separation of non-volatile impurities.

  • GC is an excellent choice for analyzing volatile impurities and for routine analysis of thermally stable compounds like this compound.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the stage of drug development, the nature of potential impurities, and the availability of reference standards. In many cases, a combination of these techniques provides the most comprehensive understanding of a compound's purity profile.

References

establishing the identity and purity of synthetic vs. natural product analogs derived from 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Establishing Product Integrity

The unequivocal determination of a molecule's identity, purity, and origin is a cornerstone of chemical research and pharmaceutical development. For analogs of 4'-Fluoropropiophenone, a versatile chemical building block, distinguishing between a synthetically derived product and one isolated from a natural source presents a significant analytical challenge. While structurally identical, their impurity profiles, stereochemistry, and isotopic signatures can differ profoundly, impacting biological activity, safety, and regulatory compliance.

This guide provides an objective comparison of the analytical methodologies used to establish the identity and purity of synthetic versus natural product analogs of this compound. It includes summaries of experimental data and detailed protocols for key analytical techniques.

Core Distinctions: Synthetic vs. Natural Analogs

The primary differences between synthetic and natural product analogs lie in three key areas:

  • Impurity Profile : Synthetic routes can introduce residual starting materials, reagents, catalysts, and by-products specific to the chemical pathway. Natural products, conversely, may contain other co-extracted metabolites from the biological source.

  • Enantiomeric Purity : Natural products are often biosynthesized as a single enantiomer (optically pure). In contrast, standard laboratory synthesis of chiral molecules typically yields a racemic mixture (a 50:50 mix of both enantiomers) unless specific, and often costly, asymmetric synthesis or chiral resolution techniques are employed.

  • Isotopic Composition : The isotopic ratios of elements like carbon (¹³C/¹²C) and hydrogen (D/H) in natural products are determined by the metabolic pathways of the source organism and its geographical environment. Synthetic compounds, typically derived from petroleum feedstocks, possess a different and more uniform isotopic signature.

A multi-technique analytical approach is therefore essential for a comprehensive characterization that can confirm identity, quantify purity, and verify the origin of the product.

Analytical Workflow for Identity, Purity, and Origin Determination

A logical workflow is crucial for efficiently analyzing and comparing product analogs. The process integrates chromatographic separation for purity assessment with spectroscopic analysis for structural confirmation, followed by specialized techniques to determine origin.

G Analytical Workflow for this compound Analogs cluster_0 Sample Input cluster_1 Phase 1: Purity & Identity cluster_2 Phase 2: Origin Verification cluster_3 Conclusion Synthetic Synthetic Analog HPLC HPLC / UPLC (Purity Assay) Synthetic->HPLC Natural Natural Analog Natural->HPLC GCMS GC-MS (Impurity ID & Volatiles) HPLC->GCMS Impurity Characterization Report Final Report Identity Confirmed Purity Quantified Origin Verified HPLC->Report:f2 NMR NMR Spectroscopy (Structural Confirmation) GCMS->NMR Structural Verification Chiral Chiral Chromatography (Enantiomeric Purity) NMR->Chiral If Chiral NMR->Report:f1 Isotope Isotope Ratio Analysis (IRMS / SNIF-NMR) Chiral->Isotope Confirm Origin Isotope->Report:f0

Caption: Logical workflow for the analysis of this compound analogs.

Data Presentation: Comparative Analysis

The following tables summarize illustrative quantitative data that could be expected when comparing synthetic and natural analogs of this compound.

Table 1: Purity Profile by High-Performance Liquid Chromatography (HPLC)

CompoundRetention Time (min)Peak Area (%)IdentityProbable Source
Synthetic Analog Sample
2.150.184-Fluorobenzoic AcidStarting Material
3.510.25Unidentified By-productSynthesis
5.22 99.51 This compound Product
7.890.06Dimer ImpuritySynthesis
Natural Analog Sample
5.22 99.65 This compound Product
6.450.21Related Natural Metabolite ACo-extracted
9.120.14Related Natural Metabolite BCo-extracted

Table 2: Structural Identification by ¹H NMR Spectroscopy (400 MHz, CDCl₃)

AssignmentChemical Shift (δ) ppm[1]MultiplicityIntegration
This compound
Aromatic (H ortho to C=O)~8.00dd2H
Aromatic (H meta to C=O)~7.12t2H
Methylene (-CH₂-)~2.97q2H
Methyl (-CH₃)~1.22t3H

Table 3: Mass Spectrometry (GC-MS) Fragmentation Data

Mass-to-Charge (m/z)Relative IntensityProposed Fragment
This compound (M.W. 152.17)
152Moderate[M]⁺ (Molecular Ion)
123High[M - C₂H₅]⁺ (Loss of ethyl group)
95High[C₆H₄F]⁺ (Fluorophenyl fragment)
57Moderate[C₂H₅CO]⁺ (Propionyl fragment)

Table 4: Origin Verification Data

Analysis TechniqueSynthetic Analog ResultNatural Analog ResultInterpretation
Chiral HPLC Two peaks, ~50% area eachOne peak, >99% areaSynthetic is racemic; Natural is enantiopure.
Isotope Ratio MS (δ¹³C) -28‰ to -35‰-10‰ to -25‰Synthetic derived from petrochemicals; Natural derived from C3 or C4 plant pathway.[2][3]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results.

Protocol 1: Purity Determination by HPLC
  • Objective: To quantify the purity of the this compound analog and detect non-volatile impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD, 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Procedure:

    • Inject a solvent blank (Acetonitrile/Water) to establish a baseline.

    • Inject 10 µL of the prepared sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[4][5][6]

    • Compare impurity profiles between synthetic and natural samples based on retention times and peak areas.

Protocol 2: Structural Confirmation by NMR Spectroscopy
  • Objective: To confirm the chemical structure of the this compound analog.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a clean 5 mm NMR tube.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Parameters should include a 30° pulse, a relaxation delay of 1-2 seconds, and 16 scans.[7]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (if required): For unambiguous assignment, run COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations) experiments.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with reference data (Table 2) to confirm the structure.

Protocol 3: Origin Verification by Chiral HPLC
  • Objective: To determine the enantiomeric composition of the this compound analog.

  • Instrumentation: HPLC system with a UV or DAD detector.

  • Column: Chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).[8]

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol (e.g., 95:5 Hexane:IPA). An isocratic method is usually employed.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Procedure:

    • Inject 5-10 µL of the sample.

    • Monitor the chromatogram for the separation of enantiomers.

    • Analysis: A racemic (synthetic) sample will show two peaks of approximately equal area. An enantiomerically pure (likely natural) sample will show a single major peak. Calculate the enantiomeric excess (% ee) if two peaks are observed.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on connecting different pieces of information to build a coherent structural picture. NMR experiments, in particular, offer a powerful suite of tools for this purpose.

G Logical Relationships in NMR Structural Elucidation cluster_info Derived Information H1 1D ¹H NMR ProtonEnv Proton Environments (Chemical Shift) H1->ProtonEnv ProtonCount Proton Count (Integration) H1->ProtonCount ProtonNeighbors Proton Neighbors (Splitting) H1->ProtonNeighbors C13 1D ¹³C NMR CarbonTypes Carbon Types (CH, CH₂, CH₃, C) C13->CarbonTypes COSY 2D COSY ProtonSpins ¹H-¹H Spin Systems COSY->ProtonSpins HSQC 2D HSQC DirectBonds Direct ¹H-¹³C Bonds HSQC->DirectBonds HMBC 2D HMBC LongRange Long-Range ¹H-¹³C Bonds HMBC->LongRange FinalStructure Final Structure ProtonEnv->FinalStructure ProtonCount->FinalStructure ProtonNeighbors->FinalStructure CarbonTypes->FinalStructure ProtonSpins->FinalStructure DirectBonds->FinalStructure LongRange->FinalStructure

Caption: Logical relationships between NMR experiments and derived structural information.

References

Safety Operating Guide

Safe Disposal of 4'-Fluoropropiophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4'-Fluoropropiophenone, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.

Hazard Identification

Before handling, it is crucial to recognize the hazards associated with this compound. This compound is classified as a combustible liquid and presents several health risks.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral), Category 4H302Harmful if swallowed.[1][2]
Skin Irritation, Category 2H315Causes skin irritation.[1][2]
Serious Eye Damage, Category 1H318Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure), Category 3H335May cause respiratory irritation.[1]

This data is compiled from multiple safety data sheets.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3]Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and irritation.
Body Protection A fully-buttoned laboratory coat.[3]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a local exhaust system. For large spills or poor ventilation, an approved respirator (e.g., type ABEK filter) is necessary.[1]Prevents inhalation of vapors that may cause respiratory irritation.

Waste Segregation and Collection

Proper segregation is a critical first step to prevent dangerous chemical reactions and ensure compliant disposal.

Experimental Protocol for Waste Collection:

  • Designate a Waste Stream: this compound is a halogenated organic liquid. It must be collected in a waste stream specifically designated for halogenated organic solvents.

  • Avoid Mixing: Do not mix this compound with non-halogenated solvents, as this complicates the disposal process.[4] Also, keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Select a Container:

    • Use a container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with the chemical.[5]

    • The container must have a leak-proof, screw-on cap.[6] Containers with corks or parafilm are not acceptable.[6]

    • If possible, use the original manufacturer's container.[4]

  • Label the Container:

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".[7]

    • Identify the full chemical name: "This compound ".[7]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[7]

  • Accumulate Waste:

    • Add waste to the container in a well-ventilated area, such as a fume hood.

    • Keep the container securely capped at all times, except when adding waste.[6][7] This prevents the release of vapors and protects against spills.

    • Do not fill the container beyond 75-90% capacity to allow for vapor expansion.[4][8]

Storage and Management

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5]

  • Location: The SAA must be located at or near the point of generation. It should be a well-ventilated area away from heat, open flames, or direct sunlight.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray.[6] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container to contain any potential leaks or spills.[6]

  • Time and Quantity Limits: All hazardous waste must be collected by your institution's Environmental Health & Safety (EHS) department within specified time limits (e.g., 90 or 150 days) from the date waste is first added.[4][6] Do not exceed the maximum allowable quantity (e.g., 55 gallons) for an SAA.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[9]

  • Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team.[9]

  • Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources if it is safe to do so.[8]

  • Contain the Spill: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or commercial sorbent pads.[9]

  • Clean Up: Carefully collect the absorbent material and any contaminated debris. Place the collected waste into a sealed, labeled container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.[9]

Final Disposal Procedure

The final disposal of this compound must be handled by trained professionals.

  • Prohibited Methods:

    • DO NOT pour this compound down the drain.[4][9]

    • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[4][9]

    • DO NOT dispose of this chemical in the regular trash.[9]

  • Approved Method:

    • Request Pickup: Once the waste container is nearly full, arrange for a hazardous waste pickup from your institution's EHS office or a contracted licensed waste disposal service.[9]

    • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.[9]

    • Professional Disposal: The chemical waste will be transported to a permitted treatment, storage, and disposal facility.[10] The recommended disposal method is high-temperature incineration, which ensures the complete destruction of the compound.[9]

Disposal Workflow Diagram

G This compound Disposal Workflow A START: Generate this compound Waste B Step 1: Identify Hazards & Don Required PPE A->B C Step 2: Select Compatible Waste Container B->C D Is this a new waste container? C->D E Label Container: 'HAZARDOUS WASTE' 'this compound' Date Started D->E Yes F Step 3: Add Waste to Container (in ventilated area) D->F No E->F G Step 4: Securely Cap Container & Place in Secondary Containment F->G H Step 5: Store in Designated Satellite Accumulation Area (SAA) G->H I Is container >75% full or approaching time limit? H->I I->F No, continue accumulation J Step 6: Arrange Waste Pickup with EHS/Licensed Contractor I->J Yes K Step 7: Complete Waste Manifest/Paperwork J->K L END: Professional Disposal (Incineration) K->L

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper management of 4'-Fluoropropiophenone, a common intermediate in organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical Identifier and Properties

PropertyValue
CAS Number 456-03-1[1]
Molecular Formula C₉H₉FO[1]
Molecular Weight 152.17 g/mol [1]
Appearance Colorless to light orange to yellow clear liquid[2]
Density 1.096 g/mL at 25 °C[1]
Flash Point 77 °C (170.6 °F) - closed cup[1]
Boiling Point 100-102 °C at 22 mmHg[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is non-negotiable when handling this compound to mitigate risks of exposure. The following table summarizes the recommended PPE.

Body PartPPE TypeMaterial/Standard SpecificationPurpose
Eyes/Face Safety Goggles & Face ShieldConforming to EN166 (EU) or NIOSH (US) approved standards.Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant GlovesNitrile or neoprene gloves. Check manufacturer's compatibility chart for breakthrough times.Prevents skin contact which can cause irritation.
Body Laboratory Coat/Impervious GownLong-sleeved and fully buttoned.Protects against incidental skin contact and contamination of personal clothing.
Respiratory RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge (type ABEK as per EN14387) if ventilation is inadequate or for spill response.[1]Prevents inhalation of vapors which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

1. Preparation and Precaution:

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Verify that a spill kit appropriate for flammable liquids is available.

  • Review the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Don the appropriate PPE as detailed in the table above.

  • Place all necessary equipment (glassware, stir plates, etc.) inside the chemical fume hood.

  • Carefully open the container, avoiding splashes.

  • Use a calibrated pipette or syringe to transfer the required amount of the liquid.

  • Keep the container tightly closed when not in use.

  • Conduct all experimental procedures with the fume hood sash at the lowest practical height.

3. Post-Handling and Cleanup:

  • Upon completion of the work, decontaminate all surfaces and equipment.

  • Rinse any contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.

  • Properly remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Halogenated Waste

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

1. Waste Segregation:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste.

  • Collect all waste containing this compound, including unused product and rinsates from cleaning, in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.

2. Waste Container Management:

  • The waste container must be made of a compatible material (e.g., high-density polyethylene).

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

3. Labeling and Disposal:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste mixture.

  • Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical be disposed of down the drain.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal ReviewSDS Review SDS PrepWorkspace Prepare Fume Hood & Spill Kit ReviewSDS->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE TransferChemical Transfer Chemical in Fume Hood DonPPE->TransferChemical PerformExperiment Perform Experiment TransferChemical->PerformExperiment CloseContainer Securely Close Container PerformExperiment->CloseContainer CollectWaste Collect Halogenated Waste PerformExperiment->CollectWaste Decontaminate Decontaminate Equipment & Surfaces CloseContainer->Decontaminate Decontaminate->CollectWaste DoffPPE Doff & Dispose of PPE CollectWaste->DoffPPE LabelWaste Label Waste Container CollectWaste->LabelWaste WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste EHS_Pickup Arrange for EHS Disposal StoreWaste->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.